(E)-Ethyl 3-iodoacrylate
Description
Structure
3D Structure
Propriétés
IUPAC Name |
ethyl (E)-3-iodoprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELYFQSZXFFNGP-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(E)-Ethyl 3-iodoacrylate chemical properties
An In-depth Technical Guide to (E)-Ethyl 3-iodoacrylate: Properties, Synthesis, and Reactivity
Authored by a Senior Application Scientist
Abstract
This compound is a highly functionalized and versatile synthetic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctional architecture—comprising a vinyl iodide, an electron-deficient alkene, and an ethyl ester—renders it an exceptionally useful substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of its chemical properties, stereoselective synthesis, and core reactivity, with a focus on its application in modern palladium-catalyzed cross-coupling reactions. The causality behind experimental choices and detailed, field-proven protocols are provided to enable its effective utilization in a research context.
Core Chemical Properties and Specifications
This compound is a colorless to yellow liquid that serves as a key intermediate in organic synthesis. Its properties are intrinsically linked to its stereochemistry, which dictates its reactivity and interactions. While the (E)-isomer is the focus of this guide, it is often synthesized alongside or from its more commonly reported (Z)-isomer. The key physicochemical properties are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | ethyl (2E)-3-iodo-2-propenoate | |
| CAS Number | 31930-37-7 | |
| Molecular Formula | C₅H₇IO₂ | [1] |
| Molecular Weight | 226.01 g/mol | [1] |
| Physical Form | Colorless to Yellow Liquid | |
| Boiling Point | 85 °C @ 20 mmHg (for (Z)-isomer) | [2] |
| Density | 1.765 g/mL at 25 °C (for (Z)-isomer) | [2] |
| Refractive Index | n20/D 1.533 (for (Z)-isomer) | [2] |
| Storage | Refrigerate (0-10°C), protect from light and air | [3] |
Table 2: Spectroscopic Characterization Data
Spectroscopic analysis is critical for confirming the identity and, most importantly, the stereochemistry of the vinyl iodide. While spectra for the (E)-isomer are not widely published, the data for the readily synthesized (Z)-isomer provide a crucial reference point.[4]
| Technique | Data for (Z)-Ethyl 3-iodoacrylate[4] | Expected for this compound |
| ¹H NMR | (500 MHz, CDCl₃): δ 7.31 (1H, d, J = 8.8 Hz), 6.74 (1H, d, J = 8.9 Hz), 4.06 (2H, q, J = 7.2 Hz), 1.14 (3H, t, J = 7.2 Hz) | Vinylic protons (δ 6.5-8.0 ppm) with a larger coupling constant (J ≈ 12-18 Hz) characteristic of trans-alkenes. Ethyl ester signals will be similar. |
| ¹³C NMR | (125 MHz, CDCl₃): δ 164.0, 129.6, 94.7, 60.4, 13.9 | Similar chemical shifts for carbonyl, ethyl, and iodinated carbons. Vinylic carbon shifts will differ slightly due to stereochemistry. |
| IR (Infrared) | νₘₐₓ (film): 1721 (C=O), 1597 (C=C), 1192 (C-O) cm⁻¹ | Strong C=O stretch (~1720 cm⁻¹), C=C stretch (~1600 cm⁻¹), and a band around 960 cm⁻¹ for the trans C-H bend. |
| HRMS (ESI) | [M]⁺: 225.9491 (Calcd. for C₅H₇IO₂: 225.9491) | Identical to the (Z)-isomer. |
Synthesis of this compound
The synthesis of 3-iodoacrylates is dominated by the hydroiodination of ethyl propiolate.[5][6] However, the choice of reagents and conditions is paramount as it dictates the stereochemical outcome.
Causality of Stereoselective Synthesis
The direct hydroiodination of ethyl propiolate using sodium iodide in acetic acid proceeds via a syn-addition mechanism, yielding almost exclusively the (Z)-isomer (cis-3-iodoacrylate).[4][7] To achieve the desired (E)-stereochemistry, an anti-addition or a stereoselective multi-step sequence is required. One of the most reliable methods for achieving this is a palladium-catalyzed hydrostannation followed by iodinolysis, which is known to be tolerant of ester functionalities and provides excellent stereocontrol.[8]
Diagram: Synthetic Workflow
Caption: Comparative workflows for synthesizing (Z) and (E) isomers.
Experimental Protocol: (E)-Isomer Synthesis via Hydrostannation-Iodinolysis
This protocol is adapted from established procedures for the stereoselective synthesis of (E)-vinyl iodides from terminal alkynes.[8]
Step 1: Palladium-Catalyzed Hydrostannation
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 eq).
-
Add dry, degassed tetrahydrofuran (THF) as the solvent.
-
Add ethyl propiolate (1.0 eq) to the flask via syringe.
-
Cool the mixture to 0 °C in an ice bath.
-
Add tributyltin hydride (Bu₃SnH, 1.1 eq) dropwise over 15 minutes with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting alkyne is consumed. The intermediate vinylstannane is formed at this stage and is used directly in the next step.
Step 2: Iodinolysis
-
Cool the reaction mixture containing the vinylstannane back to 0 °C.
-
In a separate flask, prepare a solution of iodine (I₂, 1.1 eq) in dry THF.
-
Add the iodine solution dropwise to the reaction mixture. The characteristic purple color of iodine should disappear upon addition. Continue until a faint, persistent iodine color remains.
-
Stir the reaction at 0 °C for 30 minutes, then at room temperature for an additional 1-2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure this compound.
Reactivity and Applications in Synthesis
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The C-I bond is the primary site for palladium-catalyzed cross-coupling, while the electron-deficient double bond readily participates in addition and cycloaddition reactions.[9]
Palladium-Catalyzed Cross-Coupling Reactions
Vinyl iodides are superior substrates for cross-coupling due to the weak C-I bond, which facilitates rapid oxidative addition to the Pd(0) catalyst, often under mild conditions.[9][10]
The Suzuki reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling the vinyl iodide with an organoboron reagent (e.g., a boronic acid).[2][11] This reaction proceeds with retention of the alkene stereochemistry, making it ideal for the synthesis of stereodefined conjugated systems.
Causality: The reaction is driven by the formation of a stable Pd(0) catalyst which undergoes oxidative addition into the weak C-I bond. A base is required to activate the boronic acid, forming a boronate complex that facilitates the transmetalation step—the transfer of the organic group from boron to palladium.[12]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Representative Protocol: Suzuki Coupling
-
To a reaction vessel, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).
-
Add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 M, 2.0 eq) or potassium phosphate (K₃PO₄).
-
Add a solvent system, often a mixture like toluene/ethanol/water or dioxane/water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction to 80-100 °C and stir until TLC or LC-MS indicates consumption of the starting material.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify via standard workup and chromatography.
The Heck reaction couples the vinyl iodide with an alkene, typically a styrene or another acrylate, to form a new, more substituted alkene.[13] The reaction generally favors the formation of the (E)-isomer of the product.[14]
Causality: The mechanism is initiated by oxidative addition of the vinyl iodide to Pd(0). The resulting Pd(II) complex coordinates to the coupling partner alkene, which then undergoes a migratory insertion into the Pd-carbon bond. The final product is released via β-hydride elimination, which regenerates the Pd catalyst after reaction with a base.[15]
References
- 1. scbt.com [scbt.com]
- 2. scientificlabs.com [scientificlabs.com]
- 3. 31930-36-6|(Z)-Ethyl 3-iodoacrylate|BLD Pharm [bldpharm.com]
- 4. CIS-3-IODOACRYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 5. Top 7 papers published in the topic of Ethyl propiolate in 2018 [scispace.com]
- 6. Ethyl propiolate | C5H6O2 | CID 12182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sctunisie.org [sctunisie.org]
- 15. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
A-Technical-Guide-to-the-Stereoselective-Synthesis-of-(E)-Ethyl-3-iodoacrylate
Abstract
(E)-Ethyl 3-iodoacrylate is a valuable synthetic intermediate, particularly in the construction of complex molecules where the trans geometry of the vinyl iodide is crucial for subsequent stereospecific cross-coupling reactions. Its precursor, ethyl propiolate, is an economical and readily available starting material. However, the direct hydroiodination of ethyl propiolate overwhelmingly favors the formation of the thermodynamically less stable (Z)-isomer due to a kinetically controlled syn-addition mechanism. This guide provides an in-depth analysis of the mechanistic challenges in obtaining the (E)-isomer and presents a robust, field-proven, two-step methodology via hydrostannylation and subsequent iodinolysis to achieve high stereoselectivity for the desired (E)-product. Detailed experimental protocols for both the favored (Z)-isomer and the targeted (E)-isomer are provided, underpinned by a discussion of the causal factors governing stereochemical outcomes.
The Stereochemical Challenge: Why Direct Hydroiodination Yields the (Z)-Isomer
The synthesis of vinyl iodides from terminal alkynes is a cornerstone transformation in organic chemistry.[1] A common and straightforward method is the hydroiodination using a hydrogen iodide (HI) source. In the case of ethyl propiolate, reacting it with sodium iodide (NaI) in glacial acetic acid is a well-established procedure.[2]
Mechanistic Rationale: The reaction proceeds via the in situ generation of HI from NaI and acetic acid. The subsequent addition across the alkyne triple bond is a concerted or near-concerted syn-addition. The proton and the iodide ion are delivered to the same face of the alkyne. This stereochemical pathway is kinetically favored and results in the exclusive formation of (Z)-Ethyl 3-iodoacrylate.[2] The regioselectivity, with the iodine atom adding to the β-carbon, is dictated by the electron-withdrawing nature of the ester group, which polarizes the alkyne.
References
An In-depth Technical Guide to the Formation of (E)-Ethyl 3-iodoacrylate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-Ethyl 3-iodoacrylate is a valuable synthetic intermediate in medicinal chemistry and materials science, prized for its utility in cross-coupling reactions and as a Michael acceptor. However, its synthesis is complicated by the stereochemical challenge of establishing the (E)-geometry. Standard hydroiodination of ethyl propiolate, the most direct precursor, overwhelmingly favors the formation of the thermodynamically less stable (Z)-isomer. This guide provides an in-depth analysis of the mechanistic principles governing the formation of both isomers, with a primary focus on elucidating viable pathways to the desired this compound. We will explore the foundational ionic mechanism leading to the (Z)-isomer, followed by a detailed examination of strategies to obtain the (E)-isomer, including isomerization of the (Z)-alkene, stereoselective synthesis via modern named reactions, and a discussion of the potential radical-mediated pathways. This document is intended to serve as a comprehensive resource, blending theoretical mechanistic understanding with practical, field-proven insights and protocols.
Part 1: The Predominance of the (Z)-Isomer: The Ionic Hydroiodination of Ethyl Propiolate
The most common and straightforward approach to synthesizing ethyl 3-iodoacrylate is the hydroiodination of ethyl propiolate. However, this method is highly stereoselective for the (Z)-isomer.[1][2] Understanding the mechanism behind this selectivity is crucial for appreciating the challenges in obtaining the (E)-isomer.
Mechanism of syn-Addition
The reaction of ethyl propiolate with a source of hydrogen iodide, typically generated in situ from sodium iodide and a protic acid like glacial acetic acid, proceeds through an electrophilic addition mechanism. The key steps are as follows:
-
Protonation of the Alkyne: The reaction is initiated by the protonation of the electron-rich triple bond of ethyl propiolate by acetic acid. This protonation occurs at the terminal carbon (Cα) to form a vinyl cation intermediate at the more substituted carbon (Cβ), which is stabilized by resonance with the adjacent ester group.
-
Nucleophilic Attack by Iodide: The iodide ion (I⁻) then acts as a nucleophile, attacking the vinyl cation. This attack occurs from the same side as the proton addition, in a syn -addition fashion. This stereochemical outcome is dictated by the geometry of the vinyl cation and the desire to minimize charge separation during the transition state.
-
Formation of the (Z)-Isomer: The syn-addition of H and I across the triple bond results in the formation of (Z)-Ethyl 3-iodoacrylate as the major product, often with >99% stereoselectivity.[1]
Visualization of the syn-Addition Mechanism
Caption: Ionic mechanism for the formation of (Z)-Ethyl 3-iodoacrylate.
Experimental Protocol for (Z)-Ethyl 3-iodoacrylate Synthesis
The following protocol is adapted from a well-established procedure in Organic Syntheses.[1]
Materials:
-
Ethyl propiolate (20.6 mL, 204 mmol)
-
Dry sodium iodide (30.6 g, 204 mmol)
-
Glacial acetic acid (100 mL)
-
Diethyl ether
-
3 M aqueous potassium hydroxide
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A 250-mL round-bottomed flask is charged with dry sodium iodide and glacial acetic acid under a nitrogen atmosphere.
-
Ethyl propiolate is added in one portion to the stirred solution.
-
The mixture is heated in an oil bath at 70°C for 12 hours.
-
After cooling to room temperature, 100 mL of water and 100 mL of diethyl ether are added.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 20 mL).
-
The combined organic layers are washed with 3 M aqueous KOH until the aqueous phase is neutral (pH 7), then washed with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation to yield (Z)-Ethyl 3-iodoacrylate.
| Parameter | Value | Reference |
| Yield | 88% | [1] |
| Boiling Point | 57°C / 0.1 mmHg | [1] |
| Stereoselectivity | >99% Z | [1] |
Part 2: Pathways to the (E)-Isomer
Given the strong preference for the (Z)-isomer in the direct hydroiodination of ethyl propiolate, the synthesis of the (E)-isomer requires alternative strategies. These can be broadly categorized into the isomerization of the readily available (Z)-isomer and direct stereoselective synthetic methods.
Isomerization of (Z)-Ethyl 3-iodoacrylate
The thermodynamically more stable (E)-isomer can be obtained by the isomerization of the (Z)-isomer. This can be achieved through thermal, photochemical, or Lewis acid-mediated methods.
Mechanism:
This process is believed to occur via a radical mechanism. A catalytic amount of molecular iodine (I₂) is used to initiate the isomerization.
-
Initiation: Under thermal conditions, a small amount of I₂ can dissociate into iodine radicals (I•).
-
Radical Addition: An iodine radical adds to the double bond of (Z)-Ethyl 3-iodoacrylate. This addition breaks the π-bond, forming a single bond between the two carbons.
-
Bond Rotation: With the π-bond broken, rotation around the Cα-Cβ single bond is now possible. This allows the molecule to adopt a more sterically favorable conformation.
-
Radical Elimination: The iodine radical is then eliminated, reforming the double bond. Due to the thermodynamic stability of the (E)-isomer, where the bulky iodo and ester groups are on opposite sides of the double bond, this isomer is preferentially formed upon equilibration.
Visualization of Iodine-Catalyzed Isomerization:
Caption: Mechanism of (Z) to (E) isomerization via an iodine radical.
Mechanism:
Photochemical isomerization is another effective method for converting (Z)-alkenes to their (E)-counterparts.
-
Photoexcitation: The (Z)-isomer absorbs a photon of light, promoting an electron from a π-bonding orbital to a π*-antibonding orbital. This leads to the formation of an excited state, often a triplet state.
-
Loss of Double Bond Character: In the excited state, the C=C bond has significantly more single-bond character, which dramatically lowers the rotational barrier.
-
Rotation and Relaxation: The molecule can then freely rotate around the Cα-Cβ bond.
-
Decay to Ground State: The excited molecule relaxes back to the electronic ground state, releasing energy. This can result in the formation of either the (Z)- or (E)-isomer. Over time, a photostationary state is reached, the composition of which depends on the relative absorption coefficients and quantum yields of the two isomers. Often, this allows for the accumulation of the thermodynamically more stable (E)-isomer.
Direct Stereoselective Synthesis of the (E)-Isomer
Modern synthetic methods offer more direct routes to (E)-vinyl iodides, avoiding the need for an isomerization step.
The Takai olefination is a powerful method for the (E)-selective synthesis of vinyl iodides from aldehydes. To synthesize this compound, the starting aldehyde would be ethyl glyoxylate.
Mechanism:
-
Formation of the Geminal Dichromium Reagent: Chromium(II) chloride reacts with iodoform (CHI₃) to generate a highly nucleophilic geminal dichromium species.
-
Nucleophilic Addition: This organochromium reagent adds to the carbonyl group of ethyl glyoxylate.
-
anti-Elimination: The resulting β-oxychromium intermediate undergoes an elimination reaction. The stereochemistry of this elimination is crucial. The bulky chromium-containing groups orient themselves in an anti-periplanar arrangement to minimize steric hindrance, leading to the selective formation of the (E)-alkene.
Visualization of the Takai Olefination:
Caption: E-selective synthesis via the Takai olefination.
A highly (E)-stereoselective synthesis of β-iodo Morita-Baylis-Hillman esters has been developed, which provides a conceptual framework for the synthesis of this compound.[3] This is a three-component reaction involving an aldehyde, an acrylate (in this case, ethyl propiolate could be considered), and an iodine source, typically facilitated by a Lewis acid.
Plausible Mechanism for an E-Selective Iodo-MBH type reaction:
-
Lewis Acid Activation: A Lewis acid, such as BF₃·Et₂O, coordinates to the carbonyl oxygen of the aldehyde (e.g., formaldehyde or a protected equivalent), increasing its electrophilicity.
-
Formation of an Allenolate Intermediate: Ethyl propiolate reacts with an iodide source (e.g., TMS-I) to form an allenolate intermediate.
-
Aldol-type Addition: The allenolate attacks the activated aldehyde. The stereochemistry of this addition is controlled by the coordination of the reactants to the Lewis acid template, which favors a transition state that leads to the (E)-isomer to minimize steric interactions.
-
Tautomerization and Product Formation: A subsequent tautomerization yields the final (E)-β-iodoacrylate product.
The precise control of the (E)-geometry in this reaction is a testament to the power of Lewis acid catalysis in organizing the transition state assembly.[3]
Part 3: A Note on the Radical Addition Pathway
While the ionic mechanism for hydroiodination of ethyl propiolate is well-established, it is instructive to consider the alternative radical addition pathway, as radical reactions can sometimes offer different stereochemical outcomes.
Mechanism of Radical Addition of HI
The radical addition of H-X to alkynes is most common for HBr, but the mechanism can be extrapolated to HI.
-
Initiation: The reaction is initiated by the homolytic cleavage of the H-I bond, typically using light or a radical initiator, to form a hydrogen radical (H•) and an iodine radical (I•).
-
Propagation (Step 1): The iodine radical adds to the ethyl propiolate triple bond. This addition occurs at the terminal carbon to generate the more stable vinyl radical at the Cβ position, where it is stabilized by the ester group.
-
Propagation (Step 2): The vinyl radical then abstracts a hydrogen atom from another molecule of HI to form the final product and regenerate an iodine radical, which continues the chain reaction.
-
Termination: The reaction is terminated by the combination of any two radical species.
Stereochemical Outcome
The vinyl radical intermediate is sp²-hybridized and has a low barrier to inversion. Therefore, it can exist in equilibrium between the (E) and (Z) forms. The final stereochemical outcome depends on the relative rates of hydrogen abstraction from HI by these two isomeric radicals. Typically, the hydrogen abstraction will occur to form the thermodynamically more stable (E)-isomer, where steric hindrance is minimized. However, the selectivity is often not as high as in purely ionic or highly controlled stereoselective reactions.
Summary of Synthetic Pathways
| Method | Starting Material | Key Reagents | Primary Product | Mechanism | Key Features |
| Ionic Hydroiodination | Ethyl propiolate | NaI, Acetic Acid | (Z)-Isomer | Ionic (syn-addition) | High yield, >99% Z-selectivity.[1][2] |
| Iodine-Catalyzed Isomerization | (Z)-Ethyl 3-iodoacrylate | I₂ (catalytic), Heat | (E)-Isomer | Radical addition/elimination | Thermodynamic control, leads to stable isomer. |
| Photochemical Isomerization | (Z)-Ethyl 3-iodoacrylate | UV Light | (E)-Isomer | Excited state rotation | Reaches a photostationary state. |
| Takai Olefination | Ethyl glyoxylate | CHI₃, CrCl₂ | (E)-Isomer | Organometallic (anti-elimination) | High E-selectivity, good functional group tolerance. |
| Modified MBH Reaction | Aldehyde, Ethyl propiolate | TMS-I, BF₃·Et₂O | (E)-Isomer | Lewis acid-catalyzed aldol-type | High E-selectivity through transition state control.[3] |
| Radical Hydroiodination | Ethyl propiolate | HI, Radical Initiator | (E)-Isomer (major) | Radical chain reaction | Tends to favor the more stable E-isomer, but mixtures are common. |
References
A Technical Guide to the Spectroscopic Characterization of (E)-Ethyl 3-iodoacrylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction to (E)-Ethyl 3-iodoacrylate and the Imperative of Spectroscopic Analysis
This compound (CAS RN: 31930-37-7) is a halogenated α,β-unsaturated ester.[1] Its stereochemistry and the presence of the iodo-substituent make it a versatile precursor in various chemical transformations, including cross-coupling reactions and the synthesis of complex organic molecules. For professionals in drug development and materials science, ensuring the correct isomeric form and purity of such reagents is paramount to the success and reproducibility of their work. Spectroscopic methods provide the necessary tools for this critical quality control.
This guide will delve into the core spectroscopic techniques used to characterize this compound, providing both predicted data and the scientific rationale behind these predictions. We will draw comparisons with its (Z)-isomer and the parent compound, ethyl acrylate, to build a comprehensive analytical picture.
Molecular Structure and Key Spectroscopic Features
The structure of this compound dictates its spectroscopic fingerprint. The key features to consider are the ethyl ester group and the trans-configured iodo-substituted double bond.
References
An In-depth Technical Guide to (E)-Ethyl 3-iodoacrylate: A Covalent Warhead for Targeted Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic design of targeted covalent inhibitors has emerged as a powerful approach to achieve enhanced potency, prolonged duration of action, and to overcome drug resistance. At the heart of this strategy lies the "warhead," an electrophilic functional group engineered to form a stable, covalent bond with a specific nucleophilic amino acid residue on the target protein. Among the arsenal of warheads, Michael acceptors, particularly α,β-unsaturated carbonyl compounds, have garnered significant attention for their tunable reactivity. This guide provides an in-depth technical overview of (E)-Ethyl 3-iodoacrylate , a promising yet specialized Michael acceptor, for researchers and scientists engaged in the development of novel covalent therapeutics.
Core Properties of this compound
A thorough understanding of the fundamental physicochemical properties of a reagent is paramount for its effective and safe utilization in a research setting.
| Property | Value | Source |
| CAS Number | 31930-37-7 | N/A |
| Molecular Formula | C₅H₇IO₂ | N/A |
| Molecular Weight | 226.01 g/mol | N/A |
| Appearance | Pale yellow liquid (typical) | N/A |
Synthesis and Stereochemical Control: A Protocol for the Practitioner
The stereochemistry of the acrylate is a critical determinant of its reactivity and how it is presented to the target nucleophile. The (E)-isomer is often desired for specific geometric constraints within a protein's binding site. The synthesis of this compound is typically achieved through a two-step process, starting with the synthesis of the (Z)-isomer followed by stereochemical isomerization.
Part 1: Synthesis of (Z)-Ethyl 3-iodoacrylate
The synthesis of the (Z)-isomer is a well-established procedure involving the hydroiodination of ethyl propiolate.[1]
Reaction Scheme:
Synthesis of (Z)-Ethyl 3-iodoacrylate
Experimental Protocol:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, add dry sodium iodide (1.05 equivalents) to glacial acetic acid.
-
Addition of Starting Material: To the stirred solution, add ethyl propiolate (1.00 equivalent) in a single portion.
-
Reaction Conditions: Heat the resulting mixture in an oil bath at 70°C for 12 hours. The solution will typically turn brown.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water and diethyl ether to the flask and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with an aqueous solution of potassium hydroxide (3 M) until the aqueous phase is neutral (pH 7).
-
Wash the organic layer with brine and dry over anhydrous magnesium sulfate.
-
-
Purification: Evaporate the solvent under reduced pressure. The residual oil can be purified by distillation to yield (Z)-Ethyl 3-iodoacrylate as a pale yellow liquid.[1]
Part 2: Isomerization to this compound
The conversion of the thermodynamically less stable (Z)-isomer to the (E)-isomer can be achieved through various methods, including photochemical and catalyzed isomerization. A common laboratory-scale method involves iodine-catalyzed isomerization.[2]
Reaction Scheme:
Isomerization of (Z)- to this compound
Experimental Protocol (Representative):
-
Reaction Setup: Dissolve the synthesized (Z)-Ethyl 3-iodoacrylate in an inert solvent such as chloroform or dichloromethane in a round-bottomed flask.
-
Catalyst Addition: Add a catalytic amount of iodine (e.g., 0.05 equivalents) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture and monitor the progress of the isomerization by a suitable analytical technique such as ¹H NMR spectroscopy or HPLC. The reaction time can vary from a few hours to overnight.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove the excess iodine.
-
Extract the product into an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
-
Purification: After solvent evaporation, the crude product can be purified by column chromatography to yield pure this compound.
The Chemistry of Covalent Inhibition: A Mechanistic Perspective
This compound functions as a Michael acceptor, a class of compounds that undergoes conjugate addition with nucleophiles. In the context of drug discovery, the most relevant nucleophile is the thiol group of a cysteine residue within the target protein.
Mechanism of Michael Addition:
Michael Addition of a Cysteine Thiolate to this compound
The reaction is initiated by the deprotonated thiol group (thiolate) of a cysteine residue, which acts as a potent nucleophile. This thiolate attacks the β-carbon of the α,β-unsaturated system of the iodoacrylate, leading to the formation of a covalent carbon-sulfur bond and a transient enolate intermediate. This intermediate is then protonated by a proton source, such as water, to yield the stable covalent adduct.
The presence of the iodine atom at the β-position is believed to enhance the electrophilicity of the β-carbon, potentially increasing its reactivity towards nucleophilic attack compared to a non-halogenated acrylate. This allows for a fine-tuning of reactivity, a crucial aspect in designing selective covalent inhibitors that minimize off-target effects.
Application in Targeted Covalent Drug Design
The primary application of this compound for the intended audience lies in its use as a covalent warhead in the design of targeted inhibitors. This approach is particularly effective when targeting proteins with a non-catalytic cysteine residue in or near a binding pocket.
Workflow for Developing a Covalent Inhibitor:
Drug Discovery Workflow for Targeted Covalent Inhibitors
The process begins with the identification of a target protein containing a suitably located cysteine residue. A reversible, non-covalent ligand that binds to the target with high affinity is then designed or identified. The this compound warhead is subsequently incorporated into this ligand scaffold. The resulting covalent inhibitor is then tested for its ability to bind to and inhibit the target protein, with mass spectrometry being a key technique to confirm covalent bond formation.
Experimental Protocol: Covalent Modification of a Model Peptide
To provide a practical context, the following is a representative protocol for the covalent modification of a cysteine-containing peptide with this compound.
Materials:
-
Cysteine-containing peptide (e.g., glutathione)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
LC-MS system for analysis
Procedure:
-
Peptide Solution Preparation: Prepare a stock solution of the cysteine-containing peptide in PBS buffer (pH 7.4).
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable organic solvent like acetonitrile or DMSO.
-
Reaction: In a microcentrifuge tube, add the peptide solution and then add the this compound solution to initiate the reaction. The final concentration of the organic solvent should be kept low (e.g., <5%) to maintain the peptide's solubility and conformation.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. The reaction time can be varied to monitor the progress of the modification.
-
Quenching (Optional): The reaction can be quenched by adding a molar excess of a small molecule thiol, such as dithiothreitol (DTT).
-
Analysis: Analyze the reaction mixture by LC-MS to identify the formation of the covalent adduct. The modified peptide will have a mass increase corresponding to the molecular weight of this compound (226.01 Da).
Safety and Handling
This compound is a reactive electrophile and should be handled with appropriate caution in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Conclusion
This compound represents a valuable tool for researchers in the field of covalent drug discovery. Its nature as a Michael acceptor allows for the targeted modification of cysteine residues in proteins, a strategy that has led to the development of highly effective therapeutics. A comprehensive understanding of its synthesis, reactivity, and appropriate handling is essential for its successful application in the laboratory. This guide provides a foundational framework for scientists and drug development professionals to explore the potential of this compound in their pursuit of novel covalent inhibitors.
References
(E)-Ethyl 3-iodoacrylate: A Guide to Chemical Stability and Optimal Storage
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(E)-Ethyl 3-iodoacrylate is a versatile bifunctional building block, prized in organic synthesis for its electrophilic and cross-coupling capabilities. Its structure, featuring a reactive vinyl iodide and an acrylate ester, makes it a valuable precursor for the synthesis of complex molecules, including pharmaceutical intermediates. However, the very features that make it synthetically useful also contribute to its inherent instability. Ensuring the chemical integrity of this reagent from receipt to reaction is paramount for reproducible and successful outcomes.
This guide provides a comprehensive overview of the factors governing the stability of this compound and outlines field-proven protocols for its storage and handling. The principles discussed herein are designed to empower researchers to maintain the purity and reactivity of this critical reagent.
The Chemical Profile: Understanding Inherent Reactivity
The stability of this compound is dictated by its two primary functional groups: the acrylate system and the carbon-iodine bond.
-
The Acrylate System: Like other acrylic esters, this compound is susceptible to radical polymerization.[1][2] This process is often initiated by thermal energy, light (UV), or radical initiators. The polymerization is an exothermic chain reaction that, if uncontrolled in a sealed container, can lead to a dangerous buildup of heat and pressure.[1][3] Commercially available acrylates are typically stabilized with inhibitors, such as hydroquinone monomethyl ether (MEHQ), which function by quenching radical intermediates. Crucially, these common stabilizers require the presence of dissolved oxygen to be effective.[1]
-
The Vinyl Iodide Moiety: The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds. It is susceptible to cleavage by light, particularly in the UV spectrum, which can generate vinyl radicals and initiate unwanted side reactions or polymerization.[4] This photosensitivity is a critical factor that must be managed during storage and handling. Furthermore, the molecule can participate in various reactions, including Suzuki couplings and other metal-catalyzed transformations, highlighting its reactivity.[5]
Critical Factors Influencing Stability
Several environmental factors can compromise the purity of this compound. Understanding and controlling these factors is the basis for effective storage.
Thermal Stress
Heat is a primary antagonist to the stability of acrylic esters. Elevated temperatures increase the rate of spontaneous polymerization. Even at moderate ambient temperatures, the process can occur over extended periods. Material Safety Data Sheets (MSDS) for similar acrylates warn that hazardous polymerization can occur when the material is exposed to heat.[1][3]
Photochemical Degradation
Exposure to light, especially direct sunlight or laboratory lighting with a UV component, can provide the activation energy needed to cleave the C-I bond.[4][6] This photolytic degradation not only consumes the desired material but also generates reactive radical species that can catalyze polymerization, leading to a rapid decline in purity.
Atmospheric Conditions
-
Oxygen: As previously mentioned, the efficacy of common phenolic inhibitors is dependent on the presence of a small amount of oxygen.[1] Storing the material under a strictly anaerobic (oxygen-free) inert atmosphere (e.g., pure nitrogen or argon) can render these stabilizers ineffective and may inadvertently promote polymerization.
-
Moisture: While acrylic esters are generally less susceptible to hydrolysis than other esters, prolonged exposure to moisture, especially at elevated temperatures or in the presence of acid/base catalysts, can lead to the formation of 3-iodoacrylic acid and ethanol.
Chemical Incompatibility
Contact with incompatible materials can trigger vigorous, hazardous reactions. Key incompatibilities include:
-
Strong Oxidizing Agents: Can react violently.[3]
-
Strong Alkalis and Bases: Can catalyze polymerization.[3]
-
Peroxides and Radical Initiators: Will initiate rapid and exothermic polymerization.[3]
Recommended Storage and Handling Protocols
The following protocols are designed to mitigate the risks identified above and preserve the chemical integrity of this compound.
Upon Receipt
Immediately upon receiving the material, inspect the container for any signs of damage or pressurization. Note the appearance of the liquid, which should be colorless to pale yellow. If a stabilizer is indicated (e.g., MEHQ), ensure this is documented. For long-term storage, affix the date of receipt to the container.
Optimal Storage Conditions
A summary of recommended storage conditions is provided in the table below.
| Parameter | Recommended Condition | Rationale | Conditions to Avoid |
| Temperature | Refrigeration (2-8°C)[5] | Minimizes the rate of thermal polymerization and self-degradation. | Room temperature for long-term storage; elevated temperatures (>25°C). |
| Light | Amber glass vial or opaque container[3] | Prevents photochemical cleavage of the C-I bond and light-induced polymerization. | Clear glass containers; exposure to direct sunlight or UV sources. |
| Atmosphere | Tightly sealed container with air headspace[1][7] | Ensures the presence of oxygen required for common radical inhibitors to function. | Strict, oxygen-free inert atmosphere (unless inhibitor-free); poorly sealed containers. |
| Location | Cool, dry, well-ventilated area[7] | Ensures a stable environment and safe dispersal of any potential vapors. | Areas with poor ventilation, high humidity, or proximity to heat sources. |
| Proximity | Store away from incompatible chemicals[7] | Prevents accidental contact and hazardous reactions. | Storage near strong bases, oxidizing agents, or radical initiators. |
Handling Workflow
For routine laboratory use, adhere to the following workflow:
-
Equilibrate the sealed container to room temperature before opening to prevent condensation of atmospheric moisture into the cold liquid.
-
Handle the material in a well-ventilated area, such as a chemical fume hood.[7]
-
Use appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7]
-
After dispensing the required amount, promptly and securely reseal the container. If the material is frequently used, consider blanketing the headspace with dry air before resealing to replenish oxygen for the inhibitor.
-
Return the container to its designated cold and dark storage location.
Diagram: Logical Workflow for Storage and Handling This diagram outlines the decision-making process for ensuring the stability of this compound.
Caption: Workflow for proper storage and handling of this compound.
Diagram: Primary Degradation Pathways This diagram illustrates the two main routes of degradation for this compound.
Caption: The primary degradation pathways for this compound.
Experimental Protocol: Stability Assessment
To ensure the quality of this compound, particularly if it has been stored for an extended period or if its handling history is unknown, a stability assessment is recommended.
Protocol: Purity Verification by Quantitative NMR (qNMR)
This protocol provides a robust method for determining the absolute purity of the compound.
Objective: To quantify the molar concentration of this compound against a certified internal standard.
Materials:
-
This compound sample
-
High-purity internal standard with a known chemical shift in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tubes and precision balance
Methodology:
-
Standard Preparation: Accurately weigh approximately 10-15 mg of the internal standard into a clean vial. Record the exact mass.
-
Sample Addition: To the same vial, accurately weigh approximately 20-30 mg of the this compound sample. Record the exact mass.
-
Dissolution: Add approximately 0.7 mL of the deuterated solvent to the vial. Ensure complete dissolution of both the standard and the sample.
-
NMR Acquisition: Transfer the solution to an NMR tube. Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay D1 of at least 30 seconds, sufficient number of scans for a high signal-to-noise ratio).
-
Data Processing:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved, non-overlapping peak for the internal standard (e.g., the methoxy protons for 1,3,5-trimethoxybenzene).
-
Integrate a well-resolved, non-overlapping peak for this compound (e.g., one of the vinyl protons).
-
-
Purity Calculation: Use the following formula to calculate the purity of the sample:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Interpretation: A calculated purity significantly below the manufacturer's specification (typically >97%) or the presence of significant unidentifiable peaks may indicate degradation. Peaks corresponding to polymeric material often appear as broad humps in the baseline.
Conclusion
The chemical integrity of this compound is contingent upon a clear understanding of its inherent reactivity and strict adherence to proper storage and handling protocols. By controlling temperature, light exposure, and atmospheric conditions, researchers can effectively mitigate the primary degradation pathways of polymerization and photodegradation. The implementation of the guidelines and verification methods presented in this document will ensure the reliability of this valuable reagent, fostering reproducible and successful outcomes in research and development.
References
- 1. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 2. wwz.cedre.fr [wwz.cedre.fr]
- 3. ETHYL ACRYLATE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Visible light-mediated halogenation of organic compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. 顺式-3-碘丙烯酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Light‐Responsive Oligothiophenes Incorporating Photochromic Torsional Switches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
electrophilicity of (E)-Ethyl 3-iodoacrylate
An In-depth Technical Guide to the Electrophilicity and Application of (E)-Ethyl 3-iodoacrylate
Abstract
This compound is a versatile α,β-unsaturated carbonyl compound recognized for its heightened electrophilicity and utility as a covalent warhead in drug discovery and chemical biology. This guide provides a comprehensive technical overview of its core attributes, beginning with its synthesis and physicochemical properties. We delve into the electronic and steric factors that govern its reactivity, particularly as a Michael acceptor for soft nucleophiles like cysteine. Mechanistic insights into the conjugate addition reaction are presented, contextualized within the broader landscape of covalent modifiers. Furthermore, this document details field-proven experimental protocols for its synthesis and reaction with thiols, offers a comparative analysis of its reactivity profile, and outlines its strategic application in the development of targeted covalent inhibitors. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively leverage this compound in their work.
The Strategic Value of Tuned Electrophiles in Covalent Drug Design
The pursuit of highly selective and potent therapeutic agents has led to a resurgence of interest in covalent inhibitors.[1] Unlike their non-covalent counterparts, which rely on reversible binding equilibria, covalent drugs form a stable, lasting bond with their biological target, often leading to complete and sustained inhibition.[1] This offers several therapeutic advantages, including enhanced potency, longer duration of action, and the potential to overcome drug resistance.[1]
The success of a covalent inhibitor strategy hinges on the precise control of reactivity. The electrophilic "warhead" must be reactive enough to engage its target nucleophile (commonly a cysteine residue) under physiological conditions but not so reactive that it indiscriminately modifies off-target proteins, which can lead to toxicity.[2] This has driven the development of "tuned" electrophiles, where reactivity is modulated through careful chemical design.
Within this context, α,β-unsaturated carbonyl compounds, or Michael acceptors, are a cornerstone of covalent drug design.[3] this compound emerges as a particularly compelling reagent, offering a unique combination of electronic and steric properties that distinguish it from more common warheads like acrylamides. This guide will explore the chemical basis for its enhanced electrophilicity and its practical application.
Physicochemical Properties and Synthesis
Core Characteristics
This compound is the trans isomer of the ethyl iodoacrylate scaffold. Its structure is characterized by an ethyl ester, a carbon-carbon double bond, and a terminal iodine atom. This specific arrangement of functional groups dictates its chemical behavior and reactivity.
Below is a summary of its key physicochemical properties. Note that while data for the (E)-isomer is presented, much of the detailed literature focuses on the more readily synthesized (Z)-isomer, whose properties are provided for comparison.
| Property | This compound | (Z)-Ethyl 3-iodoacrylate |
| Molecular Formula | C₅H₇IO₂ | C₅H₇IO₂ |
| Molecular Weight | 226.01 g/mol | 226.01 g/mol [4][5] |
| CAS Number | 31930-37-7 | 31930-36-6[4][5] |
| Appearance | Liquid | Pale yellow liquid[6] |
| Boiling Point | Not reported | 85 °C @ 20 mmHg[4] |
| Density | Not reported | 1.765 g/mL @ 25 °C[4] |
| Refractive Index | Not reported | n20/D 1.533[4] |
Rationale for Electrophilicity
The electrophilicity of the β-carbon in this compound is a result of synergistic electronic effects:
-
Conjugation: The C=C double bond is conjugated with the C=O group of the ester. This delocalization of π-electrons pulls electron density away from the β-carbon, rendering it electron-deficient and susceptible to nucleophilic attack.
-
Inductive Effect of Iodine: Iodine, being an electronegative halogen, exerts a significant electron-withdrawing inductive effect (-I effect) on the β-carbon. This further depletes the electron density at the reaction center, enhancing its electrophilicity compared to a standard acrylate.
-
Leaving Group Potential: The vinyl iodide can also participate in addition-elimination reactions, although conjugate addition is more common with soft nucleophiles like thiols.
Synthesis Pathway
The most common and well-documented route to ethyl iodoacrylates is the hydroiodination of ethyl propiolate. This reaction typically yields the (Z)-isomer with high stereoselectivity.
// Nodes Start [label="Ethyl Propiolate"]; Reagents [label="NaI, Acetic Acid\n70 °C", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="(Z)-Ethyl 3-iodoacrylate", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; Isomerization [label="Isomerization\n(e.g., via Lewis Acid)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; FinalProduct [label="this compound", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled];
// Edges Start -> Reagents [arrowhead=none]; Reagents -> Product; Product -> Isomerization; Isomerization -> FinalProduct; } etadot Caption: Synthesis workflow for this compound.
The synthesis proceeds via the addition of hydroiodic acid (generated in situ from sodium iodide and acetic acid) across the alkyne. The established protocol reliably produces the (Z)-isomer.[6][7] Conversion to the thermodynamically more stable (E)-isomer can be achieved through various isomerization methods, such as treatment with a weak Lewis acid which can facilitate rotation around the single bond of an intermediate.[6] A highly E-stereoselective synthesis of related β-iodo esters has also been developed using a three-component aldol-type reaction with BF₃·Et₂O and TMS-I, providing an alternative route to the desired geometry.[8]
Reactivity Profile and Mechanistic Insights
The Thiol-Michael Addition Reaction
The primary reaction of interest for drug development professionals is the conjugate addition (or Michael addition) of a thiol, such as the side chain of a cysteine residue, to the electrophilic β-carbon of the iodoacrylate.
The reaction is initiated by the attack of a nucleophilic thiolate anion on the β-carbon. This is typically the rate-limiting step.[2] The attack forms a transient carbanion/enolate intermediate, which is stabilized by resonance. This intermediate is then rapidly protonated by a proton source (such as water in a physiological buffer) to yield the final, stable thioether adduct.[2]
// Nodes Reactants [label="this compound + Cysteine Thiolate (Cys-S⁻)", shape=Mrecord, fillcolor="#F1F3F4", fontcolor="#202124"]; TS1 [label="Transition State 1\n(Nucleophilic Attack)", shape=ellipse, style=dashed, color="#5F6368"]; Intermediate [label="Resonance-Stabilized Enolate Intermediate", shape=Mrecord, fillcolor="#FBBC05", fontcolor="#202124"]; Protonation [label="H₂O", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Stable Covalent Adduct\n(Thioether)", shape=Mrecord, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Reactants -> TS1 [label="Rate-Limiting Step"]; TS1 -> Intermediate; Intermediate -> Product [label="Rapid Protonation"]; Protonation -> Intermediate [style=dotted, arrowhead=none, dir=back]; } etadot Caption: Mechanism of Thiol-Michael Addition.
Comparative Reactivity vs. Other Warheads
The utility of this compound lies in its tuned reactivity, which is predicted to fall between that of highly reactive iodoacetamides and less reactive acrylamides.
-
vs. Iodoacetamide: Iodoacetamide reacts via a direct Sₙ2 substitution mechanism. It is highly reactive but can sometimes suffer from a lack of selectivity.
-
vs. Acrylamide: Acrylamide is a classic Michael acceptor. The presence of the iodine atom in the 3-position of the iodoacrylate significantly increases the electrophilicity of the β-carbon through a powerful inductive effect, suggesting a faster reaction rate than for a standard acrylamide. [Specific rate data needed]
-
vs. Maleimide: Maleimides are also highly reactive Michael acceptors, but the resulting thioether adduct can undergo a retro-Michael reaction, leading to potential reversibility and exchange with other thiols like glutathione.[9] The adduct formed with iodoacrylate is a stable thioether, resulting in a permanent, irreversible bond.
This tuned reactivity makes this compound an ideal candidate for applications requiring rapid and irreversible target engagement with improved selectivity over hyper-reactive probes.
Application in Covalent Probe and Inhibitor Development
The properties of this compound make it a valuable tool for targeting cysteine residues in proteins, a common strategy in modern drug discovery.[3]
Workflow for Covalent Inhibitor Screening:
// Nodes A [label="Synthesize or Procure\nthis compound Warhead", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Conjugate to Ligand Scaffold", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Incubate with Target Protein\n(Containing Cysteine)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Mass Spectrometry (MS) Analysis\n(Confirm Covalent Modification)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Peptide Mapping / MS-MS\n(Identify Site of Modification)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Biochemical / Cellular Assays\n(Determine IC₅₀ / EC₅₀)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Lead Optimization", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges A -> B [label="Synthesis"]; B -> C [label="Screening"]; C -> D [label="Validation"]; D -> E [label="Site ID"]; D -> F [label="Potency"]; E -> G; F -> G; } etadot Caption: Workflow for developing a covalent inhibitor.
A specific case study involves the use of an acrylate warhead in the development of potent covalent inhibitors against the SARS-CoV-2 3C-like protease.[3] While this study did not use the iodo-substituted variant, it validates the acrylate scaffold as an effective and viable warhead for targeting cysteine proteases, providing a strong rationale for exploring this compound for similar targets.[3] [Case study citation needed for iodoacrylate specifically]
Experimental Protocols & Best Practices
Protocol: Synthesis of (Z)-Ethyl 3-iodoacrylate
This protocol is adapted from a verified Organic Syntheses procedure and reliably produces the (Z)-isomer, which can serve as a precursor to the (E)-isomer.[6]
Materials:
-
Ethyl propiolate (1.0 eq)
-
Sodium iodide (1.0 eq)
-
Glacial acetic acid
-
Diethyl ether
-
3 M Potassium hydroxide (aq.)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Charge a round-bottomed flask with sodium iodide (1.0 eq) and glacial acetic acid.
-
To the stirred solution, add ethyl propiolate (1.0 eq) in one portion.
-
Heat the resulting mixture in an oil bath at 70 °C for 12-16 hours under a nitrogen atmosphere.[6][7]
-
Cool the brown solution to room temperature. Add an equal volume of water and diethyl ether.
-
Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash carefully with 3 M aqueous KOH until the aqueous phase is neutral (pH ~7).
-
Wash the organic layer with brine and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent in vacuo. The residual oil can be purified by distillation to yield (Z)-Ethyl 3-iodoacrylate as a pale yellow liquid.[6]
Self-Validation: The success of the reaction can be monitored by TLC and confirmed by ¹H NMR. The characteristic vinyl protons of the (Z)-isomer appear as doublets with a coupling constant (J) of approximately 8.8-8.9 Hz.[7]
Protocol: General Procedure for Conjugate Addition with a Thiol
This general protocol can be adapted for reacting this compound with a model thiol (e.g., N-acetylcysteine) to validate reactivity.
Materials:
-
This compound (1.0 eq)
-
N-acetylcysteine (1.1 eq)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile or DMSO (as co-solvent if needed)
Procedure:
-
Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent like acetonitrile or DMSO.
-
Prepare a stock solution of N-acetylcysteine in PBS (pH 7.4).
-
In a reaction vessel, add the N-acetylcysteine solution.
-
Initiate the reaction by adding the this compound stock solution with rapid stirring. The final concentration of the organic solvent should be kept low (e.g., <5%) to maintain aqueous conditions.
-
Allow the reaction to proceed at room temperature.
-
Monitor the reaction progress by LC-MS or HPLC, observing the consumption of the starting materials and the appearance of the product adduct mass (M_thiol + M_iodoacrylate).
Trustworthiness: This system is self-validating. The expected product will have a unique mass corresponding to the sum of the two reactants, which can be unambiguously identified by mass spectrometry. The rate of reaction can be quantified by monitoring peak areas over time.
Conclusion and Future Outlook
This compound represents a highly valuable, yet perhaps underutilized, electrophile for covalent drug discovery. Its reactivity, which is elevated compared to standard acrylates due to the inductive effect of the iodine atom, positions it as an excellent tool for rapidly and irreversibly targeting nucleophilic cysteine residues. The synthetic routes are accessible, and its mechanism of action is based on the well-understood Michael addition reaction.
Future work should focus on quantifying its reaction kinetics against a panel of standard biological thiols and comparing these rates directly to other widely used covalent warheads. Such data would be invaluable for rationally designing new covalent probes and inhibitors. As researchers continue to seek electrophiles with finely tuned reactivity profiles, this compound stands out as a prime candidate for further exploration and application in the development of next-generation covalent medicines.
References
- 1. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery of the potent covalent inhibitor with an acrylate warhead for SARS-CoV-2 3CL protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 顺式-3-碘丙烯酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CIS-3-IODOACRYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 8. A highly E-stereoselective approach to beta-iodo Morita-Baylis-Hillman esters: synthesis of secokotomolide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
The Dual Reactivity of (E)-Ethyl 3-iodoacrylate: A Technical Guide for Drug Development Professionals
Introduction
In the landscape of modern synthetic organic chemistry, the quest for versatile building blocks that offer multiple avenues for molecular elaboration is paramount. (E)-Ethyl 3-iodoacrylate has emerged as a molecule of significant interest for researchers, scientists, and drug development professionals. Its unique structural motif, featuring both a reactive vinyl iodide and an electron-deficient alkene, bestows upon it a dual reactivity profile. This guide provides an in-depth technical exploration of the reactivity of this compound, offering field-proven insights into its application in palladium-catalyzed cross-coupling reactions and Michael additions. By understanding the causality behind experimental choices and leveraging validated protocols, researchers can effectively harness the synthetic potential of this valuable intermediate.
I. Synthesis of this compound
The stereoselective synthesis of this compound is crucial for its application in stereospecific cross-coupling reactions. While the (Z)-isomer is readily accessible, a two-step procedure starting from the commercially available ethyl propiolate provides a reliable route to the desired (E)-isomer.
Step 1: Synthesis of (Z)-Ethyl 3-iodoacrylate
The synthesis of the (Z)-isomer is achieved through the hydroiodination of ethyl propiolate using sodium iodide in acetic acid. This reaction proceeds with high regio- and stereoselectivity, yielding predominantly the (Z)-isomer.[1][2]
Experimental Protocol: Synthesis of (Z)-Ethyl 3-iodoacrylate [1][2]
-
To a stirred solution of sodium iodide (1.5 g, 10 mmol) in glacial acetic acid (5 mL) in a round-bottomed flask, add ethyl propiolate (1.0 mL, 9.8 mmol).
-
Heat the reaction mixture to 70°C and stir for 16 hours under an inert atmosphere.
-
After cooling to room temperature, quench the reaction with water (5 mL) followed by 1 N aqueous sodium hydroxide (5 mL).
-
Extract the product with diethyl ether (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (Z)-Ethyl 3-iodoacrylate as an orange oil in quantitative yield. The product is often used in the next step without further purification.
Step 2: Isomerization to this compound
The isomerization of the (Z)-isomer to the thermodynamically more stable (E)-isomer can be achieved through various methods, including photochemical isomerization or treatment with a catalytic amount of a radical initiator. A more controlled chemical approach involves an addition-elimination sequence.
Conceptual Workflow for Z to E Isomerization
Caption: Isomerization of (Z)- to this compound via a thiol-catalyzed process.
II. Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in vinyl iodides is significantly weaker than the corresponding carbon-bromine or carbon-chlorine bonds, making them highly reactive partners in palladium-catalyzed cross-coupling reactions.[1][3] this compound, being an electron-deficient vinyl iodide, is an excellent substrate for these transformations, often requiring milder reaction conditions and lower catalyst loadings.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[3][4] The reaction of this compound with various arylboronic acids provides a direct route to substituted ethyl cinnamates.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (226 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Add palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%) and triphenylphosphine (10.5 mg, 0.04 mmol, 4 mol%).
-
Add a 2:1 mixture of DMF/water (5 mL).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 65°C and stir for 2 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford ethyl cinnamate.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | Ethyl (E)-3-phenylacrylate | >90 |
| 2 | 4-Methoxyphenylboronic acid | Ethyl (E)-3-(4-methoxyphenyl)acrylate | >85 |
| 3 | 4-Nitrophenylboronic acid | Ethyl (E)-3-(4-nitrophenyl)acrylate | >95 |
B. Heck Reaction
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene, providing a powerful tool for the synthesis of substituted alkenes.[5] The reaction of this compound with various alkenes, such as styrene, allows for the synthesis of conjugated dienes.
Experimental Protocol: Heck Reaction of this compound with Styrene [6]
-
To a sealed tube, add this compound (226 mg, 1.0 mmol), styrene (125 mg, 1.2 mmol), palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%), and triethylamine (202 mg, 2.0 mmol).
-
Add acetonitrile (5 mL) as the solvent.
-
Heat the mixture to 80-90°C and stir for 1 hour.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the corresponding diene.
C. Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is particularly valuable for the synthesis of conjugated enynes. This compound is an excellent substrate for this transformation.
Experimental Protocol: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene [7]
-
To a dry Schlenk flask under an argon atmosphere, add this compound (226 mg, 1.0 mmol), phenylacetylene (122 mg, 1.2 mmol), and cesium carbonate (652 mg, 2.0 mmol).
-
Add bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol, 2 mol%).
-
Add anhydrous THF (5 mL).
-
Stir the reaction mixture at room temperature for 4 hours, or until completion as monitored by TLC.
-
Dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography to obtain the desired enyne product.
III. Reactivity as a Michael Acceptor
The electron-withdrawing nature of the ester group in this compound renders the β-carbon electrophilic and susceptible to nucleophilic attack in a Michael (1,4-conjugate) addition. This reactivity is a hallmark of α,β-unsaturated carbonyl compounds.
Aza-Michael Addition
The addition of amine nucleophiles to this compound provides a straightforward route to β-amino esters. This reaction is typically base-catalyzed or can proceed neat.
Mechanism of Aza-Michael Addition
Caption: General mechanism for the aza-Michael addition of a secondary amine to this compound.
Experimental Protocol: Aza-Michael Addition of Piperidine to this compound
-
In a round-bottomed flask, dissolve this compound (226 mg, 1.0 mmol) in methanol (5 mL).
-
Add piperidine (94 mg, 1.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 2-3 days, monitoring the disappearance of the starting material by TLC.[8]
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to yield the β-amino ester.
Comparative Reactivity: The Influence of the Iodo Group
The presence of the iodine atom at the β-position has a significant electronic effect on the reactivity of the acrylate system in Michael additions. While a comprehensive kinetic study is beyond the scope of this guide, it is generally understood that the electron-withdrawing inductive effect of the iodine atom further enhances the electrophilicity of the β-carbon, making this compound a more reactive Michael acceptor compared to its non-iodinated counterpart, ethyl acrylate. This increased reactivity can lead to faster reaction times and may allow for the use of weaker nucleophiles.
IV. Conclusion
This compound stands as a testament to the power of multifunctional building blocks in modern organic synthesis. Its dual reactivity as a highly efficient partner in palladium-catalyzed cross-coupling reactions and as an activated Michael acceptor provides chemists with a versatile tool for the rapid construction of complex molecular architectures. The protocols and insights presented in this guide are intended to empower researchers in drug discovery and development to confidently and effectively utilize this compound in their synthetic endeavors. A thorough understanding of its reactivity profile is key to unlocking its full potential in the synthesis of novel chemical entities.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CIS-3-IODOACRYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 3. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. odinity.com [odinity.com]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
solubility of (E)-Ethyl 3-iodoacrylate in organic solvents
An In-depth Technical Guide to the Solubility of (E)-Ethyl 3-iodoacrylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a valuable reagent in organic synthesis, utilized in a variety of chemical transformations. A thorough understanding of its solubility in organic solvents is paramount for its effective use in reaction design, purification, and formulation. This guide provides a comprehensive overview of the predicted solubility of this compound based on the known properties of structurally similar compounds, and details methodologies for its empirical determination. This document is intended to serve as a practical resource for laboratory researchers and professionals in the field of drug development.
Introduction: Understanding the Physicochemical Profile of this compound
This compound, with the chemical formula C₅H₇IO₂ and a molecular weight of 226.01 g/mol , is an α,β-unsaturated ester.[1][2] Its structure, featuring an ethyl ester group and a vinyl iodide, dictates its polarity and intermolecular interactions, which are the primary determinants of its solubility. The molecule possesses both polar (the ester group) and nonpolar (the hydrocarbon backbone and the iodine atom) characteristics, suggesting its potential for solubility across a range of organic solvents.
While specific experimental solubility data for this compound is not extensively documented in publicly available literature, we can infer its behavior from the well-characterized properties of ethyl acrylate. Ethyl acrylate is described as being completely soluble or miscible with a wide array of organic solvents, including alcohols, ethers, and acetone.[3][4] Given the structural analogy, it is highly probable that this compound exhibits similar solubility characteristics.
Predicted Solubility Profile
Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents.[5] The presence of the polar ester group facilitates interaction with polar solvents, while the overall nonpolar character of the molecule allows for dissolution in nonpolar solvents.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol | High | The ester group can act as a hydrogen bond acceptor. |
| Aprotic Polar | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions between the solvent and the ester group are expected. |
| Nonpolar | Toluene, Hexane, Diethyl Ether, Dichloromethane | High | Van der Waals forces between the nonpolar parts of the molecule and the solvent will predominate. |
| Aqueous | Water | Low | While the ester group provides some polarity, the overall molecule is largely nonpolar, leading to poor miscibility with water. Ethyl acrylate itself is only slightly soluble in water.[6][7] |
Experimental Determination of Solubility
For critical applications in drug development and process chemistry, empirical determination of solubility is essential.[8][9] The following section outlines standard protocols for both qualitative and quantitative solubility assessment.
Qualitative Solubility Assessment
A preliminary assessment can be quickly performed to categorize the compound's solubility.[8]
Protocol:
-
Add approximately 10-20 mg of this compound to a small test tube.
-
Add 1 mL of the chosen organic solvent in 0.25 mL increments.
-
After each addition, vortex or shake the tube vigorously for 30 seconds.
-
Visually inspect the solution for the presence of undissolved solid.
-
Categorize the solubility as:
-
Very Soluble: Dissolves completely upon the first addition.
-
Soluble: Dissolves completely within 1 mL of solvent.
-
Slightly Soluble: Some, but not all, of the solid dissolves.
-
Insoluble: No visible dissolution.
-
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining thermodynamic equilibrium solubility.[10][11]
Experimental Workflow:
Figure 1: Experimental workflow for the shake-flask solubility determination method.
Detailed Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature using a shaker or orbital incubator. The time required to reach equilibrium should be determined experimentally but is typically 24-48 hours.
-
Sample Processing: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Analysis: Quantify the concentration of this compound in the filtrate. This can be achieved using various analytical techniques such as:
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature.[12]
-
Solvent Polarity: As discussed, the polarity of the solvent plays a critical role in its ability to dissolve the solute.
-
Purity of the Compound: Impurities can affect the measured solubility.
-
pH (for aqueous solutions): While not directly applicable to most organic solvents, if any aqueous media are used, the pH can significantly impact the solubility of compounds with ionizable functional groups.[10]
Conclusion
This compound is predicted to be highly soluble in a wide range of common organic solvents, a property that facilitates its use in synthetic chemistry. For applications requiring precise solubility data, the shake-flask method provides a reliable means of determination. This guide serves as a foundational resource for researchers, providing both theoretical predictions and practical methodologies to effectively work with this important chemical intermediate.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. solventis.net [solventis.net]
- 4. sanjaychemindia.com [sanjaychemindia.com]
- 5. chem.ws [chem.ws]
- 6. adityadyechem.com [adityadyechem.com]
- 7. ethyl acrylate [chemister.ru]
- 8. benchchem.com [benchchem.com]
- 9. lifechemicals.com [lifechemicals.com]
- 10. pharmatutor.org [pharmatutor.org]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of (E)-Ethyl 3-Iodoacrylate with Arylboronic Acids
<
Introduction: Synthesizing Cinnamic Acid Esters via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in both academic research and industrial applications, particularly in the synthesis of pharmaceuticals and advanced materials.[3][4][5] The reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organohalide.[5][6]
This application note provides a detailed protocol for a specific and highly useful transformation: the Suzuki-Miyaura coupling of (E)-Ethyl 3-iodoacrylate with various arylboronic acids. This reaction is a powerful method for the synthesis of ethyl cinnamates, which are valuable intermediates in the production of pharmaceuticals, fragrances, and polymers. The use of this compound as the electrophilic partner is advantageous due to the high reactivity of the carbon-iodine bond, which facilitates the crucial oxidative addition step in the catalytic cycle.[7][8][9]
Mechanistic Insights: The "Why" Behind the Protocol
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][10][11]
-
Oxidative Addition: The cycle commences with the active Pd(0) catalyst inserting into the carbon-iodine bond of this compound.[3][5] This is often the rate-determining step of the reaction.[5] The choice of an iodide leaving group is strategic; the C-I bond is weaker than C-Br or C-Cl bonds, leading to a faster rate of oxidative addition.[7][9] Bulky, electron-rich phosphine ligands on the palladium catalyst can further accelerate this step by increasing electron density at the metal center.[3][12][13]
-
Transmetalation: In this step, the aryl group from the arylboronic acid is transferred to the palladium(II) complex.[5][11] This process requires the presence of a base, which plays a crucial role in activating the boronic acid.[1][14] The base is believed to form a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium center.[3][14] The choice of base is critical and can significantly influence the reaction yield and rate.[1]
-
Reductive Elimination: This is the final step where the newly formed carbon-carbon bond is created, yielding the ethyl cinnamate product.[3][10] The palladium catalyst is simultaneously regenerated in its Pd(0) state, allowing it to re-enter the catalytic cycle.[11] The steric and electronic properties of the phosphine ligands also play a role in promoting this step.[3][13]
Catalytic Cycle Diagram
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. Optimization may be required for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store at 2-8°C.[15] |
| Arylboronic Acid | ≥97% | Commercially Available | Purity should be checked before use. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | Commercially Available | Store under inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Should be finely powdered and dried before use. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Degas before use. |
| Water | Deionized | Laboratory Supply | Degas before use. |
| Ethyl Acetate | ACS Grade | Commercially Available | For workup and chromatography. |
| Brine | Saturated NaCl solution | Laboratory Prepared | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying organic layers. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).[7][8]
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2][16]
-
Catalyst Addition: Under a positive flow of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%) to the reaction flask.[7]
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio) via syringe.[7]
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.[7][8] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7] Reaction times can vary from 2 to 24 hours depending on the reactivity of the arylboronic acid.[8]
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.[8][10]
-
Dilute the reaction mixture with ethyl acetate and wash with water and then brine to remove inorganic salts and water-soluble byproducts.[7][17]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[8][17]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl cinnamate derivative.[8][10][17]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki coupling.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: Palladium catalyst may have degraded, or phosphine ligands may have oxidized.[16] 2. Inefficient Degassing: Presence of oxygen can deactivate the Pd(0) catalyst.[16] 3. Impure Reagents: Boronic acid may have decomposed (protodeboronation), or the iodoacrylate may be impure.[16] 4. Inappropriate Base or Solvent: The chosen base may not be effective, or the solvent system may not be optimal.[1] | 1. Use fresh catalyst and ligands from a reliable source, stored under an inert atmosphere.[16] Consider using more robust Buchwald ligands for challenging substrates.[18] 2. Ensure thorough degassing of the solvent and proper purging of the reaction vessel with an inert gas.[19] 3. Use freshly purchased or purified reagents. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) if protodeboronation is suspected.[16] 4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Toluene/H₂O, THF/H₂O).[1][18] |
| Formation of Side Products (e.g., Homocoupling) | 1. Presence of Pd(II) species at the start of the reaction. 2. Presence of oxygen can promote homocoupling of the boronic acid.[4] | 1. Ensure a pre-catalyst is properly reduced to Pd(0) in situ, or use a Pd(0) source directly. 2. Rigorous exclusion of oxygen is critical.[4] |
| Difficulty in Purification | 1. Close polarity of the product and unreacted starting materials or byproducts.[19] | 1. Optimize the reaction to drive it to completion. 2. Employ different chromatographic techniques or consider recrystallization if the product is a solid.[8] An acid-base wash during workup can sometimes help remove boronic acid-related impurities.[19] |
Expected Results: A Representative Data Table
The following table illustrates typical yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids under the optimized protocol.
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | (E)-Ethyl cinnamate | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | (E)-Ethyl 4-methoxycinnamate | 88-96 |
| 3 | 4-Chlorophenylboronic acid | (E)-Ethyl 4-chlorocinnamate | 80-92 |
| 4 | 3-Nitrophenylboronic acid | (E)-Ethyl 3-nitrocinnamate | 75-88 |
| 5 | 2-Naphthylboronic acid | (E)-Ethyl 3-(naphthalen-2-yl)acrylate | 82-94 |
Yields are based on isolated product after purification and can vary depending on the specific reaction scale and conditions.
Conclusion
The Suzuki-Miyaura cross-coupling reaction of this compound with arylboronic acids is a robust and versatile method for the synthesis of a wide range of ethyl cinnamate derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this protocol, researchers can achieve high yields of the desired products. The troubleshooting guide provided should serve as a valuable resource for overcoming common challenges encountered during this transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. byjus.com [byjus.com]
- 6. mt.com [mt.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Ethyl cis-3-iodoacrylate 98 31930-36-6 [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Mastering the Heck Reaction with (E)-Ethyl 3-iodoacrylate
Introduction: The Strategic Value of the Mizoroki-Heck Reaction
The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, celebrated for its efficiency in forming carbon-carbon bonds.[1][2] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene offers a powerful and versatile method for synthesizing substituted alkenes, a structural motif prevalent in pharmaceuticals, natural products, and advanced materials.[3]
This guide focuses on a particularly advantageous substrate: (E)-Ethyl 3-iodoacrylate . As a vinyl iodide, it possesses a highly reactive carbon-iodine bond, which facilitates the initial, often rate-limiting, oxidative addition step in the catalytic cycle.[4] Furthermore, its nature as an electron-deficient alkene (an acrylate) makes it an ideal coupling partner, promoting high regioselectivity and reaction efficiency.[1][4] Understanding the nuances of this reaction is critical for researchers aiming to leverage its synthetic power.
The Catalytic Engine: Unraveling the Pd(0)/Pd(II) Cycle
The widely accepted mechanism for the Heck reaction involves a catalytic cycle that shuttles a palladium center between the 0 and +2 oxidation states.[2][4][5] Each step is a critical control point that influences the overall outcome of the reaction.
-
A. Oxidative Addition: The cycle commences with the insertion of the active Pd(0) catalyst into the carbon-iodine bond of this compound. The reactivity of the halide partner is paramount, following the trend I > OTf > Br >> Cl, making vinyl iodides like our substrate exceptionally reactive.[4]
-
B. Alkene Coordination & Migratory Insertion: The alkene coupling partner (e.g., an aryl halide) coordinates to the newly formed organopalladium(II) complex. This is followed by a syn-carbopalladation step, where the aryl group migrates to the β-carbon of the acrylate. This step is highly regioselective for electron-deficient alkenes, ensuring the formation of the desired constitutional isomer.[4]
-
C. Syn-β-Hydride Elimination: To form the final product, a hydrogen atom on the carbon adjacent (beta) to the palladium center is eliminated. This step is stereospecific and regenerates the double bond, typically yielding the thermodynamically favored (E)-alkene.[4]
-
D. Catalyst Regeneration: The resulting hydrido-palladium(II) species ([H-Pd-X]) reacts with a stoichiometric amount of base. The base neutralizes the generated acid (HX) and facilitates the reductive elimination that regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[4][5]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Core Parameters: A Guide to Rational Reaction Design
The success of a Heck reaction hinges on the judicious selection of several key components. Each parameter offers a lever for optimizing yield, selectivity, and reaction time.
-
Palladium Source (Pre-catalyst): The choice of palladium is foundational.
-
Pd(II) Pre-catalysts: Palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are common, cost-effective, and air-stable choices.[1][6] They are reduced in situ to the active Pd(0) species, often by a phosphine ligand, amine base, or the alkene itself.[5][7]
-
Pd(0) Sources: Complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) introduce the active catalyst directly.[1][8] While convenient, they can be more sensitive to air and moisture.
-
-
Ligands: Ligands are not always required, but they play a crucial role in stabilizing the palladium catalyst, preventing decomposition (formation of palladium black), and modulating its reactivity.
-
Phosphines: Triphenylphosphine (PPh₃) and tri-o-tolylphosphine (P(o-tol)₃) are classic choices that balance stability and activity.[8]
-
N-Heterocyclic Carbenes (NHCs): These offer strong Pd-C bonds, leading to highly stable and active catalysts, often allowing for lower catalyst loadings.[9]
-
Phosphine-Free Systems: For highly reactive substrates like iodoacrylates, reactions can often be run "phosphine-free."[9][10] This simplifies the reaction and reduces cost, relying on the solvent or other species to stabilize the catalyst.
-
-
Base: The base is a non-negotiable component, essential for regenerating the Pd(0) catalyst.[4][5]
-
Organic Bases: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common, acting as both a base and a solvent in some cases.[1][8]
-
Inorganic Bases: Potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and sodium bicarbonate (NaHCO₃) are effective and inexpensive.[1][11] Their limited solubility can sometimes be overcome with the use of phase-transfer catalysts.[2]
-
-
Solvent: The solvent must solubilize the reactants and facilitate heat transfer.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMA), and acetonitrile (CH₃CN) are excellent choices, particularly for reactions involving salts.[8][12]
-
Non-Polar Solvents: Toluene and dioxane are also used, especially when anhydrous conditions are critical.[8]
-
-
Temperature: Heck reactions are typically performed at elevated temperatures, generally ranging from 80 °C to 140 °C, to ensure a reasonable reaction rate.[8][12]
Experimental Protocols
The following protocols provide two reliable starting points for the Heck coupling of an aryl halide with this compound. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques unless otherwise noted.
Caption: General experimental workflow for the Heck reaction.
Protocol 1: Classic Conditions with Phosphine Ligand
This protocol utilizes a standard Pd(OAc)₂/PPh₃ catalyst system, which is robust and well-characterized.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Aryl halide (e.g., Iodobenzene, 1.0 mmol, 1 equiv.)
-
This compound (1.2 mmol, 1.2 equiv.)
-
Triethylamine (Et₃N, 2.0 mmol, 2 equiv.)
-
Anhydrous Acetonitrile (CH₃CN) or DMF (5 mL)
-
Schlenk flask, condenser, magnetic stir bar, inert atmosphere setup
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%).
-
Add the anhydrous solvent (5 mL) and stir for 10 minutes at room temperature to allow for pre-formation of the catalyst complex.
-
Add the aryl halide (1.0 mmol) and triethylamine (2.0 mmol).
-
Add this compound (1.2 mmol).
-
Equip the flask with a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium black and salts.
-
Transfer the filtrate to a separatory funnel and wash with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired substituted alkene.
Protocol 2: Phosphine-Free Conditions
This protocol is advantageous for its simplicity and reduced cost, relying on a polar aprotic solvent to stabilize the catalytic species.[13][14]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Aryl halide (e.g., 4-Bromoanisole, 1.0 mmol, 1 equiv.)
-
This compound (1.2 mmol, 1.2 equiv.)
-
Sodium carbonate (Na₂CO₃, 1.5 mmol, 1.5 equiv.)
-
Tetrabutylammonium bromide (TBAB, 0.1 mmol, 10 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk flask, condenser, magnetic stir bar, inert atmosphere setup
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), Na₂CO₃ (1.5 mmol), and TBAB (0.1 mmol).
-
Add the aryl halide (1.0 mmol).
-
Add anhydrous DMF (5 mL) via syringe.
-
Add this compound (1.2 mmol).
-
Equip the flask with a condenser and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water (30 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Reaction Conditions at a Glance
| Parameter | Protocol 1 (Classic) | Protocol 2 (Phosphine-Free) | Rationale & Considerations |
| Pd Source | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ (2 mol%) | Air-stable, common, and effective Pd(II) pre-catalyst. |
| Ligand | PPh₃ (4 mol%) | None | PPh₃ stabilizes the catalyst. Phosphine-free is simpler and cheaper but may require higher temps. |
| Base | Et₃N (2 equiv.) | Na₂CO₃ (1.5 equiv.) | Et₃N is a soluble organic base. Na₂CO₃ is an inexpensive inorganic base. |
| Solvent | CH₃CN or DMF | DMF | Polar aprotic solvents are generally effective. DMF helps solubilize inorganic bases. |
| Additive | None | TBAB (10 mol%) | Phase-transfer catalyst to aid the reaction with the heterogeneous inorganic base. |
| Temperature | 80-100 °C | 100-120 °C | Higher temperatures are often needed in phosphine-free systems to maintain catalyst activity. |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed pre-catalyst).2. Insufficient temperature.3. Inefficient base or solvent system. | 1. Use fresh Pd(OAc)₂; ensure an inert atmosphere is maintained.2. Increase reaction temperature in 10 °C increments.3. Screen alternative bases (e.g., K₂CO₃) or solvents (e.g., NMP, Dioxane). |
| Catalyst Decomposition | 1. Temperature is too high.2. Absence of a stabilizing ligand in a demanding system.3. Presence of oxygen. | 1. Lower the reaction temperature.2. Add a phosphine ligand (e.g., PPh₃, 2-4 mol%) to stabilize the Pd(0) species.3. Ensure proper degassing of the solvent and maintain a positive inert gas pressure. |
| Formation of Byproducts | 1. Homocoupling of the aryl halide.2. Isomerization of the product double bond. | 1. Lower the reaction temperature; ensure slow addition of the aryl halide if necessary.2. Use a milder base (e.g., NaOAc); minimize reaction time once the starting material is consumed. |
| Poor Reproducibility | 1. Variable quality of reagents (especially base or solvent).2. Inconsistent heating or stirring. | 1. Use freshly opened, anhydrous solvents; dry bases before use if necessary.2. Use an oil bath with a temperature controller and ensure vigorous, consistent stirring. |
Conclusion
The Heck reaction of this compound is a highly effective and reliable transformation for the synthesis of valuable substituted alkenes. Its success relies on a fundamental understanding of the catalytic cycle and the rational selection of catalyst, base, and solvent. By leveraging the high reactivity of the vinyl iodide and the directing effect of the acrylate moiety, researchers can access a wide array of products with high stereoselectivity. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing and optimizing this cornerstone reaction in drug discovery and materials science.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. odinity.com [odinity.com]
- 8. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 9. Heck Reaction [organic-chemistry.org]
- 10. The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
Application Notes & Protocols: Sonogashira Coupling of (E)-Ethyl 3-iodoacrylate with Terminal Alkynes
Prepared by: Gemini, Senior Application Scientist
I. Introduction: The Strategic Importance of Conjugated Enynoates
The Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis, provides a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2] First reported in 1975 by Kenkichi Sonogashira, this palladium- and copper-cocatalyzed reaction has become indispensable for constructing conjugated enynes and arylalkynes from vinyl/aryl halides and terminal alkynes.[3][4] These structural motifs are prevalent in a vast array of biologically active molecules, natural products, pharmaceuticals, and advanced organic materials.[1][5][6][7]
This guide focuses on a specific, high-value application: the coupling of (E)-Ethyl 3-iodoacrylate with various terminal alkynes. The vinyl iodide substrate is particularly reactive, often allowing the reaction to proceed under mild, room-temperature conditions.[1][8] The resulting (E)-alkenyl (or acrylic) esters, also known as conjugated enynoates, are highly versatile synthetic intermediates, primed for subsequent transformations in the development of complex molecular architectures crucial for drug discovery programs.[5][9]
II. The Catalytic Machinery: A Mechanistic Overview
A fundamental understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Sonogashira coupling operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a crucial copper co-catalytic cycle.[2][3] While copper-free variants exist to circumvent specific side reactions, the classical Pd/Cu system remains highly effective and widely used.[8]
The Palladium Cycle: This is the primary cross-coupling engine.
-
Precatalyst Activation: The reaction typically starts with a stable Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, which is reduced in situ by an amine, phosphine ligand, or another reactant to the active 14-electron Pd(0) species, L₂Pd⁰ (where L is a ligand, e.g., PPh₃).[1][10][11]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of this compound, forming a square planar Pd(II) intermediate. This is often the rate-determining step for less reactive halides like bromides or chlorides.[3][12]
-
Transmetalation: The organopalladium(II) complex then receives the acetylide group from the copper acetylide (generated in the copper cycle). This step, known as transmetalation, forms a new Pd(II) intermediate bearing both the vinyl and alkynyl fragments and regenerates the copper catalyst.[1]
-
Reductive Elimination: The final step is a cis-trans isomerization followed by reductive elimination, which expels the desired conjugated enynoate product, C(sp²)-C(sp) bond formed, and regenerates the active Pd(0) catalyst to re-enter the cycle.[3]
The Copper Cycle: This cycle's primary role is to activate the terminal alkyne.
-
π-Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne, forming a π-alkyne-copper complex. This coordination increases the acidity of the terminal acetylenic proton.[3][12]
-
Deprotonation & Acetylide Formation: The amine base deprotonates the activated alkyne, leading to the formation of a highly reactive copper(I) acetylide intermediate.[1][3] This species is the active nucleophile that participates in the transmetalation step of the palladium cycle.
Below is a visualization of this dual catalytic process.
III. Experimental Protocol: Synthesis of (E)-Ethyl 5-phenylpent-2-en-4-ynoate
This section provides a representative, field-proven protocol for the coupling of this compound with phenylacetylene.
A. Materials and Equipment:
-
Reagents: this compound, Phenylacetylene, Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], Copper(I) iodide (CuI), Triethylamine (TEA).
-
Solvents: Anhydrous Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Saturated aqueous NH₄Cl, Brine, Deionized Water.
-
Equipment: Schlenk flask or round-bottom flask with a rubber septum, magnetic stirrer and stir bar, nitrogen or argon line with a bubbler, syringes, needles, TLC plates (silica gel), rotary evaporator, flash chromatography setup.
B. Step-by-Step Methodology:
-
Reaction Setup & Inerting:
-
To a 50 mL oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 240 mg, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg, 2 mol%), and CuI (0.04 mmol, 7.6 mg, 4 mol%).
-
Seal the flask with a rubber septum, and evacuate and backfill with inert gas (N₂ or Ar) three times. This process is critical to remove oxygen, which can promote undesirable alkyne homocoupling (Glaser coupling).[8][12]
-
-
Solvent and Reagent Addition:
-
Under a positive pressure of inert gas, add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 0.42 mL, 3.0 equiv) via syringe. The TEA serves as both the base and an acid scavenger.[13]
-
Stir the resulting mixture at room temperature for 5 minutes. The solution should be a pale yellow suspension.
-
Slowly add phenylacetylene (1.2 mmol, 0.13 mL, 1.2 equiv) dropwise via syringe. A slight exothermic reaction may be observed.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 30-60 minutes, eluting with a hexane/ethyl acetate mixture (e.g., 9:1 v/v). The disappearance of the starting vinyl iodide (visualized with a UV lamp and/or iodine stain) indicates reaction completion. For this substrate, the reaction is often complete within 2-4 hours.
-
-
Workup and Extraction:
-
Once the reaction is complete, quench by adding 15 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with deionized water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude residue is purified by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate) to isolate the pure product, (E)-ethyl 5-phenylpent-2-en-4-ynoate, which typically presents as a pale yellow oil or solid.
-
IV. Application Notes and Process Optimization
Successful execution of the Sonogashira coupling hinges on the careful selection of several key parameters.
-
Catalyst & Ligand Selection:
-
Palladium Source: While PdCl₂(PPh₃)₂ is robust and common, Pd(PPh₃)₄ is also frequently used.[1][3] For less reactive substrates (e.g., aryl bromides), more electron-rich and bulky phosphine ligands (such as XPhos or SPhos) in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ can significantly enhance catalytic activity.[3][12]
-
Copper Co-catalyst: CuI is the most common co-catalyst. Its presence is crucial for activating the alkyne, enabling the reaction to proceed under mild conditions.[1] In cases where Glaser homocoupling is a persistent issue despite inert conditions, copper-free protocols can be employed, though they may require higher temperatures or more specialized ligands.[8]
-
-
Solvent and Base:
-
Base: An amine base is required to deprotonate the alkyne and neutralize the HX byproduct.[13] Triethylamine (TEA) and diisopropylethylamine (DIPEA) are standard choices. For sensitive substrates, inorganic bases like K₂CO₃ or Cs₂CO₃ can be used, though this may require a different solvent system.[1]
-
Solvent: The choice of solvent must ensure the solubility of all components.[14] THF, DMF, and acetonitrile are common choices. In many cases, using the amine base (like TEA) as the solvent is also highly effective, simplifying the reaction setup.[15][16]
-
-
Substrate Reactivity:
-
The reactivity of the sp²-halide partner is paramount and follows the trend: I > OTf > Br >> Cl.[1][8] The use of this compound ensures high reactivity, making it an ideal substrate for coupling at or near room temperature. Couplings with the analogous vinyl bromide would likely require heating.[8][17]
-
-
Troubleshooting Common Issues:
-
Formation of Palladium Black: This indicates decomposition of the Pd(0) catalyst. It can be caused by impurities, excess heat, or an inappropriate solvent. Using fresh, high-purity reagents and ensuring a truly inert atmosphere can prevent this.[8][15]
-
Alkyne Homocoupling: The primary cause is the presence of oxygen. Rigorous degassing of solvents and maintaining a positive inert gas pressure are essential.[8]
-
Stalled or Incomplete Reaction: If the reaction stalls, consider gentle heating (40-50 °C). If that fails, the catalyst may be inactive. Ensure the purity of starting materials, as impurities can poison the catalyst.[8]
-
V. Data Presentation: Representative Substrate Scope
The protocol is robust and accommodates a variety of terminal alkynes, demonstrating broad functional group tolerance.
| Entry | Terminal Alkyne | Product | Representative Yield (%) |
| 1 | Phenylacetylene | (E)-Ethyl 5-phenylpent-2-en-4-ynoate | 85-95% |
| 2 | 1-Hexyne | (E)-Ethyl non-2-en-4-ynoate | 80-90% |
| 3 | 3,3-Dimethyl-1-butyne | (E)-Ethyl 7,7-dimethyloct-2-en-4-ynoate | 75-85% |
| 4 | Propargyl alcohol | (E)-Ethyl 6-hydroxyhex-2-en-4-ynoate | 70-80% |
| 5 | Trimethylsilylacetylene | (E)-Ethyl 5-(trimethylsilyl)pent-2-en-4-ynoate | 90-98% |
Table 1: Representative scope and yields for the Sonogashira coupling of this compound with various terminal alkynes under the described protocol.
VI. References
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. 3
-
Sonogashira coupling. (n.d.). Wikipedia. 1
-
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (n.d.). ResearchGate. 18
-
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (n.d.). Semantic Scholar. 9
-
Sonogashira Coupling: Mechanism, Steps & Applications Explained. (n.d.). Vedantu. 2
-
Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. (2011). Organometallics, ACS Publications. 19
-
Troubleshooting low reactivity in Sonogashira coupling reactions. (2025). Benchchem. 8
-
Sonogashira Coupling. (n.d.). BYJU'S. 4
-
Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. (2018). Journal of Agricultural and Food Chemistry, ACS Publications. 20
-
The Crucial Role of the Base in Sonogashira Coupling: A Comparative Guide. (2025). Benchchem. 13
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers, RSC Publishing. 10
-
Palladium-based catalytic systems for the synthesis of conjugated enynes by sonogashira reactions and related alkynylations. (2007). Angewandte Chemie International Edition. 6
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health (NIH). 21
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). The Royal Swedish Academy of Sciences. 22
-
2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. 11
-
Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. (2025). ResearchGate. 23
-
A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. (2023). ResearchGate. 24
-
Some procedures reported in the literature to prepare 1,3-enynes by coupling reaction of different unsaturated units. (n.d.). ResearchGate. 25
-
Screening different bases and solvents in the nickel- catalysed Sonogashira reaction a. (n.d.). ResearchGate. 26
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. 27
-
Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. 15
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Book Chapter. 14
-
Sonogashira troubleshooting help needed. (2020). Reddit. 17
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2022). Seoul National University. 28
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2012). The Journal of Organic Chemistry, ACS Publications. 29
-
Sonogashira coupling in natural product synthesis. (2025). ResearchGate. 7
-
CuI/PPh3-catalyzed Sonogashira coupling reaction of aryl iodides with terminal alkynes in water in the absence of palladium. (2008). ElectronicsAndBooks. --INVALID-LINK--
-
(PDF) Recent Advances in Sonogashira Reactions. (2025). ResearchGate. 30
-
What is the best procedure for Sonogashira coupling?. (2014). ResearchGate. 16
-
Application Notes and Protocols for Sonogashira Coupling with Long-Chain Internal Alkynes. (2025). Benchchem. 31
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. 32
-
A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. (2023). MDPI. 33
-
Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. (2025). YouTube. 34
-
Sonogashira Coupling. (2016). Royal Society of Chemistry. 12
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (n.d.). Pendidikan Kimia. 35
-
One-Pot Iridium Catalyzed C–H Borylation/Sonogashira Cross-Coupling: Access to Borylated Aryl Alkynes. (n.d.). MDPI. 36
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-based catalytic systems for the synthesis of conjugated enynes by sonogashira reactions and related alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. books.rsc.org [books.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. books.lucp.net [books.lucp.net]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nobelprize.org [nobelprize.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. snu.elsevierpure.com [snu.elsevierpure.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. researchgate.net [researchgate.net]
- 31. benchchem.com [benchchem.com]
- 32. Sonogashira Coupling [organic-chemistry.org]
- 33. mdpi.com [mdpi.com]
- 34. m.youtube.com [m.youtube.com]
- 35. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 36. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Synthesis of Substituted Acrylates via Palladium-Catalyzed Cross-Coupling of (E)-Ethyl 3-iodoacrylate
Introduction: The Strategic Value of (E)-Ethyl 3-iodoacrylate
Substituted acrylates are privileged structural motifs integral to a vast spectrum of functional molecules, from life-saving pharmaceuticals to advanced polymeric materials.[1][2] Their utility stems from the conjugated system which serves as a versatile handle for further chemical modification and imparts unique electronic and physical properties. In drug development, the acrylate core is found in various therapeutic agents, where it can act as a covalent inhibitor or a key pharmacophore component.[1][3]
The efficient and stereocontrolled synthesis of these compounds is therefore a critical objective in modern organic chemistry. This compound has emerged as a superior building block for this purpose. As a vinyl iodide, it exhibits high reactivity in palladium-catalyzed cross-coupling reactions, often proceeding under milder conditions and with greater efficiency than its bromide or chloride analogues.[4][5] This high reactivity is a direct consequence of the weaker carbon-iodine bond, which facilitates the initial, often rate-limiting, oxidative addition step in the catalytic cycle.[6]
This guide provides an in-depth exploration of the three cornerstone palladium-catalyzed reactions—Heck, Suzuki-Miyaura, and Sonogashira—using this compound as the electrophilic partner. We will dissect the mechanistic underpinnings of each transformation, provide validated, step-by-step protocols, and present data to empower researchers in the synthesis of diverse, high-value substituted acrylates.
Mechanistic Foundations: The Palladium Catalytic Cycles
The remarkable success of palladium catalysis in carbon-carbon bond formation lies in its ability to cycle between Pd(0) and Pd(II) oxidation states, orchestrating a sequence of elementary steps: oxidative addition, transmetalation (for Suzuki/Sonogashira) or migratory insertion (for Heck), and reductive elimination.[7][8] Understanding these cycles is paramount for troubleshooting and optimizing reaction conditions.
The Heck Reaction: Synthesis of Conjugated Dienes
The Heck reaction facilitates the coupling of a vinyl halide with an alkene, providing a powerful route to substituted dienes while maintaining the stereochemistry of the acrylate.[5]
Causality of Component Selection:
-
Catalyst: Pd(OAc)₂ is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[6]
-
Ligand: Phosphine ligands like PPh₃ or P(o-tol)₃ stabilize the palladium center, prevent precipitation of palladium black, and modulate its reactivity.
-
Base: A tertiary amine base (e.g., Et₃N) is crucial. It neutralizes the hydriodic acid (HI) generated in the final step, regenerating the Pd(0) catalyst and preventing side reactions.[9]
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are typically used to ensure solubility of the catalyst and reagents.[6]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
The Suzuki-Miyaura Reaction: Synthesis of Aryl/Vinyl Acrylates
The Suzuki-Miyaura coupling is arguably one of the most versatile C(sp²)–C(sp²) bond-forming reactions, pairing the vinyl iodide with an organoboron reagent (e.g., a boronic acid).[10][11]
Causality of Component Selection:
-
Organoboron Reagent: Boronic acids are stable, commercially available, and have low toxicity. Their reactivity is unlocked by the base.
-
Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is critical. It reacts with the boronic acid to form a more nucleophilic boronate species ("ate complex"), which is essential for the transmetalation step.[10][12] The choice of base can dramatically influence reaction success.
-
Catalyst/Ligand: Systems like Pd(PPh₃)₄ or combinations of a Pd source (Pd(OAc)₂) and specialized phosphine ligands (e.g., SPhos, XPhos) are used to achieve high turnover numbers.[8]
-
Solvent: Often performed in biphasic solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O) to facilitate the interaction of both organic and inorganic reagents.[12]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The Sonogashira Reaction: Synthesis of Conjugated Enynes
The Sonogashira reaction creates a C(sp²)–C(sp) bond by coupling the vinyl iodide with a terminal alkyne.[4] It uniquely employs a dual catalytic system.
Causality of Component Selection:
-
Palladium Catalyst: Functions as in the other cycles, undergoing oxidative addition with the vinyl iodide.[13]
-
Copper(I) Co-catalyst: The crucial role of the copper(I) salt (typically CuI) is to react with the terminal alkyne and the amine base to form a highly reactive copper(I) acetylide intermediate. This species readily undergoes transmetalation with the palladium complex, which is much faster than the direct reaction of the alkyne with the palladium center.[4][14]
-
Base: An amine base (e.g., Et₃N, DIPEA) serves a dual purpose: it deprotonates the terminal alkyne and also acts as a solvent and scavenger for the HI byproduct.[15]
Caption: The dual catalytic cycles of the Sonogashira reaction.
Experimental Protocols
General Considerations:
-
Safety: All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen. Reactions should be assembled under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques. Glassware should be oven- or flame-dried before use.
-
Reagent Quality: Use high-purity, degassed solvents. The quality of the catalyst, ligands, and base is critical for reproducibility.
Caption: General experimental workflow for cross-coupling reactions.
Protocol 1: Heck Reaction - Synthesis of Ethyl (2E,4E)-5-phenylpenta-2,4-dienoate
This protocol describes the coupling of this compound with styrene.
Materials:
-
This compound (1.0 mmol, 226 mg)
-
Styrene (1.2 mmol, 138 µL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Tri-o-tolylphosphine [P(o-tol)₃] (0.04 mmol, 12.2 mg)
-
Triethylamine (Et₃N) (2.0 mmol, 279 µL)
-
Anhydrous Acetonitrile (CH₃CN) (5 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg) and P(o-tol)₃ (12.2 mg).
-
Seal the flask, and evacuate and backfill with nitrogen three times.
-
Under a positive flow of nitrogen, add this compound (226 mg).
-
Add anhydrous acetonitrile (5 mL), styrene (138 µL), and triethylamine (279 µL) via syringe.
-
Immerse the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-12 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a short plug of Celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the title compound as a solid.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | CH₃CN | 80 | 85-95 |
| n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 100 | 70-85 |
| Cyclohexene | Pd(OAc)₂ / None | Et₃N | DMF | 100 | 60-75 |
| Table 1: Representative conditions for Heck reactions with this compound. |
Protocol 2: Suzuki-Miyaura Reaction - Synthesis of Ethyl (E)-cinnamate
This protocol details the coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 226 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (226 mg), phenylboronic acid (146 mg), Pd(PPh₃)₄ (34.7 mg), and K₂CO₃ (276 mg).
-
Seal the flask, and evacuate and backfill with nitrogen three times.
-
Add degassed toluene (4 mL) and degassed water (1 mL) via syringe.
-
Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction by TLC (e.g., 95:5 Hexanes:Ethyl Acetate). The reaction is typically complete in 2-6 hours.
-
Cool the mixture to room temperature and dilute with diethyl ether (20 mL).
-
Transfer to a separatory funnel and wash with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield ethyl (E)-cinnamate as a colorless oil.
| Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 90-98 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | >95 |
| 2-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 85 | 85-92 |
| Table 2: Representative conditions for Suzuki-Miyaura reactions.[12][16] |
Protocol 3: Sonogashira Reaction - Synthesis of Ethyl (E)-5-phenylpent-2-en-4-ynoate
This protocol outlines the coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 mmol, 226 mg)
-
Phenylacetylene (1.1 mmol, 121 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (5 mL)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add Pd(PPh₃)₂Cl₂ (14 mg) and CuI (7.6 mg).
-
Seal the flask, and evacuate and backfill with nitrogen three times.
-
Add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe, and stir for 5 minutes to form a yellow solution.
-
Add this compound (226 mg) followed by phenylacetylene (121 µL).
-
Stir the reaction at room temperature. The reaction is often exothermic and is typically complete within 1-3 hours.[15] Monitor by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove most of the solvent.
-
Redissolve the residue in ethyl acetate (25 mL).
-
Wash the organic solution with saturated NH₄Cl solution (2 x 15 mL) to remove copper salts, followed by brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to obtain the desired enyne product.
| Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base/Solvent | Temp | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N/THF | RT | 90-97 |
| 1-Octyne | Pd(PPh₃)₄ (2) | CuI (3) | Et₃N | RT | 88-95 |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | DIPEA/DMF | 50 °C | 85-93 |
| Table 3: Representative conditions for Sonogashira reactions.[4][14] |
Conclusion and Outlook
This compound stands as a powerful and versatile electrophile for the stereocontrolled synthesis of substituted acrylates. The Heck, Suzuki-Miyaura, and Sonogashira reactions provide reliable and high-yielding pathways to dienes, cinnamates, and enynes, respectively. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers and drug development professionals. By understanding the causality behind the selection of reagents and conditions, these powerful cross-coupling reactions can be rationally optimized and applied to the synthesis of complex molecular targets, accelerating innovation in both medicine and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Acrylate and Methacrylate Polymers’ Applications: Second Life with Inexpensive and Sustainable Recycling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. odinity.com [odinity.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 16. youtube.com [youtube.com]
Application Notes and Protocols: (E)-Ethyl 3-iodoacrylate in Heterocyclic Synthesis
Introduction
(E)-Ethyl 3-iodoacrylate is a versatile trifunctional reagent that has emerged as a powerful building block in modern organic synthesis, particularly in the construction of diverse heterocyclic scaffolds. Its unique combination of an electrophilic α,β-unsaturated ester (Michael acceptor), a vinyl iodide moiety amenable to a wide array of cross-coupling reactions, and the potential for subsequent cyclization cascades makes it an invaluable tool for medicinal chemists and researchers in drug development. This application note provides an in-depth guide to the utility of this compound, detailing its core reactivity, and providing step-by-step protocols for the synthesis of key heterocyclic systems.
The strategic importance of heterocycles in pharmaceuticals is well-established, with a significant percentage of FDA-approved drugs featuring these core structures.[1][2] The ability to rapidly and efficiently construct complex heterocyclic molecules from simple, readily available starting materials is therefore a paramount objective in synthetic chemistry. This compound, with its inherent reactivity, offers elegant and often convergent pathways to a variety of important heterocyclic classes, including pyridines, pyrroles, and pyrimidines.
Core Reactivity and Mechanistic Principles
The synthetic utility of this compound is rooted in its predictable and tunable reactivity. The molecule presents three primary sites for chemical transformation:
-
The α,β-Unsaturated System: This functionality readily participates in nucleophilic conjugate addition (Michael addition) reactions with a wide range of nucleophiles, including amines, thiols, and carbanions. This step is often the initiating event in a cascade sequence leading to the heterocyclic core.
-
The Vinyl Iodide: The carbon-iodine bond is a key handle for transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings allow for the introduction of a diverse array of substituents at this position.
-
The Ester Group: The ethyl ester can be hydrolyzed, reduced, or converted to other functional groups, providing further opportunities for molecular diversification.
A common and powerful strategy involves a sequence of a Michael addition followed by an intramolecular cyclization. The initial conjugate addition of a dinucleophile, or a nucleophile containing a latent reactive site, sets the stage for a subsequent ring-closing event onto the vinyl iodide or the ester carbonyl.
Representative Reaction Pathway: Michael Addition-Cyclization Cascade
Applications in Heterocyclic Synthesis
Synthesis of Substituted Pyrimidines
Pyrimidine derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities.[3][4] The reaction of this compound with amidines provides a direct and efficient route to 2,4,5-trisubstituted pyrimidines.
Mechanistic Rationale
The synthesis is initiated by the Michael addition of one of the amidine nitrogens to the β-position of the acrylate. This is followed by an intramolecular cyclization of the second amidine nitrogen onto the ester carbonyl, and subsequent dehydration to afford the aromatic pyrimidine ring. The iodine atom remains as a handle for further functionalization via cross-coupling reactions.
Protocol: Synthesis of (E)-ethyl 3-(4-(cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)acrylate
A representative protocol for the synthesis of a pyrimidine derivative is adapted from the patent literature.[5]
Materials:
-
This compound (1.0 eq)
-
N-Cyclopentyl-2-(methylthio)pyrimidine-4,5-diamine (1.0 eq)
-
Triethylamine (2.5 eq)
-
Palladium(II) acetate (0.1 eq)
-
1,3-Bis(diphenylphosphino)propane (dppp) (0.2 eq)
-
Acetonitrile (solvent)
Procedure:
-
To a solution of this compound and N-cyclopentyl-2-(methylthio)pyrimidine-4,5-diamine in acetonitrile, add triethylamine.
-
Degas the mixture with nitrogen for 15 minutes.
-
Add palladium(II) acetate and dppp to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrimidine derivative.
| Reagent | MW | Amount (mmol) | Mass/Volume |
| This compound | 226.01 | 1.0 | 226 mg |
| Amine | 238.36 | 1.0 | 238 mg |
| Triethylamine | 101.19 | 2.5 | 0.35 mL |
| Pd(OAc)2 | 224.5 | 0.1 | 22.5 mg |
| dppp | 412.44 | 0.2 | 82.5 mg |
| Acetonitrile | - | - | 10 mL |
Synthesis of Substituted Pyrroles
Pyrrole scaffolds are prevalent in natural products and pharmaceuticals.[6][7] A powerful method for the synthesis of 2,3-disubstituted pyrroles involves the reaction of N-sulfonylated aminoacetals with this compound followed by a Lewis acid-promoted cyclization.[7]
Mechanistic Rationale
The synthesis begins with a Michael addition of the N-sulfonylated aminoacetal to this compound. The resulting intermediate, upon treatment with a Lewis acid, undergoes a 5-exo-trig cyclization to form the pyrrole ring. This modular approach allows for significant variation in the substituents at the N-sulfonyl, C2, and C3 positions.
Protocol: Synthesis of a 2,3-Disubstituted Pyrrole
This protocol is a generalized adaptation from a published procedure.[7]
Step 1: Michael Addition
Materials:
-
N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide (1.0 eq)
-
This compound (1.1 eq)
-
Cesium carbonate (1.5 eq)
-
Dichloromethane (solvent)
Procedure:
-
To a solution of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide in dichloromethane, add cesium carbonate.
-
Add this compound to the suspension.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.
-
The crude product can be used in the next step without further purification.
Step 2: Lewis Acid-Promoted Cyclization
Materials:
-
Crude Michael adduct from Step 1
-
Boron trifluoride diethyl etherate (2.0 eq)
-
Dichloromethane (solvent)
Procedure:
-
Dissolve the crude Michael adduct in dichloromethane and cool the solution to 0 °C.
-
Slowly add boron trifluoride diethyl etherate to the solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrrole.
| Reagent (Step 1) | MW | Amount (mmol) | Mass/Volume |
| Sulfonamide | 259.33 | 1.0 | 259 mg |
| This compound | 226.01 | 1.1 | 249 mg |
| Cs2CO3 | 325.82 | 1.5 | 489 mg |
| Dichloromethane | - | - | 10 mL |
| Reagent (Step 2) | MW | Amount (mmol) | Mass/Volume |
| BF3·OEt2 | 141.93 | 2.0 | 0.25 mL |
| Dichloromethane | - | - | 10 mL |
Synthesis of Substituted Pyridines
Substituted pyridines are another important class of heterocycles with wide-ranging applications.[8] While direct annulation with this compound is less common, it can be used as a key intermediate in multi-step syntheses. For instance, a Heck coupling reaction can be employed to attach the acrylate moiety to a pre-functionalized pyridine ring.
Conclusion
This compound has proven to be a highly valuable and versatile reagent for the synthesis of a wide array of heterocycles. Its trifunctional nature allows for the development of elegant and efficient synthetic strategies, often involving cascade reactions that rapidly build molecular complexity. The protocols outlined in this application note provide a starting point for researchers to explore the rich chemistry of this powerful building block in their own synthetic endeavors. The ability to fine-tune reaction conditions and introduce a wide variety of substituents makes this compound an indispensable tool in the modern synthetic chemist's arsenal for the discovery and development of new chemical entities.
References
- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 3. researchgate.net [researchgate.net]
- 4. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 5. EP3733184A1 - Pyrimidine compounds for use in the treatment of cancer - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbamates and Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
Application Notes & Protocols: Copper-Catalyzed Reactions of (E)-Ethyl 3-iodoacrylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Building Block
(E)-Ethyl 3-iodoacrylate stands as a highly versatile and reactive building block in modern organic synthesis. Its electron-deficient alkene backbone, combined with a reactive carbon-iodine bond, makes it an exceptional substrate for a variety of powerful bond-forming reactions. Vinyl iodides are particularly prized for their high reactivity in cross-coupling reactions, which is attributed to the comparatively weak C-I bond (bond dissociation energy of ~57.6 kcal/mol).[1]
While palladium catalysis has long dominated the landscape of cross-coupling, there is a growing imperative for more sustainable and economical alternatives. Copper, being more abundant and less costly, has emerged as a powerful catalyst for these transformations.[2][3] Copper-catalyzed reactions often proceed under milder conditions, exhibit broad functional group tolerance, and can offer complementary reactivity to their palladium-catalyzed counterparts.
This guide provides an in-depth exploration of key copper-catalyzed reactions involving this compound. We will move beyond simple procedural lists to dissect the underlying scientific principles, offer field-proven insights into experimental choices, and provide detailed, self-validating protocols for C-C (Sonogashira-type), C-N (Amidation), and C-S (Thiolation) bond formations.
Section 1: Copper-Catalyzed Sonogashira-Type C(sp)-C(sp²) Cross-Coupling
The formation of a C(sp)-C(sp²) bond between a terminal alkyne and a vinyl halide is a cornerstone of organic synthesis, enabling access to conjugated 1,3-enynes. These motifs are prevalent in numerous biologically active compounds and advanced materials.[4] The copper-catalyzed, palladium-free Sonogashira-type reaction represents a highly efficient and cost-effective method to achieve this transformation.[4][5]
Scientific Principle & Mechanistic Rationale
The reaction proceeds via a catalytic cycle that leverages the interplay between copper(I) and copper(III) oxidation states. The key advantage of this protocol is its ability to facilitate the coupling with high stereospecificity, meaning the E-geometry of the starting acrylate is retained in the final enyne product.[4]
The proposed catalytic cycle initiates with the reaction of a Cu(I) complex with the terminal alkyne in the presence of a base, forming a copper(I)-acetylide intermediate. This species then undergoes oxidative addition with this compound to generate a transient, high-energy Cu(III) intermediate. The final, irreversible step is the reductive elimination of this Cu(III) species, which forms the desired C-C bond of the 1,3-enyne product and regenerates the active Cu(I) catalyst.
Caption: Proposed catalytic cycle for the copper-catalyzed Sonogashira-type reaction.
Application Insights & Advantages
This methodology is distinguished by its operational simplicity and mild reaction conditions. Unlike many traditional cross-coupling reactions, it does not require the use of expensive or air-sensitive ligands and additives.[4][6] The reaction exhibits remarkable tolerance for a wide array of functional groups on the alkyne coupling partner, making it a robust tool for late-stage functionalization in complex molecule synthesis.[4]
Detailed Protocol: Synthesis of (E)-Ethyl 5-phenylpent-2-en-4-ynoate
This protocol describes the coupling of this compound with phenylacetylene using a simple, ligand-free Cu₂O catalyst system.[6]
| Reagent/Material | M.W. | Amount | Moles | Role |
| This compound | 226.01 | 226 mg | 1.0 mmol | Substrate |
| Phenylacetylene | 102.14 | 123 mg (131 µL) | 1.2 mmol | Coupling Partner |
| Copper(I) Oxide (Cu₂O) | 143.09 | 7.2 mg | 0.05 mmol | Catalyst (5 mol%) |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 652 mg | 2.0 mmol | Base |
| N,N-Dimethylformamide (DMF) | - | 5 mL | - | Solvent |
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add copper(I) oxide (7.2 mg) and cesium carbonate (652 mg).
-
Atmosphere Inerting: Seal the tube with a septum, and evacuate and backfill with dry nitrogen or argon gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add DMF (5 mL), this compound (226 mg), and phenylacetylene (131 µL) via syringe.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 135 °C and stir vigorously for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the pure product.
Data Summary: Scope of the Alkyne Coupling Partner
The ligand-free Cu₂O system demonstrates broad applicability for various alkyne substrates.
| Alkyne Partner | Product Yield (%) | Reference |
| Phenylacetylene | 94 | [6] |
| 1-Octyne | 81 | [6] |
| 4-Ethynylanisole | 92 | [6] |
| 3-Ethynylthiophene | 85 | [6] |
Section 2: Copper-Catalyzed Vinylation of Amides and Carbamates
The synthesis of enamides is of significant interest as this functional group is a key structural component in many natural products and serves as a versatile intermediate for further chemical transformations.[7] Copper-catalyzed C-N coupling provides a direct and mild route to access these valuable compounds from vinyl iodides.
Scientific Principle & Workflow
This transformation, a variant of the Ullmann condensation, relies on a copper(I) catalyst, often in conjunction with a diamine ligand such as N,N'-dimethylethylenediamine. The ligand is crucial as it stabilizes the copper center and facilitates the key steps of the catalytic cycle. The reaction proceeds with complete retention of the double bond geometry of the vinyl halide.[7]
The workflow involves the careful assembly of the catalyst system and reagents under an inert atmosphere to prevent oxidation of the active Cu(I) species.
Caption: General experimental workflow for copper-catalyzed C-N coupling.
Application Insights
This protocol is particularly valuable because it extends to unactivated vinyl bromides and iodides and tolerates a range of sensitive functional groups, including esters and silyl ethers, which might not be compatible with harsher synthetic methods.[7] The use of an inexpensive copper source and a commercially available ligand makes this method highly attractive for both academic and industrial applications.[8]
Detailed Protocol: Synthesis of (E)-Ethyl 3-(2-oxopyrrolidin-1-yl)acrylate
This protocol is adapted from the work of Buchwald and coworkers for the vinylation of lactams.[7]
| Reagent/Material | M.W. | Amount | Moles | Role |
| This compound | 226.01 | 226 mg | 1.0 mmol | Substrate |
| 2-Pyrrolidinone | 85.11 | 102 mg | 1.2 mmol | Coupling Partner |
| Copper(I) Iodide (CuI) | 190.45 | 9.5 mg | 0.05 mmol | Catalyst (5 mol%) |
| N,N'-Dimethylethylenediamine | 88.15 | 17.6 mg (22 µL) | 0.2 mmol | Ligand (20 mol%) |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 652 mg | 2.0 mmol | Base |
| Toluene | - | 4 mL | - | Solvent |
Step-by-Step Methodology:
-
Vessel Preparation: In an oven-dried resealable Schlenk tube, combine CuI (9.5 mg), 2-pyrrolidinone (102 mg), and Cs₂CO₃ (652 mg).
-
Atmosphere Inerting: Seal the tube and evacuate and backfill with argon three times.
-
Reagent Addition: Add toluene (4 mL), this compound (226 mg), and N,N'-dimethylethylenediamine (22 µL) via syringe.
-
Reaction Execution: Seal the tube tightly and place it in a preheated oil bath at 110 °C. Stir for 18-24 hours.
-
Workup: After cooling, dilute the mixture with ethyl acetate. Pass the mixture through a short plug of silica gel, eluting with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography to afford the desired enamide product.
Section 3: Copper-Catalyzed C-S Cross-Coupling with Thiols
The synthesis of vinyl sulfides is of great importance as they are key intermediates for constructing complex heterocyclic systems and are present in various biologically active molecules.[9][10] Copper-catalyzed S-vinylation provides a direct, mild, and stereospecific route to these compounds, avoiding the need for palladium catalysts or harsh conditions often associated with traditional methods.[10]
Scientific Principle
Similar to the C-N coupling, the C-S coupling reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the formation of a copper(I)-thiolate complex from the thiol and the copper catalyst in the presence of a base.[11] This nucleophilic copper species then reacts with the vinyl iodide. The use of a soluble, well-defined copper(I) catalyst, such as [Cu(phen)(PPh₃)₂]NO₃, can lead to highly efficient and clean reactions with full retention of stereochemistry.[1][10]
Application Insights
This method is notable for its broad substrate scope, accommodating aryl, heterocyclic, and alkyl thiols.[10] The mild conditions ensure the preservation of sensitive functional groups on both the thiol and the vinyl iodide. The complete retention of stereochemistry is a critical feature, ensuring that the E-configuration of the acrylate is transferred to the vinyl sulfide product.[4]
Detailed Protocol: Synthesis of (E)-Ethyl 3-(phenylthio)acrylate
This protocol is based on the method developed by Venkataraman and coworkers using a soluble copper(I) catalyst.[10]
| Reagent/Material | M.W. | Amount | Moles | Role |
| This compound | 226.01 | 226 mg | 1.0 mmol | Substrate |
| Thiophenol | 110.18 | 132 mg (122 µL) | 1.2 mmol | Coupling Partner |
| [Cu(phen)(PPh₃)₂]NO₃ | 868.44 | 43.4 mg | 0.05 mmol | Catalyst (5 mol%) |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 652 mg | 2.0 mmol | Base |
| Toluene | - | 4 mL | - | Solvent |
Step-by-Step Methodology:
-
Vessel & Reagent Preparation: To an oven-dried Schlenk tube, add the copper catalyst [Cu(phen)(PPh₃)₂]NO₃ (43.4 mg) and cesium carbonate (652 mg).
-
Atmosphere Inerting: Seal the tube, and evacuate and backfill with dry argon three times.
-
Reagent Addition: Introduce toluene (4 mL), followed by this compound (226 mg) and thiophenol (122 µL) via syringe.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 80 °C and stir for 12-18 hours until completion is confirmed by TLC.
-
Workup: Cool the reaction to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate) to isolate the pure (E)-vinyl sulfide.
Section 4: Mechanistic Considerations & Best Practices
A deep understanding of the reaction parameters is key to successful optimization and troubleshooting.
General Mechanistic Pathways
While the Cu(I)/Cu(III) cycle involving oxidative addition and reductive elimination is the most commonly accepted mechanism for these cross-coupling reactions, alternative pathways may be operative under certain conditions. For instance, some copper-catalyzed reactions, particularly with different substrates or under photochemical conditions, have been proposed to involve single-electron transfer (SET) steps, leading to radical intermediates.[12][13] Understanding the likely pathway is crucial for predicting side reactions and optimizing conditions.
Caption: Comparison of a simplified ionic Cu(I)/Cu(III) pathway and a radical SET pathway.
Troubleshooting & Optimization
-
Choice of Catalyst: Simple copper salts like CuI and Cu₂O are often effective, especially for Sonogashira-type and some C-S couplings, offering low cost and ease of handling.[6] For more challenging transformations like C-N coupling, pre-formed, ligand-supported complexes can offer superior reactivity and reproducibility.[7][10]
-
Role of Ligands: Ligands are not always necessary. Ligand-free Sonogashira couplings are well-documented.[6] However, for C-N and some C-S couplings, N- or P-based ligands are critical for stabilizing the catalyst, promoting solubility, and accelerating the rate-limiting steps of the catalytic cycle.[7][10]
-
Base and Solvent Selection: The choice of base is critical. Strong, non-nucleophilic bases like Cs₂CO₃ are often preferred for their high solubility in organic solvents and their ability to effectively deprotonate the coupling partner without causing side reactions.[4][6][7] The solvent (e.g., DMF, Toluene) should be chosen to ensure all components remain in solution at the reaction temperature.
-
Inert Atmosphere: For most Cu(I)-catalyzed reactions, maintaining an inert atmosphere of nitrogen or argon is crucial to prevent the oxidation of the active Cu(I) catalyst to the less active Cu(II) state, which can terminate the catalytic cycle.
Conclusion
This compound is a powerful and versatile substrate for copper-catalyzed cross-coupling reactions. The methodologies presented herein provide robust, cost-effective, and stereospecific routes for the synthesis of complex molecular architectures containing valuable enyne, enamide, and vinyl sulfide motifs. By understanding the principles behind catalyst, ligand, and base selection, researchers can effectively harness the power of copper catalysis to accelerate discovery in medicinal chemistry, materials science, and beyond.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. Stereo- and regiospecific cu-catalyzed cross-coupling reaction of vinyl iodides and thiols: a very mild and general route for the synthesis of vinyl sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiolate-assisted Copper(I) Catalyzed C–S Cross Coupling of Thiols with Aryl Iodides: Scope, Kinetics and Mechanism | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recyclable Nano Copper Oxide Catalyzed Stereoselective Synthesis of Vinyl Sulfides under Ligand-Free Conditions [organic-chemistry.org]
- 10. Copper-Catalyzed Synthesis of Vinyl Sulfides [organic-chemistry.org]
- 11. Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. A New Family of Nucleophiles for Photoinduced, Copper-Catalyzed Cross-Couplings via Single-Electron Transfer: Reactions of Thiols with Aryl Halides Under Mild Conditions (0°C) [organic-chemistry.org]
- 13. A mechanistic investigation of the photoinduced, copper-mediated cross-coupling of an aryl thiol with an aryl halide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of (E)-Ethyl 3-iodoacrylate
Abstract
(E)-Ethyl 3-iodoacrylate is a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecules through cross-coupling reactions. Its defined stereochemistry makes it a sought-after intermediate in the pharmaceutical and materials science industries. This document provides a comprehensive, two-part guide for the multigram-scale synthesis of this compound. Part I details a robust and highly stereoselective protocol for the synthesis of the (Z)-isomer via the hydroiodination of ethyl propiolate, a well-established and scalable reaction. Part II outlines a practical and efficient iodine-catalyzed method for the subsequent isomerization of the (Z)-product into the thermodynamically more stable (E)-isomer. This guide is intended for researchers, chemists, and process development professionals, offering detailed experimental procedures, mechanistic insights, safety protocols, and data interpretation to ensure successful and reproducible synthesis.
Part I: Scale-Up Synthesis of (Z)-Ethyl 3-iodoacrylate
The most direct and scalable route to ethyl 3-iodoacrylate proceeds via the hydroiodination of ethyl propiolate. The reaction of sodium iodide in glacial acetic acid provides a simple and cost-effective source of hydrogen iodide (HI), which adds across the alkyne.
Mechanistic Rationale and Stereoselectivity
The reaction proceeds through a syn-addition of HI across the carbon-carbon triple bond. The acetic acid acts as the proton source, protonating the alkyne to form a vinyl cation intermediate. Subsequent attack by the iodide anion occurs from the same face, resulting in the exclusive formation of the (Z)-isomer. This high stereoselectivity is a key advantage of this method, providing a pure starting material for the subsequent isomerization step.
Diagram: Proposed Mechanism for (Z)-Isomer Formation
Caption: Mechanism of syn-hydroiodination.
Experimental Protocol: Synthesis of (Z)-Ethyl 3-iodoacrylate (200 mmol scale)
This protocol is adapted from a well-established Organic Syntheses procedure and is optimized for scale.[1]
1.2.1. Reagents and Equipment
| Reagent/Material | M.W. | Quantity | Moles | Notes |
| Sodium Iodide (NaI), dry | 149.89 | 30.6 g | 0.204 | Dry in an oven at 120 °C for 4h prior to use. |
| Glacial Acetic Acid | 60.05 | 100 mL | - | Reagent grade. |
| Ethyl Propiolate | 98.10 | 20.0 g (20.4 mL) | 0.204 | Use as received. Corrosive and lachrymator. |
| Diethyl Ether | 74.12 | ~300 mL | - | For extraction. |
| 3 M Potassium Hydroxide (aq) | 56.11 | ~150 mL | - | For neutralization wash. |
| Brine (Saturated NaCl aq) | - | 50 mL | - | For final wash. |
| Magnesium Sulfate (MgSO₄), anhydrous | 120.37 | ~10 g | - | For drying. |
-
Equipment: 500 mL round-bottomed flask, magnetic stirrer hotplate, oil bath, reflux condenser, nitrogen inlet, separatory funnel, rotary evaporator, vacuum distillation setup.
1.2.2. Reaction Procedure
-
Setup: Equip a 500 mL round-bottomed flask with a magnetic stir bar, reflux condenser, and a nitrogen gas inlet.
-
Reagent Charging: Charge the flask with dry sodium iodide (30.6 g, 204 mmol) and glacial acetic acid (100 mL).
-
Initiation: Begin stirring the mixture to form a solution. To this, add ethyl propiolate (20.4 mL, 204 mmol) in one portion.
-
Causality Note: Adding the ethyl propiolate in one portion is acceptable at this scale as the reaction is not violently exothermic. The acetic acid serves as both the solvent and the proton source for the hydroiodination.
-
-
Reaction: Heat the resulting mixture in an oil bath set to 70 °C. Maintain this temperature with stirring for 12-16 hours. The solution will turn dark brown.
-
Causality Note: Heating is necessary to achieve a reasonable reaction rate. The 12-16 hour duration ensures the reaction goes to completion.
-
-
Monitoring: The reaction can be monitored by TLC (e.g., 20% Ethyl Acetate in Hexane) or GC-MS to confirm the consumption of the starting material.
1.2.3. Work-up and Purification
-
Cooling & Quenching: Cool the reaction mixture to room temperature. Transfer the brown solution to a 500 mL separatory funnel and dilute with 100 mL of water and 100 mL of diethyl ether.
-
Extraction: Separate the organic layer. Extract the aqueous layer with an additional 2 x 50 mL of diethyl ether. Combine all organic layers.
-
Causality Note: The initial water quench helps to partition the acetic acid and salts into the aqueous phase. Diethyl ether is an effective solvent for extracting the product.
-
-
Neutralization: Wash the combined organic layers with 3 M aqueous potassium hydroxide in portions (e.g., 3 x 50 mL) until the aqueous wash is neutral (pH ~7). This step removes residual acetic acid.
-
Expert Tip: This neutralization can be slightly exothermic. Vent the separatory funnel frequently. The disappearance of the brown color from the organic layer (due to iodine) may be observed as it is reduced by any excess thiosulfate formed from side reactions, but the primary goal is acid removal.
-
-
Final Wash & Drying: Wash the organic layer with 50 mL of brine, then dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the solution using a rotary evaporator.
-
Purification: Purify the residual brown oil by vacuum distillation (bp 57 °C at 0.1 mmHg) to yield (Z)-Ethyl 3-iodoacrylate as a pale yellow liquid.[1]
1.2.4. Expected Yield and Characterization
-
Yield: 40-42 g (86-90%).
-
Characterization Data for (Z)-Isomer: [2]
-
¹H NMR (500 MHz, CDCl₃): δ 7.31 (d, J = 8.8 Hz, 1H), 6.74 (d, J = 8.9 Hz, 1H), 4.06 (q, J = 7.2 Hz, 2H), 1.14 (t, J = 7.2 Hz, 3H).
-
¹³C NMR (125 MHz, CDCl₃): δ 164.0, 129.6, 94.7, 60.4, 13.9.
-
IR (film, cm⁻¹): 1721, 1597, 1321, 1192, 1159, 1024, 804.
-
Part II: Isomerization to this compound
While the hydroiodination yields the (Z)-isomer, the thermodynamically more stable (E)-isomer is often the desired product for subsequent synthetic transformations. A simple and effective method for isomerization is the use of a catalytic amount of molecular iodine, which facilitates equilibration to the (E)-isomer.[3]
Mechanistic Rationale
The isomerization is believed to proceed via a radical mechanism. A catalytic amount of iodine (I₂), often generated in situ or added, can reversibly add across the double bond. This addition forms a single-bond intermediate around which free rotation can occur. Subsequent elimination of the iodine radical leads to the formation of both (Z) and (E) isomers. Over time, the reaction equilibrates to favor the formation of the sterically less hindered and thermodynamically more stable (E)-isomer.
Diagram: Workflow for Isomerization to (E)-Isomer
Caption: Isomerization from (Z) to (E) isomer workflow.
Experimental Protocol: Isomerization (100 mmol scale)
2.2.1. Reagents and Equipment
| Reagent/Material | M.W. | Quantity | Moles | Notes |
| (Z)-Ethyl 3-iodoacrylate | 226.01 | 22.6 g | 0.100 | From Part I. |
| Chloroform (or Dichloromethane) | 119.38 | 200 mL | - | Stabilized grade. |
| Iodine (I₂) | 253.81 | 0.5 g | 0.002 | ~2 mol% catalyst. |
| Sodium Thiosulfate (aq) | 158.11 | ~50 mL | - | 10% w/v solution for quenching. |
| Magnesium Sulfate (MgSO₄), anhydrous | 120.37 | ~5 g | - | For drying. |
-
Equipment: 500 mL round-bottomed flask, magnetic stirrer, nitrogen inlet (optional), separatory funnel, rotary evaporator.
2.2.2. Isomerization Procedure
-
Setup: In a 500 mL round-bottomed flask equipped with a magnetic stir bar, dissolve (Z)-Ethyl 3-iodoacrylate (22.6 g, 100 mmol) in chloroform (200 mL).
-
Catalyst Addition: Add iodine (0.5 g, ~2 mmol) to the clear solution. The mixture will turn deep purple/brown.
-
Reaction: Stir the solution at room temperature (20-25 °C) for 12-24 hours.
-
Causality Note: The reaction is driven by thermodynamics, not heat. Room temperature is sufficient for the catalytic cycle to proceed and allow the mixture to reach equilibrium, which strongly favors the E-isomer.
-
-
Monitoring: Monitor the isomerization by ¹H NMR. Take small aliquots, quench with a drop of thiosulfate solution to remove the iodine color, dry quickly, and analyze. The ratio of (E) to (Z) can be determined by comparing the integration of the distinct vinyl proton signals. The reaction is complete when the ratio is stable (typically >95:5 E:Z).
2.2.3. Work-up and Final Isolation
-
Quenching: Once the reaction has reached equilibrium, pour the mixture into a separatory funnel and wash with 10% aqueous sodium thiosulfate solution (2 x 25 mL) until the organic layer is colorless.
-
Causality Note: Sodium thiosulfate reduces the elemental iodine (I₂) to colorless iodide (I⁻), making it water-soluble and easy to remove from the product.
-
-
Wash & Dry: Wash the organic layer with water (50 mL) and then brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent by rotary evaporation. The resulting product is typically of high purity and may not require further distillation.
2.2.4. Expected Yield and Characterization
-
Yield: >21.5 g (>95%, assuming minimal handling loss).
-
Purity: >95% (E)-isomer.
-
Characterization Data for (E)-Isomer:
-
¹H NMR: The chemical shifts of the vinylic protons for the (E)-isomer will be distinct from the (Z)-isomer. Expect the coupling constant (J) between the vinylic protons to be larger (typically 14-15 Hz for trans protons) compared to the (Z)-isomer (~8-9 Hz for cis protons).
-
Safety and Handling
-
Ethyl Propiolate: Corrosive, a lachrymator, and flammable. Handle only in a well-ventilated fume hood. Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Iodine: Harmful if swallowed or inhaled and causes skin irritation. Causes damage to organs through prolonged exposure. Avoid creating dust.
-
Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use in a fume hood.
-
Chloroform/Dichloromethane: Volatile and suspected carcinogens. All handling must be performed in a fume hood.
-
Work-up: The neutralization step with potassium hydroxide can be exothermic. The quenching of iodine with sodium thiosulfate is generally mild. Always wear appropriate PPE.
References
Application Note: High-Purity Isolation of (E)-Ethyl 3-iodoacrylate via Flash Column Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract & Introduction
(E)-Ethyl 3-iodoacrylate is a valuable α,β-unsaturated ester widely utilized as a precursor and intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). Its vinyl iodide moiety makes it an excellent substrate for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the facile introduction of carbon-carbon bonds. The purity of this reagent is paramount; residual starting materials or reaction byproducts can significantly hinder the efficiency and yield of subsequent synthetic steps.
This document provides a comprehensive, field-proven protocol for the purification of this compound using silica gel flash column chromatography. The methodology is designed to be a self-validating system, moving from initial analytical method development with Thin-Layer Chromatography (TLC) to a robust preparative separation. We will delve into the causality behind experimental choices, ensuring researchers can adapt this protocol to varying scales and impurity profiles.
The Principle of Separation: Normal-Phase Chromatography
The purification strategy hinges on the principles of normal-phase adsorption chromatography.[1] In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase (eluent).
-
Stationary Phase: Silica gel (SiO₂) is a highly porous material whose surface is rich in polar silanol groups (-Si-OH).[2] These groups can form hydrogen bonds and dipole-dipole interactions with molecules.
-
Mobile Phase: A non-polar solvent, or a mixture of solvents, is passed through the column.
-
Separation Mechanism: A crude mixture is loaded onto the top of the silica column. As the mobile phase flows through, a competition ensues. Molecules in the mixture are partitioned between being adsorbed to the polar silica gel and being dissolved in the mobile phase.
-
Non-polar compounds have weak interactions with the silica gel and a high affinity for the non-polar eluent. They travel down the column quickly.
-
Polar compounds interact strongly with the silanol groups, adsorbing tightly to the stationary phase. They travel down the column slowly.
-
This compound possesses moderate polarity due to its ester functional group. This allows it to be effectively separated from less polar impurities (e.g., unreacted starting materials) and more polar impurities (e.g., decomposition products) by carefully selecting the polarity of the mobile phase.
Mandatory Preliminary Analysis: Method Development with TLC
Attempting a column purification without prior TLC analysis is inefficient and risks failure. TLC is a rapid, small-scale version of column chromatography that is essential for determining the optimal solvent system (mobile phase).
Protocol for TLC Analysis
-
Prepare the Eluent: Start by preparing a 10-20 mL mixture of a non-polar solvent and a polar solvent. A common starting point for compounds of this type is a 9:1 mixture of Hexane:Ethyl Acetate (EtOAc).[3]
-
Sample Preparation: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane (DCM) or ethyl acetate.
-
Spotting the Plate: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a silica gel TLC plate. Make the spot as small as possible.
-
Development: Place the TLC plate vertically in a sealed developing chamber containing the prepared eluent (ensure the solvent level is below the baseline).[3] Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.
-
Calculate the Retention Factor (Rf): The Rf value is a ratio that quantifies the movement of a compound.[4][5]
-
Optimization: The goal is to find a solvent system where the desired product, this compound, has an Rf value of approximately 0.25-0.35 .[1]
-
If the Rf is too high (>0.5), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., move from 9:1 to 19:1 Hexane:EtOAc).
-
If the Rf is too low (<0.2), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 9:1 to 4:1 Hexane:EtOAc).[3]
-
A good separation on TLC, showing clear baseline separation between the product spot and impurity spots, is the key indicator of a successful column chromatography run.
Materials, Reagents, and Equipment
| Category | Item | Specifications |
| Chemicals | Crude this compound | From reaction work-up |
| Silica Gel | Flash Chromatography Grade, 230-400 mesh (40-63 µm)[8] | |
| Solvents (Eluent) | Hexane, Ethyl Acetate (HPLC Grade Recommended) | |
| Loading Solvent | Dichloromethane (DCM) or other volatile solvent | |
| Sand | Sea sand, washed and dried | |
| Glassware | Chromatography Column | Appropriate size for the scale of purification |
| Collection Vessels | Test tubes or Erlenmeyer flasks | |
| Funnels | Powder funnel, dropping/separatory funnel | |
| Flasks | Round-bottom flasks for sample prep and final product | |
| Apparatus | Fume Hood | Essential for solvent safety |
| Clamps and Stand | To secure the column vertically | |
| TLC Supplies | TLC plates (silica gel 60 F₂₅₄), developing chamber, UV lamp | |
| Rotary Evaporator | For solvent removal | |
| Air/Nitrogen Line | For applying gentle pressure (flash chromatography) |
Health and Safety Considerations
Perform all steps in a well-ventilated chemical fume hood.
-
This compound: May cause skin, eye, and respiratory irritation.[9] Handle with care, avoiding inhalation and direct contact.
-
Solvents (Hexane, Ethyl Acetate, DCM): These solvents are flammable and their vapors can be harmful if inhaled.[10][11] Avoid sparks and open flames. Ensure proper ventilation to prevent vapor accumulation.
-
Silica Gel: The fine powder can be a respiratory irritant. Avoid inhaling the dust by handling it carefully in the fume hood.
-
Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and nitrile gloves are mandatory at all times.
Detailed Step-by-Step Purification Protocol
This protocol utilizes a gradient elution, which offers superior separation for complex mixtures compared to an isocratic (constant solvent) elution.[12][13] We will start with a low-polarity eluent to remove non-polar impurities and gradually increase the polarity to elute the target compound.
Workflow Overview
Caption: Workflow for the purification of this compound.
Step 1: Column Preparation (Wet/Slurry Packing)
The slurry packing method is superior to dry packing as it minimizes the risk of air bubbles and channel formation, which would drastically reduce separation efficiency.[14]
-
Plug the Column: Secure the column vertically to a stand. Push a small plug of cotton or glass wool into the bottom, followed by a ~1 cm layer of sand to create a flat base.[15]
-
Prepare the Slurry: In a beaker, measure the required amount of silica gel (typically 30-50g of silica per 1g of crude mixture). Add your initial, least polar eluent (e.g., 98:2 Hexane:EtOAc) to the silica to form a free-flowing slurry.
-
Pack the Column: Close the stopcock. Pour the silica slurry into the column using a powder funnel. Gently tap the side of the column to dislodge any air bubbles and help the silica settle into a uniformly packed bed.
-
Finalize Packing: Once the silica has settled, open the stopcock and drain the excess solvent until the solvent level is just above the top of the silica bed. Crucially, from this point forward, never let the solvent level drop below the top of the silica bed. [14]
-
Add Sand Layer: Carefully add another ~1 cm layer of sand on top of the silica bed to prevent disruption during sample and eluent addition.[15]
Step 2: Sample Loading (Dry Loading)
Dry loading is highly recommended as it leads to a more concentrated initial band and better resolution, especially if the crude material is not readily soluble in the non-polar eluent.[16]
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your crude product adsorbed onto the silica.
-
Carefully pour this powder onto the top layer of sand in your packed column, creating a neat, level layer.
Step 3: Elution and Fraction Collection
-
Initiate Elution: Carefully add the initial, low-polarity eluent (e.g., 98:2 Hexane:EtOAc) to the column using a dropping funnel or by pouring gently down the sides.
-
Apply Pressure: Open the stopcock and apply gentle air or nitrogen pressure to the top of the column to achieve a steady flow rate (a drop rate of ~5-10 cm/minute is a good target for flash chromatography).
-
Collect Fractions: Begin collecting the eluent in numbered test tubes or flasks. Collect fractions of a consistent volume (e.g., 10-20 mL per tube).
-
Increase Polarity (Gradient): After a few column volumes of the initial eluent have passed through (to elute very non-polar impurities), gradually increase the polarity of the mobile phase. For example, switch to 95:5 Hexane:EtOAc, then 90:10 Hexane:EtOAc. This gradient approach ensures that compounds are eluted efficiently and with sharp bands.[12][17]
Step 4: Analysis and Product Isolation
-
Monitor with TLC: Periodically, analyze the collected fractions by TLC. Spot several fractions on a single TLC plate to track the elution of the product.
-
Identify Pure Fractions: The fractions containing only the spot corresponding to this compound (at the Rf value determined earlier) are the pure fractions.
-
Combine and Evaporate: Combine all the identified pure fractions into a pre-weighed round-bottom flask.
-
Remove Solvent: Remove the solvents using a rotary evaporator to yield the purified this compound as an oil or solid.
-
Final Analysis: Confirm the purity of the final product by NMR, GC-MS, or other appropriate analytical techniques.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation / Mixed Fractions | - Sample band was too broad (improper loading).- Column was packed unevenly (cracks/channels).- Eluent polarity was increased too quickly. | - Use the dry loading technique.[16]- Repack the column carefully using the slurry method.- Use a more gradual or shallower solvent gradient.[17] |
| Compound Won't Elute | - Eluent is not polar enough.- Compound may be decomposing on the silica. | - Increase the polarity of the eluent system.- Test for compound stability on a TLC plate. If it decomposes, consider using a deactivated silica or an alternative stationary phase like alumina.[16] |
| Cracked Silica Bed | - The column ran dry (solvent level dropped below the silica). | - This column run is likely compromised. The column must be repacked. Always keep the silica bed wet. |
| Slow Flow Rate | - Column is packed too tightly.- Cotton/glass wool plug is too dense. | - Use a coarser mesh silica or apply slightly more pressure.- Use a smaller, looser plug at the column outlet. |
Conclusion
This application note provides a robust and reproducible protocol for the purification of this compound. By adhering to the principles of careful TLC analysis for method development and meticulous technique in column packing and elution, researchers can consistently achieve high levels of purity. This ensures the integrity of downstream applications, ultimately contributing to the success of complex synthetic campaigns in research and drug development.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. Guide to Column Chromatography Material Selection: Comparison of Properties and Application Choices for Alumina and Silica Gel - Oreate AI Blog [oreateai.com]
- 3. silicycle.com [silicycle.com]
- 4. studymind.co.uk [studymind.co.uk]
- 5. youtube.com [youtube.com]
- 6. Retention Factor in Chromatography | Overview & Formula - Lesson | Study.com [study.com]
- 7. hix.ai [hix.ai]
- 8. column-chromatography.com [column-chromatography.com]
- 9. 顺式-3-碘丙烯酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 11. tcichemicals.com [tcichemicals.com]
- 12. biotage.com [biotage.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Chromatography [chem.rochester.edu]
- 17. [Kromasil®] notes - Gradient or isocratic elution in preparative reversed phase HPLC [kromasil.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions of (E)-Ethyl 3-iodoacrylate in Heck Coupling
Welcome to the technical support center for navigating the complexities of the Heck coupling reaction, with a specific focus on the versatile yet sometimes challenging substrate, (E)-Ethyl 3-iodoacrylate. This guide is intended for researchers, scientists, and professionals in drug development who are looking to optimize their reaction outcomes and troubleshoot common side reactions. Here, we move beyond standard protocols to delve into the mechanistic underpinnings of these side reactions, providing you with the insights needed to rationalize and solve experimental challenges.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Q1: I'm observing significant amounts of a homocoupled product of my aryl halide and/or ethyl acrylate. What's causing this and how can I prevent it?
A1: The formation of biaryl (from the aryl halide) or diethyl mucate (from the homocoupling of ethyl 3-iodoacrylate) is a common side reaction. This typically points to issues with the catalyst turnover and the relative rates of the desired cross-coupling versus undesired homocoupling pathways.
Probable Causes:
-
Slow Oxidative Addition: If the oxidative addition of your aryl halide to the Pd(0) catalyst is sluggish, the concentration of the active arylpalladium(II) intermediate remains low. This can favor side reactions.
-
High Catalyst Loading/Decomposition: Excessively high catalyst concentrations or decomposition of the catalyst to palladium black can promote homocoupling.
-
Inefficient Reductive Elimination: A slow reductive elimination step to regenerate the Pd(0) catalyst can lead to the buildup of Pd(II) species, which may participate in alternative reaction pathways.
Solutions & Scientific Rationale:
| Parameter | Recommended Action | Scientific Rationale |
| Ligand Choice | Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., P(t-Bu)₃, SPhos). | Bulky, electron-donating ligands accelerate the rate of reductive elimination, which is often the rate-limiting step, thereby favoring the desired cross-coupling pathway.[1] |
| Base | Use a weaker, non-coordinating organic base like a proton sponge or an inorganic base such as K₂CO₃ or Cs₂CO₃. | Strong amine bases can sometimes promote side reactions. Inorganic bases are often effective and can be more compatible with sensitive substrates.[1][2] |
| Temperature | Lower the reaction temperature. | While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and promote undesired side reactions. Finding the optimal temperature is key. |
| Solvent | Ensure the use of a polar apathetic solvent like DMF, DMAc, or NMP. | These solvents help to stabilize the charged intermediates in the catalytic cycle, facilitating the desired reaction pathway.[3] |
Q2: My final product is a mixture of E/Z isomers, and I'm also seeing double bond migration. How can I improve the stereoselectivity and prevent isomerization?
A2: The Heck reaction is known for its high trans selectivity, so the presence of the Z-isomer or other isomers indicates a competing reaction pathway is occurring.[4] This is often linked to the reversible nature of the β-hydride elimination step.[1]
Probable Causes:
-
Reversible β-Hydride Elimination: After the desired product is formed, it can re-coordinate to the palladium hydride intermediate (Pd-H) and undergo a reverse β-hydride elimination, leading to isomerization.[1]
-
Slow Product Dissociation: If the desired product does not quickly dissociate from the palladium complex, it has a higher chance of undergoing isomerization.[1]
-
Presence of Strong Acids: Trace amounts of strong acids can protonate the double bond, leading to isomerization.
Solutions & Scientific Rationale:
| Parameter | Recommended Action | Scientific Rationale |
| Base | Use a stoichiometric amount of a strong, non-nucleophilic base (e.g., Et₃N, DIPEA). | The base is crucial for scavenging the HX generated during the reaction, which drives the catalytic cycle forward and prevents the accumulation of Pd-H species that can cause isomerization.[1][2] |
| Additives | Consider the addition of silver salts (e.g., Ag₂CO₃) or thallium acetate. | These additives can act as halide scavengers, promoting the formation of a cationic palladium complex which can alter the reaction pathway and suppress isomerization.[5][6] |
| Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed. | Prolonged reaction times, especially at elevated temperatures, increase the likelihood of product isomerization.[1] |
Q3: I'm getting a significant amount of a reduced product, where the iodine on the ethyl acrylate is replaced by hydrogen. What is this side reaction and how do I avoid it?
A3: This is a reductive dehalogenation reaction, a known side reaction in palladium-catalyzed couplings. It becomes more prevalent when the desired Heck coupling is slow.
Probable Causes:
-
Presence of a Hydride Source: The base (especially amine bases with β-hydrogens), solvent, or impurities can act as a hydride source. The alkylpalladium(II) intermediate is then intercepted by a hydride, leading to the reduced product instead of undergoing β-hydride elimination.[7][8]
-
Slow β-Hydride Elimination: If the β-hydride elimination step is slow, the lifetime of the alkylpalladium(II) intermediate is extended, increasing the probability of it reacting with a hydride source.[9][10]
Solutions & Scientific Rationale:
| Parameter | Recommended Action | Scientific Rationale |
| Base Selection | Use a base without β-hydrogens, such as a proton sponge or an inorganic base (e.g., K₃PO₄). | This eliminates a common source of hydrides that can lead to reductive dehalogenation.[11] |
| Solvent Purity | Use anhydrous and freshly distilled solvents. | Impurities in the solvent can act as hydride donors. |
| Reaction Conditions | Optimize conditions (ligand, temperature) to accelerate the rate of the desired Heck coupling. | By making the desired reaction pathway faster, the competing reductive dehalogenation becomes less significant. |
Frequently Asked Questions (FAQs)
Q: Why is this compound a good substrate for the Heck reaction?
A: this compound is an excellent substrate for several reasons. Firstly, the carbon-iodine bond is relatively weak, which facilitates the initial oxidative addition step to the palladium catalyst.[12] Secondly, being an acrylate, it is an electron-deficient alkene, which generally enhances the rate of migratory insertion.[2]
Q: What is the general mechanism for the Heck reaction?
A: The widely accepted mechanism involves a catalytic cycle with a palladium(0) species.[2][13] The key steps are:
-
Oxidative Addition: The aryl or vinyl halide adds to the Pd(0) catalyst to form a Pd(II) intermediate.
-
Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) complex and then inserts into the Pd-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst by reacting with the palladium-hydride species to form HX and the active catalyst.
Q: Can I use phosphine-free conditions for the Heck reaction with ethyl 3-iodoacrylate?
A: Yes, phosphine-free conditions can be successful, particularly with highly reactive substrates like iodoacrylates.[14] In such cases, the solvent or the base (like triethylamine) can act as a ligand to stabilize the palladium catalyst.[14] However, for more challenging couplings or to have finer control over reactivity and selectivity, phosphine ligands are generally recommended.
Visualizing the Reaction Pathways
To better understand the desired Heck coupling and the key side reactions, the following diagram illustrates the catalytic cycle and the points where side reactions can diverge.
Caption: Heck coupling cycle and major side reaction pathways.
General Experimental Protocol for Optimization
This protocol provides a starting point for optimizing the Heck reaction of this compound with an aryl halide.
-
Reagent Preparation:
-
Ensure all reagents are pure and solvents are anhydrous and degassed.
-
Prepare stock solutions of the palladium precursor and ligand if necessary.
-
-
Reaction Setup:
-
To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., PPh₃, 2-10 mol%).
-
Add the aryl halide (1.0 equiv.) and the base (e.g., Et₃N, 2.0 equiv.).
-
Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent (e.g., DMF, 0.1-0.5 M) via syringe, followed by this compound (1.2 equiv.).
-
-
Reaction Execution and Monitoring:
-
Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Regiochemical Control and Suppression of Double Bond Isomerization in the Heck Arylation of 1-(Methoxycarbonyl)-2,5-dihydropyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. books.rsc.org [books.rsc.org]
- 13. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Instability of (E)-Ethyl 3-iodoacrylate
Introduction: (E)-Ethyl 3-iodoacrylate is a highly valuable reagent in modern organic synthesis, prized for its utility as a versatile building block in forming carbon-carbon and carbon-heteroatom bonds. However, its reactivity is a double-edged sword, as the molecule is susceptible to several decomposition pathways that can compromise experimental outcomes. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the factors leading to the degradation of this compound and to offer practical, field-proven troubleshooting strategies to ensure its effective use.
Part 1: CORE DIRECTIVE - Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address the most common challenges encountered during the handling and reaction of this compound.
Question 1: My previously colorless this compound has developed a yellow or brown tint upon storage. What causes this, and is the material still viable for my reaction?
Answer:
The appearance of a yellow-to-brown color is a definitive sign of decomposition. The primary culprit is the formation of molecular iodine (I₂), which arises from the cleavage of the carbon-iodine bond.
-
Causality (The Science Behind the Color): The C-I bond is the weakest of the carbon-halogen bonds, with a bond dissociation energy of approximately 57.6 kcal/mol.[1] This inherent weakness makes it susceptible to homolytic cleavage when exposed to energy, particularly ultraviolet (UV) light. This photochemical process generates a vinyl radical and an iodine radical. Two iodine radicals can then combine to form the colored I₂ species. Heat can also accelerate this degradation process.
-
Trustworthiness (Is it still usable?): For robust reactions that can tolerate minor impurities, a pale yellow solution might still provide the desired product, albeit potentially in a lower yield. However, for sensitive applications, such as stereospecific cross-coupling reactions, the presence of iodine and the corresponding loss of the starting material can be highly detrimental. It is strongly recommended to purify the reagent if a noticeable color change has occurred.
-
Authoritative Grounding & Protocol (Mitigation and Purification):
-
Prevention: The most effective strategy is prevention. Always store this compound in an amber vial or a flask wrapped in aluminum foil to protect it from light.[2] It should be stored under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (2-8°C is common, but -20°C is preferable for long-term storage).[3]
-
Purification Protocol - Thiosulfate Wash: To remove dissolved iodine, a simple extractive workup is highly effective.
Step-by-Step Protocol:
-
Dissolve the discolored this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 5-10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). The iodine color will be discharged as the I₂ is reduced to colorless iodide (I⁻).
-
Repeat the wash until the organic layer is completely colorless.
-
Wash the organic layer with brine to remove residual water-soluble species.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure. The purified product should be used immediately or stored under the stringent conditions mentioned above.
-
-
Question 2: My reaction is producing a significant amount of ethyl propiolate as a byproduct. What is the cause, and how can I prevent it?
Answer:
The formation of ethyl propiolate is a classic case of a dehydrohalogenation reaction, which is an elimination pathway.[4] This is one of the most common side reactions for this substrate.
-
Causality (The Science Behind the Byproduct): This reaction is typically base-mediated.[5][6] The proton on the carbon alpha to the ester group is acidic. A base present in the reaction mixture can abstract this proton, leading to the formation of a vinylic anion. This intermediate then rapidly eliminates the iodide ion to form the more stable alkyne, ethyl propiolate. Even seemingly neutral conditions can be problematic, as basic impurities on silica gel or certain grades of solvents can catalyze this process.
Diagram: Base-Induced Dehydrohalogenation
Caption: Base-induced elimination to form ethyl propiolate.
-
Trustworthiness & Authoritative Grounding (Prevention Strategies):
-
Base Selection: If your desired reaction requires a base, choose it carefully. Sterically hindered, non-nucleophilic bases are often a better choice than smaller, more aggressive ones. For example, using a bulky base like potassium tert-butoxide might favor the desired reaction over elimination in some cases.[6] In many cross-coupling reactions, milder inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are employed to minimize this side reaction.
-
Temperature Control: Elimination reactions often have a higher activation energy than substitution or coupling reactions. Running your reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly suppress the formation of ethyl propiolate.[7]
-
Amine Bases: Be particularly cautious with amine bases (e.g., triethylamine, diisopropylethylamine). While they are common reagents, they are notorious for promoting the dehydrohalogenation of vinyl halides.
-
Chromatography: If you are purifying your product via silica gel chromatography, be aware that standard silica gel can be slightly acidic. If your product is base-sensitive, consider neutralizing the silica gel by flushing the column with a solvent mixture containing a small amount of a volatile amine (like 1% triethylamine in the eluent) before loading your sample.
-
Question 3: How can I confidently assess the purity and isomeric ratio of my this compound before starting a critical experiment?
Answer:
A thorough purity assessment is non-negotiable for reproducible and high-yielding synthesis. The primary analytical tool for this is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Expertise & Experience (Data Interpretation):
-
¹H NMR Spectroscopy: This is the most powerful method. The key is to look at the vinylic protons. For the desired (E)-isomer, the two protons on the double bond will appear as doublets with a large coupling constant (³J) of approximately 14-15 Hz. The (Z)-isomer, if present, will show doublets with a smaller coupling constant of ~7-10 Hz.[8] The integration of these signals allows for the quantification of the E/Z ratio.
-
Other Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS) is also excellent for assessing purity and identifying volatile byproducts like ethyl propiolate.
-
-
Data Presentation (Reference Data Table):
| Compound | Proton Assignment | Approx. Chemical Shift (δ, ppm in CDCl₃) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | Hα (to C=O) | 6.9 | d | ~14.5 |
| Hβ (to I) | 7.5 | d | ~14.5 | |
| (Z)-Ethyl 3-iodoacrylate | Hα (to C=O) | 6.5 | d | ~8.5 |
| Hβ (to I) | 7.2 | d | ~8.5 | |
| Ethyl Propiolate | Acetylenic H | 2.8 | s | N/A |
Part 2: Proactive Stability Management Workflow
To ensure the highest quality of this compound for your reactions, a systematic approach to handling and storage is essential.
Mandatory Visualization: Experimental Workflow
Caption: A validated workflow for the handling and use of this compound.
References
- 1. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]
- 2. Vinyl iodide, tech. 85% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 31930-36-6|(Z)-Ethyl 3-iodoacrylate|BLD Pharm [bldpharm.com]
- 4. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. CIS-3-IODOACRYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Reactions with (E)-Ethyl 3-iodoacrylate
Welcome to the technical support center for optimizing reactions involving (E)-Ethyl 3-iodoacrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting strategies. The content is structured in a question-and-answer format to directly address common challenges encountered during experimentation.
Introduction to this compound
This compound is a versatile building block in organic synthesis. As an electron-deficient vinyl iodide, it is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. Its structure also features an α,β-unsaturated ester moiety, making it susceptible to nucleophilic attack, such as Michael additions. This dual reactivity requires careful optimization of reaction conditions to achieve the desired outcome and minimize side products. This guide will walk you through the critical parameters of base and solvent selection to ensure the success of your reactions.
Frequently Asked Questions (FAQs)
General Considerations
Question 1: What are the most critical factors to consider when selecting a base and solvent for reactions with this compound?
Answer: The selection of base and solvent is paramount and depends on the specific reaction you are performing. Here are the key considerations:
-
Reaction Type: Cross-coupling reactions (Suzuki, Heck, Sonogashira) have different mechanistic requirements for the base compared to nucleophilic additions.
-
Base Strength (pKa): The base must be strong enough to facilitate the desired catalytic cycle (e.g., transmetalation in Suzuki coupling) or deprotonate a nucleophile, but not so strong that it promotes unwanted side reactions like ester hydrolysis or isomerization of the double bond.
-
Solvent Polarity (Dielectric Constant): The solvent's polarity influences the solubility of reactants, catalyst, and base, and can significantly affect the rate and selectivity of the reaction.[1][2] Polar aprotic solvents like DMF, THF, or dioxane are common choices.
-
Compatibility with the Ester Group: The ethyl ester in this compound is sensitive to hydrolysis under strongly basic conditions, especially in the presence of water at elevated temperatures.[3][4][5][6]
-
Stereochemistry: The (E)-geometry of the double bond is often crucial. The choice of base, solvent, and temperature can influence whether this stereochemistry is retained or if E/Z isomerization occurs.
Troubleshooting Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Question 2: I am getting a low yield in my Suzuki-Miyaura coupling of this compound with an arylboronic acid. What should I troubleshoot?
Answer: Low yields in Suzuki-Miyaura couplings with this substrate can often be traced back to suboptimal base or solvent selection.
Troubleshooting Workflow:
Caption: Suzuki Coupling Troubleshooting Workflow.
1. Evaluate the Base:
-
Inadequate Transmetalation: The base is crucial for activating the boronic acid for the transmetalation step.[7] If you are using a weak base like NaHCO₃, consider switching to a stronger, non-nucleophilic base.
-
Recommended Bases: Inorganic bases like K₃PO₄ or K₂CO₃ are often effective.[7] K₃PO₄ is generally stronger and can be advantageous for less reactive boronic acids. Organic bases are typically not used in Suzuki couplings.
-
Solubility: Ensure your base has some solubility in the reaction medium. Using a mixed solvent system (e.g., dioxane/water) can help dissolve inorganic bases.[7]
2. Optimize the Solvent System:
-
Polarity: The polarity of the solvent affects the rate of oxidative addition and transmetalation. Aprotic polar solvents are generally preferred.
-
Recommended Solvents:
-
Dioxane/water or THF/water: These mixtures are excellent starting points as they facilitate the dissolution of both the organic substrates and the inorganic base.
-
DMF or Acetonitrile: These can also be effective but be mindful of higher reaction temperatures which might promote side reactions.
-
3. Adjust Reaction Temperature:
-
While this compound is reactive, some boronic acids may require higher temperatures (80-100 °C) for efficient coupling. However, be cautious as higher temperatures can also lead to ester hydrolysis and other decomposition pathways.
4. Check Reagent Quality:
-
Boronic acids can degrade over time (protodeboronation). Ensure you are using high-quality, fresh boronic acid.
Question 3: I am observing E/Z isomerization of my product. How can I maintain the (E)-stereochemistry?
Answer: Maintaining the (E)-stereochemistry is critical. While Suzuki couplings of vinyl halides are generally stereoretentive, isomerization can occur under certain conditions.[8][9]
-
Base-Induced Isomerization: Strong bases can sometimes facilitate isomerization. If you are using a very strong base and observing this issue, consider switching to a milder base like K₂CO₃.
-
Thermal Isomerization: High reaction temperatures can sometimes lead to isomerization. Try running the reaction at the lowest effective temperature.
-
Palladium Catalyst: While less common, the palladium catalyst itself can sometimes play a role in isomerization. Ensure you are using a well-defined catalyst system.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | A reliable and commercially available Pd(0) catalyst. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) | Effective for transmetalation; K₃PO₄ is stronger. |
| Solvent | Dioxane/H₂O (4:1) or THF/H₂O (4:1) | Good balance of polarity and solubility for all components. |
| Temperature | 80-100 °C | Sufficient for most couplings without excessive side reactions. |
Heck Reaction
Question 4: My Heck reaction between this compound and an alkene is giving poor regioselectivity and low yield. What should I consider?
Answer: The Heck reaction's success is highly dependent on the base, solvent, and ligand.[10][11] For an electron-poor alkene like this compound, you should expect arylation at the β-position (the carbon bearing the iodine).
1. Base Selection:
-
The base neutralizes the HI generated in the catalytic cycle. Organic bases are commonly used.
-
Recommended Bases: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are standard choices. Inorganic bases like NaOAc or K₂CO₃ can also be effective.[10][12]
2. Solvent Choice:
-
Polar aprotic solvents are typically used to facilitate the formation of the cationic palladium intermediate.
-
Recommended Solvents: DMF, N,N-dimethylacetamide (DMA), or acetonitrile (CH₃CN) are excellent choices.[10][12]
3. Ligand Effects:
-
Phosphine ligands are often used to stabilize the palladium catalyst. For electron-deficient substrates, triphenylphosphine (PPh₃) is a good starting point.
Table 2: Recommended Starting Conditions for Heck Reaction
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ (1-5 mol%) | A common and effective Pd(II) precatalyst. |
| Ligand | PPh₃ (2-10 mol%) | Stabilizes the catalyst and promotes the reaction. |
| Base | Et₃N (2-3 equiv.) | An effective organic base to neutralize the acid formed. |
| Solvent | DMF or CH₃CN | Polar aprotic solvents that facilitate the reaction. |
| Temperature | 80-120 °C | Higher temperatures are often required for Heck reactions. |
Sonogashira Coupling
Question 5: I am struggling with my Sonogashira coupling of this compound. I see a lot of alkyne homocoupling (Glaser coupling). How can I improve the yield of my desired product?
Answer: Alkyne homocoupling is a common side reaction in Sonogashira couplings, especially if the cross-coupling is sluggish. Optimizing the base and solvent is key to promoting the desired reaction pathway.
Troubleshooting Workflow:
Caption: Sonogashira Coupling Troubleshooting Workflow.
1. Modify the Base:
-
The base deprotonates the terminal alkyne to form the copper acetylide. Amine bases are almost always used.
-
Recommended Bases: A combination of an amine base like Et₃N or DIPEA with the solvent is standard. Sometimes, using the amine as the solvent can be effective.
2. Screen Solvents:
-
The solvent choice can have a dramatic impact.
-
Recommended Solvents:
3. Evaluate Copper Co-catalyst:
-
The copper(I) co-catalyst (typically CuI) is crucial. Ensure it is fresh and of high quality. In some cases, running the reaction "copper-free" can prevent homocoupling, although this often requires specialized ligands and conditions.
4. Adjust Temperature:
-
Sonogashira couplings can often be run at room temperature to 60 °C. Higher temperatures can promote Glaser coupling. Try running your reaction at a lower temperature.
Troubleshooting Nucleophilic Reactions and Side Reactions
Question 6: I am trying to perform a nucleophilic substitution on the iodine, but I am getting a Michael addition product instead. How can I control the selectivity?
Answer: This is a classic case of competing reaction pathways. This compound has two electrophilic sites: the carbon bearing the iodine (for substitution) and the β-carbon of the acrylate (for Michael addition).
Controlling Selectivity:
-
Hard vs. Soft Nucleophiles (HSAB Theory):
-
Soft nucleophiles (e.g., thiols, cyanides) will preferentially attack the softer electrophilic center, which is the β-carbon, leading to Michael addition .
-
Harder nucleophiles may have a greater tendency to attack the carbon-iodine bond. However, direct SNAr-type substitution on a vinyl iodide is generally difficult.
-
-
Reaction Conditions:
-
To favor Michael addition, use conditions that promote the formation of the enolate intermediate, such as a catalytic amount of a non-nucleophilic base.
-
To favor substitution (if possible), you would typically need a transition-metal catalyst (e.g., copper-catalyzed cross-coupling with a nucleophile).
-
Question 7: My reaction mixture is showing a new spot by TLC that I suspect is the hydrolyzed carboxylic acid. How can I prevent this?
Answer: Ester hydrolysis is a common side reaction when using basic conditions, especially with water present at elevated temperatures.[3][4][5][6]
Prevention Strategies:
-
Use Anhydrous Conditions: If your reaction allows, use anhydrous solvents and reagents to minimize the presence of water.
-
Choose a Milder Base: If possible, switch to a less basic option (e.g., NaHCO₃ instead of K₃PO₄), although this may impact your reaction rate.
-
Lower the Reaction Temperature: Hydrolysis is often accelerated at higher temperatures.
-
Use a Non-Nucleophilic, Hindered Base: Bases like DIPEA are less likely to act as nucleophiles themselves to attack the ester.
Data Tables for Optimization
Table 3: Properties of Common Bases
| Base | Conjugate Acid pKa (in H₂O) | Type | Common Use Cases |
| NaHCO₃ | 10.3 | Inorganic | Mild base, useful if substrate is very base-sensitive. |
| K₂CO₃ | 10.3 | Inorganic | Standard for Suzuki couplings.[7] |
| K₃PO₄ | 12.3 | Inorganic | Stronger base for less reactive Suzuki partners.[7] |
| Triethylamine (Et₃N) | 10.8 | Organic Amine | Standard for Heck and Sonogashira reactions.[10] |
| DIPEA | 11.0 | Organic Amine | Hindered, non-nucleophilic base for Heck reactions. |
Note: pKa values can vary in different solvents.[15][16]
Table 4: Properties of Common Solvents
| Solvent | Dielectric Constant (@ 20°C) | Type | Common Use Cases |
| Toluene | 2.38 | Nonpolar | Suzuki, Heck (often with co-solvent). |
| THF | 7.58 | Polar Aprotic | Suzuki, Sonogashira.[1][2][17][18] |
| 1,4-Dioxane | 2.25 | Nonpolar Ether | Suzuki (often with water). |
| Acetonitrile | 37.5 | Polar Aprotic | Heck.[1][2][17][18] |
| DMF | 36.71 | Polar Aprotic | Heck, Sonogashira.[1][2][17][18] |
| DMSO | 46.68 | Polar Aprotic | Can be excellent for challenging Sonogashira couplings.[1][2][13][14][17][18] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ (3 mol%).
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Heck Reaction
-
To a flask, add this compound (1.0 equiv.), the alkene (1.5 equiv.), Pd(OAc)₂ (2 mol%), and PPh₃ (4 mol%).
-
Add anhydrous DMF followed by Et₃N (2.0 equiv.).
-
Heat the reaction mixture to 100 °C under an inert atmosphere until completion.
-
Cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
References
- 1. [PDF] Palladium-catalyzed cross-coupling of aryl or vinyl iodides with ethyl diazoacetate. | Semantic Scholar [semanticscholar.org]
- 2. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vinyl iodide synthesis by iodination or substitution [organic-chemistry.org]
- 5. medicaljournalssweden.se [medicaljournalssweden.se]
- 6. researchgate.net [researchgate.net]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. State of the Art in Dual-Curing Acrylate Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A Palladium-Catalyzed Three-Component Cross-Coupling of Conjugated Dienes or Terminal Alkenes with Vinyl Triflates and Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]
- 16. d-nb.info [d-nb.info]
- 17. diposit.ub.edu [diposit.ub.edu]
- 18. sctunisie.org [sctunisie.org]
Technical Support Center: Removal of Palladium Catalyst from (E)-Ethyl 3-iodoacrylate Reactions
Welcome to the technical support center for palladium catalyst removal, specifically tailored for reactions involving (E)-Ethyl 3-iodoacrylate. As a key building block in the synthesis of complex molecules and active pharmaceutical ingredients (APIs), ensuring the ultra-high purity of its derivatives is paramount. Palladium-catalyzed cross-coupling reactions, such as Heck, Suzuki, and Sonogashira couplings, are indispensable tools for functionalizing this substrate. However, the very catalyst that facilitates these elegant transformations poses a significant challenge: its complete removal from the final product.
This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven insights and actionable protocols to address this critical purification step. We move beyond simple instructions to explain the causality behind our recommendations, empowering you to troubleshoot and optimize your purification processes effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the high-level questions frequently encountered when planning for palladium removal.
Q1: Why is the complete removal of palladium from my reaction product so critical?
Residual palladium, even at trace levels, is a major concern for several reasons:
-
Regulatory Compliance: For compounds intended for pharmaceutical use, regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits on elemental impurities.[1] Palladium is a class 2B element, and its presence in a final API is tightly controlled to avoid any adverse effects on patients.[2][3]
-
Catalyst Toxicity: Palladium is a heavy metal and can be toxic, potentially interfering with biological assays and compromising the safety profile of a drug candidate.[4]
-
Downstream Reaction Interference: Trace palladium can catalyze unwanted side reactions in subsequent synthetic steps, leading to impurities and reduced yields.[5]
-
Product Stability: Residual metal can sometimes cause the decomposition or isomerization of the final product over time.[5]
Q2: What are the most common methods for removing residual palladium?
The optimal method depends on the nature of the palladium species (e.g., homogeneous vs. heterogeneous, Pd(0) vs. Pd(II)), the properties of your product, and the required purity level. The most prevalent techniques are summarized below.
| Method | Description | Primary Application |
| Adsorption | Utilizes solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[6][7] | Homogeneous (dissolved) palladium species. |
| Filtration | The reaction mixture is passed through a filter aid like Celite® to physically remove solid particles.[8][9] | Heterogeneous catalysts (e.g., Pd/C) or precipitated palladium metal. |
| Crystallization | The desired product is crystallized from the solution, leaving palladium impurities behind in the mother liquor.[6] | Products that are crystalline solids and when palladium can be kept soluble. |
| Chromatography | Standard column chromatography can separate the product from the palladium catalyst.[8] | General purification, though often insufficient to reach <10 ppm levels alone.[10][11] |
| Extraction | Liquid-liquid extraction is used to partition the palladium catalyst into a phase separate from the product.[8][12] | When palladium can be selectively complexed and drawn into an immiscible phase. |
Q3: What are the specific regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
The ICH Q3D guideline for elemental impurities is the global standard. For palladium, the Permitted Daily Exposure (PDE) for oral administration is 100 µ g/day .[1] This PDE value is used to calculate the maximum allowable concentration in the API, which depends on the daily dosage. For a drug with a daily dose of 10 grams, this translates to a concentration limit of 10 ppm (µg/g).[3]
Q4: How do I choose the best palladium removal method for my this compound reaction?
The choice is a multi-step decision process based on the state of the catalyst post-reaction and the characteristics of your final product. The workflow diagram below provides a logical path for selecting an appropriate strategy.
Caption: Decision workflow for selecting a palladium removal method.
Section 2: Troubleshooting Guides
Even with a well-chosen method, challenges can arise. This section provides solutions to common problems in a direct question-and-answer format.
Issue 1: Inefficient Palladium Removal with Scavengers
-
Symptom: You've treated your reaction mixture with a scavenger, but the residual palladium level (measured by ICP-MS) remains stubbornly high.
-
Possible Cause 1: Incorrect Scavenger Selection. The affinity of a scavenger is highly dependent on the palladium's oxidation state and coordination sphere. Thiol-based scavengers, for example, are often highly effective for Pd(II), while other scavengers may be better for Pd(0) complexes.[2][13]
-
Troubleshooting Steps:
-
Screen a Panel: Test a small panel of scavengers with different functional groups (e.g., thiol, thiourea, amine, trimercaptotriazine (TMT)) to identify the most effective one for your specific system.[6][13][14]
-
Consider Pre-treatment: A mild oxidation (e.g., with H₂O₂) or reduction step can sometimes convert various palladium species into a single, more easily removed form.[15]
-
-
Possible Cause 2: Insufficient Scavenger or Suboptimal Conditions.
-
Troubleshooting Steps:
-
Increase Equivalents: Ensure you are using a sufficient excess of the scavenger. A starting point of 5-10 weight equivalents relative to the initial palladium catalyst is common.[16]
-
Optimize Time and Temperature: While many scavenging processes work at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes increase the rate and efficiency of metal removal. Extend the treatment time and monitor progress.
-
Issue 2: Significant Product Loss During Purification
-
Symptom: Your yield has decreased dramatically after the palladium removal step.
-
Possible Cause: Non-specific Adsorption. This is a well-known drawback, particularly when using activated carbon, which has a high surface area and can adsorb the desired product along with the palladium impurity.[3][7][12] Scavenger resins can also sometimes adsorb the product.
-
Troubleshooting Steps:
-
Minimize Adsorbent: Titrate the amount of activated carbon or scavenger used. Find the minimum quantity required to achieve the desired palladium level without significant product loss.
-
Change the Solvent: The solvent plays a key role. A solvent in which your product is highly soluble may reduce its tendency to adsorb onto the solid support.
-
Thoroughly Wash the Solid: After filtering off the scavenger or carbon, wash the filter cake extensively with fresh solvent to recover as much adsorbed product as possible.
-
Switch Methods: If product loss remains high, consider a different purification technique entirely, such as crystallization or liquid-liquid extraction, which may be less prone to non-specific binding.[12]
-
Issue 3: Inconsistent Palladium Removal from Batch to Batch
-
Symptom: A previously successful purification protocol is now giving variable results.
-
Possible Cause: Variation in the Final Palladium Species. Minor, uncontrolled variations in reaction work-up (e.g., exposure to air, timing) can lead to different mixtures of palladium species (Pd(0), Pd(II), colloidal Pd) at the end of each reaction.[8] A scavenger optimized for one species may be ineffective against another.
-
Troubleshooting Steps:
-
Standardize the Work-up: Implement a strictly consistent work-up procedure immediately following the reaction and before the purification step. This helps to ensure the palladium is in a more uniform state across different batches.[12]
-
Use a Broad-Spectrum Scavenger: Employ a scavenger known to be effective against multiple forms of palladium. For instance, scavengers based on trimercaptotriazine (TMT) often show broad efficacy.[6][14]
-
Section 3: Detailed Experimental Protocols
The following are detailed, step-by-step protocols for common and effective palladium removal techniques.
Caption: General experimental workflow for palladium scavenging.
Protocol 1: Palladium Scavenging with Functionalized Silica (e.g., SiliaMetS® Thiol)
This method is highly selective and often results in minimal product loss. Thiol-based scavengers are particularly effective for palladium(II).[13]
-
Dissolution: After the initial reaction work-up (e.g., aqueous wash), dissolve the crude product containing the residual palladium in a suitable organic solvent (e.g., Ethyl Acetate, THF, DCM).
-
Scavenger Addition: Add the functionalized silica scavenger (e.g., SiliaMetS Thiol). A typical starting amount is 5-10 weight equivalents relative to the mass of the palladium catalyst used in the reaction.
-
Stirring: Stir the suspension vigorously at room temperature for 2-4 hours. In difficult cases, the temperature can be raised to 40-50 °C and the time extended to 12-24 hours.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger, which now contains the bound palladium.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Submit a sample of the purified product for quantitative analysis of palladium content using ICP-MS to confirm the success of the procedure.[6][10]
Protocol 2: Palladium Removal Using Activated Carbon
Activated carbon is a cost-effective method with high capacity, but it carries a higher risk of product loss due to non-specific adsorption.[3][7]
-
Preparation: Dissolve the crude product in an appropriate solvent (e.g., Toluene, Ethyl Acetate).
-
Carbon Addition: Add activated carbon (e.g., Darco® KB-G). Start with a low amount, such as 5-10% w/w relative to the crude product mass.
-
Stirring: Stir the mixture at room temperature for 1-3 hours.
-
Filtration: Filter the mixture through a thick pad of Celite® to completely remove the fine carbon particles. Caution: Ensure no carbon breaks through, as this will contaminate the final product.
-
Washing: Wash the Celite®/carbon pad thoroughly with fresh solvent to recover adsorbed product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Analysis: Analyze the purified product for residual palladium content via ICP-MS. Compare the yield to a pre-purification sample to quantify any product loss.
References
- 1. biotage.com [biotage.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. arborassays.com [arborassays.com]
- 7. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. silicycle.com [silicycle.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. biotage.com [biotage.com]
Technical Support Center: Strategies to Prevent Homocoupling of (E)-Ethyl 3-iodoacrylate in Cross-Coupling Reactions
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the homocoupling of (E)-Ethyl 3-iodoacrylate during palladium-catalyzed cross-coupling reactions. As an electron-deficient vinyl iodide, this substrate is highly susceptible to forming the undesired symmetrical dimer, diethyl (2E,4E)-hexa-2,4-dienedioate, which can significantly lower the yield of your target product and complicate purification efforts.
This document provides in-depth troubleshooting advice, optimized protocols, and mechanistic insights to help you mitigate this common side reaction and achieve higher yields and purity in your Suzuki-Miyaura, Heck, and Sonogashira couplings.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is homocoupling, and why is it a significant problem with this compound?
Homocoupling is an undesirable side reaction in which two identical molecules of the starting halide—in this case, this compound—react with each other to form a symmetrical dimer. This reaction competes directly with the desired cross-coupling pathway, where the vinyl iodide should react with your coupling partner (e.g., a boronic acid, alkene, or alkyne).
The primary issue with this compound stems from its electronic properties. The electron-withdrawing acrylate group makes the vinylic carbon-iodine bond highly susceptible to oxidative addition to the Pd(0) catalyst. However, this same electronic deficiency can also facilitate side reactions. Homocoupling can be promoted by several factors, including the presence of oxygen, the use of certain Pd(II) precatalysts, and reaction conditions that favor the reaction of the organopalladium intermediate with another molecule of the starting iodide over the intended cross-coupling partner.[1][2]
Q2: I'm observing significant formation of the homocoupled dimer in my Suzuki-Miyaura reaction. What are the most probable causes?
Observing a high percentage of the diethyl (2E,4E)-hexa-2,4-dienedioate dimer points to specific issues within your reaction setup. The most common culprits include:
-
Presence of Oxygen: Dissolved oxygen in your solvents or a non-inert atmosphere in your reaction vessel is a primary cause. Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then promote the homocoupling of the organoboron reagent, which in turn generates the Pd(0) catalyst, but this is an inefficient and problematic initiation pathway.[1][2] Rigorous deoxygenation of all reagents and solvents and maintaining a strict inert (nitrogen or argon) atmosphere are critical.[3]
-
Inappropriate Catalyst or Ligand Choice: The stability and reactivity of the palladium catalyst are crucial. Using a Pd(II) precatalyst like Pd(OAc)₂ without conditions that ensure its rapid reduction to Pd(0) can lead to side reactions.[2] Furthermore, the ligand plays a key role; bulky, electron-rich phosphine ligands can stabilize the active catalyst and promote the desired reductive elimination step of the cross-coupling cycle over competing pathways.[1]
-
Suboptimal Base or Solvent System: The choice of base and solvent affects the solubility of reagents and the rate of transmetalation.[3] An inappropriate base can lead to slow transmetalation, giving the oxidative addition product more time to undergo side reactions like homocoupling.
-
High Catalyst Loading or Temperature: While counterintuitive, excessively high catalyst concentrations or temperatures can sometimes accelerate side reactions more than the desired cross-coupling.[1]
Q3: How can I strategically select a catalyst and ligand to minimize homocoupling?
Your choice of catalyst and ligand is one of the most powerful tools for suppressing homocoupling.
-
Palladium Source: Whenever possible, using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous as it bypasses the need for an in-situ reduction step that can sometimes trigger side reactions.[1] If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure your conditions (e.g., presence of phosphine ligands) facilitate a clean and rapid reduction to Pd(0).[2]
-
Ligands: The ligand's steric and electronic properties are critical.
-
Bulky, Electron-Rich Monophosphines: Ligands such as t-Bu₃P or those from the Buchwald biarylphosphine family (e.g., XPhos, SPhos) are often highly effective. Their bulkiness promotes the formation of monoligated palladium species, which can accelerate reductive elimination. Their electron-donating nature stabilizes the Pd(0) state and can facilitate oxidative addition.[4]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors and can form very stable palladium complexes. These are often excellent for challenging couplings and can suppress catalyst decomposition pathways that might lead to homocoupling.[5]
-
Q4: What is the role of additives in suppressing homocoupling?
Certain additives can be introduced to the reaction mixture to specifically inhibit the homocoupling pathway.
-
Mild Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of any free Pd(II) species in the reaction mixture, which are often implicated in homocoupling pathways.[3]
-
Halide Scavengers: In some systems, particularly Sonogashira couplings, the addition of silver salts (like Ag₂O or Ag₃PO₄) can be beneficial. While their primary role is often to facilitate transmetalation, they can also influence the overall catalytic cycle in a way that disfavors homocoupling.
Part 2: Troubleshooting Guide: A Systematic Approach
Use the following table to diagnose and resolve issues with homocoupling in your experiments.
| Symptom | Potential Cause | Recommended Corrective Action |
| High Homocoupling (>15%) in Suzuki Reaction | 1. Oxygen contamination.2. Pd(II) precatalyst promoting side reactions.3. Slow transmetalation. | 1. Rigorously degas all solvents and reagents (e.g., via freeze-pump-thaw or sparging with argon for at least 30 mins). Ensure a positive pressure of inert gas.[3]2. Switch to a Pd(0) source like Pd(PPh₃)₄ or use a pre-catalyst that rapidly generates Pd(0).[1]3. Change the base (e.g., from a carbonate to a phosphate) or solvent system to improve boronic acid solubility and reactivity.[6] |
| Significant Dimer Formation in Heck Reaction | 1. Inappropriate base.2. High reaction temperature. | 1. Screen different bases. Organic bases like triethylamine (Et₃N) are common, but sometimes inorganic bases like Na₂CO₃ can be effective.[7][8]2. Lower the reaction temperature and monitor for longer reaction times. |
| Glaser-Hay Dimer in Sonogashira Coupling | 1. Copper(I) co-catalyst.2. Presence of oxygen. | 1. Employ a copper-free Sonogashira protocol . This is the most effective way to eliminate this specific side product.[9][10]2. If copper is necessary, ensure strictly anaerobic conditions. Slow addition of the alkyne can also help by keeping its concentration low.[9][11] |
| Reaction is Sluggish and Produces Dimer | 1. Catalyst deactivation.2. Ligand degradation or incompatibility. | 1. Consider using a more robust ligand system, such as an N-heterocyclic carbene (NHC) or a bulky biarylphosphine ligand.[4]2. Ensure the ligand is pure and handled under inert conditions if it is air-sensitive. |
Part 3: Mechanistic Insights & Visualizations
Understanding the catalytic cycle is key to troubleshooting. Homocoupling arises as a competitive pathway that diverts the key organopalladium(II) intermediate.
The Competing Pathways
The diagram below illustrates the central palladium catalytic cycle for a generic cross-coupling reaction and highlights where the undesired homocoupling pathway diverges. The critical intermediate is the R-Pd(II)-X species formed after oxidative addition. For a successful cross-coupling, this intermediate must proceed to transmetalation. However, if it reacts with another molecule of the starting halide or undergoes other side reactions, homocoupling occurs.
Caption: Competing cross-coupling and homocoupling pathways.
Troubleshooting Logic Tree
This diagram provides a visual decision-making guide for addressing homocoupling issues. Start at the top and follow the path that corresponds to your observations and experimental setup.
Caption: A logic tree for troubleshooting homocoupling reactions.
Part 4: Optimized Experimental Protocols
The following protocols are provided as robust starting points. Optimization may be required for your specific coupling partner.
Protocol 1: Minimized Homocoupling Suzuki-Miyaura Coupling
This protocol utilizes a Pd(0) source and a phosphate base, a combination often effective at minimizing side reactions.[12]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)
Procedure:
-
To a flame-dried Schlenk flask under a positive pressure of argon, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol eliminates the copper co-catalyst, which is the primary cause of alkyne homocoupling (Glaser coupling).[10][13]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
A suitable amine base (e.g., Diisopropylamine or Triethylamine, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask under argon, add this compound and PdCl₂(PPh₃)₂.
-
Add the degassed solvent, followed by the amine base.
-
Finally, add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
After completion, dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate and wash with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heck Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 8. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. depts.washington.edu [depts.washington.edu]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
byproduct formation in the synthesis of (E)-Ethyl 3-iodoacrylate
Welcome to the technical support center for the synthesis of (E)-Ethyl 3-iodoacrylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we provide not just procedures, but the underlying chemical principles to empower you to solve challenges in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My primary product is the (Z)-isomer. How can I selectively synthesize the desired this compound?
Answer:
This is a common challenge as many standard hydroiodination procedures for ethyl propiolate favor the formation of the thermodynamically less stable (Z)-isomer. The stereochemical outcome is dictated by the mechanism of HI addition across the alkyne. To achieve high selectivity for the (E)-isomer, reaction conditions must be chosen to favor an anti-addition of hydrogen and iodine.
Root Cause Analysis:
The synthesis of vinyl iodides from alkynes can proceed through different mechanisms, leading to different stereoisomers. The common method using sodium iodide in acetic acid proceeds via a mechanism that results in syn-addition, yielding the (Z)-isomer.[1][2] To obtain the (E)-isomer, an anti-addition pathway is required.
Recommended Protocol for (E)-Isomer Synthesis:
A reliable method to achieve high (E)-selectivity is the use of in situ or ex situ generated hydroiodic acid (HI) under controlled, transition-metal-free conditions.[3][4] This approach often proceeds through a mechanism involving the formation of a vinyl cation intermediate, which is then attacked by the iodide ion in an anti-fashion.
Detailed Experimental Protocol:
-
Reagent Preparation: Prepare a solution of triethylsilane (Et3SiH) in an anhydrous solvent such as toluene. In a separate, connected flask, prepare a solution of iodine (I2) in the same solvent.
-
Ex Situ HI Generation: Slowly add the triethylsilane solution to the iodine solution with stirring. The reaction between triethylsilane and iodine will generate HI gas.
-
Hydroiodination: Bubble the generated HI gas through a solution of ethyl propiolate in anhydrous toluene at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Upon completion, quench the reaction with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous magnesium sulfate, and concentrate in vacuo.
Question 2: I have a mixture of (E) and (Z) isomers. How can I separate them?
Answer:
The separation of (E) and (Z) stereoisomers of ethyl 3-iodoacrylate can be challenging due to their similar physical properties. However, effective separation can be achieved using chromatographic techniques.
Troubleshooting Workflow for Isomer Separation:
Caption: Decision workflow for separating (E)/(Z) isomers.
Detailed Purification Protocols:
-
Flash Column Chromatography: This is the most common method for laboratory-scale purification.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A non-polar/polar solvent system. Start with a low polarity mixture (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity. The (E)-isomer is typically less polar and will elute before the (Z)-isomer.
-
Pro-Tip: Use a long column and a slow flow rate to maximize resolution.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure isomers, preparative HPLC is recommended.[5]
-
Stationary Phase: A reverse-phase column (e.g., C18) is often effective.[5]
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water. Isocratic or gradient elution can be used.
-
Detection: UV detection at a wavelength where both isomers absorb (e.g., 254 nm).
-
Question 3: My NMR spectrum shows unexpected signals. What other byproducts might be forming?
Answer:
Besides the (Z)-isomer, several other byproducts can form depending on the reaction conditions and the purity of your starting materials.
Common Byproducts and Their Formation Mechanisms:
| Byproduct | Formation Mechanism | Prevention Strategy |
| Ethyl 3,3-diiodoacrylate | Addition of a second equivalent of HI to the initial product.[6] This is more likely if there is a localized excess of HI or at elevated temperatures. | Use a stoichiometric amount of the HI source. Maintain low reaction temperatures (0 °C or below). Add the HI source slowly and with vigorous stirring. |
| Michael Addition Products | Ethyl propiolate is a potent Michael acceptor and can react with nucleophiles.[7][8] If your reaction uses a base or if there are nucleophilic impurities (e.g., amines, water) present, these adducts can form. | Use anhydrous solvents and reagents. If a base is necessary, use a non-nucleophilic, sterically hindered base. Ensure starting materials are free from nucleophilic impurities. |
| Polymerization Products | Ynoate esters can be prone to polymerization, especially in the presence of radical initiators or certain catalysts. | Degas solvents to remove oxygen. Store ethyl propiolate under an inert atmosphere and at a low temperature. Avoid exposure to light. |
Mechanism of Di-iodination:
Caption: Formation of the di-iodinated byproduct.
Question 4: The reaction is sluggish or gives a low yield. How can I improve the conversion?
Answer:
Low conversion rates can often be traced back to reagent quality, reaction setup, or suboptimal temperature control.
Troubleshooting Low Conversion:
-
Reagent Purity:
-
Ethyl Propiolate: This starting material can be unstable. It is advisable to distill it immediately before use.
-
Iodine Source: Ensure your iodine source (e.g., I2, NaI) is pure and dry. For NaI, it should be dried in an oven before use.[1]
-
Solvents: Use anhydrous solvents to prevent unwanted side reactions, such as Michael addition of water.
-
-
Reaction Temperature:
-
The hydroiodination of ethyl propiolate is often exothermic. Maintaining the recommended temperature is crucial for preventing byproduct formation and ensuring consistent results. Use an ice bath or a cryocooler for precise temperature control.
-
-
Inert Atmosphere:
-
Some reagents may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents and improve yields.
-
Question 5: My final product seems to be unstable. What are the best practices for handling and storage?
Answer:
This compound, like many haloacrylates, can be sensitive to light, heat, and air. Proper handling and storage are essential to maintain its purity.
Handling and Storage Recommendations:
-
Storage: Store the purified product in an amber vial under an inert atmosphere (argon or nitrogen) at a low temperature (2-8°C is recommended).
-
Stabilizers: For long-term storage, adding a small amount of a radical scavenger (like hydroquinone) or a copper chip can inhibit polymerization.[9][10]
-
Handling: Avoid prolonged exposure to ambient light and air. When handling, use it in a well-ventilated fume hood, as it can be a lachrymator.[1]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CIS-3-IODOACRYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 3. Regio- and Stereoselective Hydroiodination of Internal Alkynes with Ex Situ-Generated HI [organic-chemistry.org]
- 4. Regio- and Stereoselective Hydroiodination of Internal Alkynes with Ex Situ-Generated HI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ymc.eu [ymc.eu]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. scholarship.richmond.edu [scholarship.richmond.edu]
- 9. Ethyl cis-3-Iodoacrylate | 31930-36-6 | TCI AMERICA [tcichemicals.com]
- 10. cenmed.com [cenmed.com]
challenges in the purification of (E)-Ethyl 3-iodoacrylate products
Welcome to the technical support center for the purification of (E)-Ethyl 3-iodoacrylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but challenging synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of purifying this electron-poor, unsaturated ester. Our focus is on providing practical, field-tested insights rooted in chemical principles to ensure the integrity and purity of your product.
Introduction to the Challenges
This compound is a valuable building block in organic synthesis, notably in cross-coupling reactions where the vinyl iodide moiety allows for the stereospecific formation of carbon-carbon and carbon-heteroatom bonds. However, its purification is often fraught with challenges stemming from its inherent instability and the potential for side-product formation during its synthesis. The presence of both a vinyl iodide and an acrylate functionality makes the molecule susceptible to decomposition, polymerization, and isomerization.
Key challenges include:
-
Isomerization: The potential for conversion between the desired (E)-isomer and the (Z)-isomer, especially under thermal or photochemical stress.
-
Decomposition: The carbon-iodine bond is the weakest among the carbon-halogen bonds, making vinyl iodides prone to decomposition, which can be initiated by light, heat, or even certain chromatographic media.
-
Polymerization: As an acrylate, the compound is susceptible to radical polymerization, which can be initiated by trace impurities, light, or heat.
-
Residual Impurities: Depending on the synthetic route, common impurities may include the corresponding (Z)-isomer, unreacted starting materials, and byproducts from the iodination reagent.
This guide will provide a structured approach to identifying and resolving these common issues.
Frequently Asked Questions (FAQs)
Q1: My freshly synthesized this compound has a yellow or brownish tint. What is the cause and is it a problem?
A1: A yellow or brown discoloration is a common observation and typically indicates the presence of molecular iodine (I₂). This is a result of the decomposition of the vinyl iodide, which can be initiated by exposure to light or heat. While trace amounts of iodine may not interfere with some subsequent reactions, its presence is a clear indicator of product degradation. For high-purity applications, it is crucial to remove the iodine and prevent further decomposition.
Q2: Can I store the purified this compound, and if so, under what conditions?
A2: Due to its instability, long-term storage of this compound is not recommended. If short-term storage is necessary, it should be done with precautions. Commercial suppliers often add stabilizers like copper chips to inhibit polymerization.[1] For laboratory-purified material, storage at low temperatures (2-8°C), in the dark, and under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize decomposition and polymerization.
Q3: What analytical techniques are best for assessing the purity and isomeric ratio of my product?
A3: Proton NMR (¹H NMR) spectroscopy is the most powerful tool for this purpose. It allows for the quantification of residual solvents and, crucially, for the determination of the (E)/(Z) isomeric ratio. The coupling constants (J-values) of the vinylic protons are diagnostic: the trans-protons of the (E)-isomer typically exhibit a larger coupling constant (around 12-18 Hz) compared to the cis-protons of the (Z)-isomer (around 6-12 Hz).[2][3] Gas Chromatography (GC) can also be a valuable tool for assessing purity, provided the compound is sufficiently volatile and thermally stable under the analysis conditions.
Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during the purification of this compound.
Issue 1: Poor Separation of (E) and (Z) Isomers by Flash Chromatography
Q: I am struggling to separate the (E) and (Z) isomers of ethyl 3-iodoacrylate using flash column chromatography. They either co-elute or the separation is very poor. What can I do?
A: This is a common challenge as the isomers have very similar polarities. Here is a systematic approach to improving the separation:
-
Optimize the Solvent System:
-
Principle: The key to good separation is to find a solvent system where the difference in the retention factors (Rƒ) of the two isomers is maximized. An ideal Rƒ for the desired (E)-isomer on a TLC plate is around 0.3.[4]
-
Actionable Advice:
-
Start with a non-polar system: Begin with a low-polarity eluent like a hexane/ethyl acetate mixture. A common starting point is a 95:5 or 90:10 mixture.
-
Fine-tune the polarity: Gradually increase the polarity by adding more ethyl acetate in small increments. Even a 1-2% change can significantly impact the separation.
-
Consider alternative solvents: If hexane/ethyl acetate is not effective, consider using dichloromethane/hexane or toluene-based systems.[4] For acidic impurities, a very small amount of acetic acid might be added to the eluent, but this should be done with caution as it can promote decomposition.[4]
-
-
-
Improve Column Packing and Dimensions:
-
Principle: A well-packed, long, and narrow column will provide a higher number of theoretical plates, leading to better resolution.
-
Actionable Advice:
-
Use a high-quality silica gel: A fine mesh silica gel (230-400 mesh) is recommended for flash chromatography.[5]
-
Pack the column carefully: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is generally preferred.[6]
-
Increase the column length-to-diameter ratio: A longer, narrower column will increase the residence time of the compounds on the stationary phase, allowing for better separation of closely eluting species.
-
-
-
Sample Loading:
-
Principle: The way the sample is loaded onto the column can significantly impact the separation. A concentrated, narrow band of the sample at the top of the column is ideal.
-
Actionable Advice:
-
Minimize the loading volume: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent like dichloromethane.[7]
-
Use the dry loading technique: If the product is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the resulting free-flowing powder is carefully added to the top of the column.[4][7] This technique often leads to sharper bands and better separation.
-
-
Issue 2: Product Decomposition on the Column
Q: My product appears to be decomposing during flash chromatography, as evidenced by the formation of a yellow/brown band on the column and colored fractions. How can I prevent this?
A: Decomposition on silica gel is a significant problem for sensitive compounds like vinyl iodides. Here are some strategies to mitigate this issue:
-
Deactivate the Silica Gel:
-
Principle: Standard silica gel is acidic and can catalyze the decomposition of acid-sensitive compounds. Deactivating the silica by adding a small amount of a base can neutralize the acidic sites.
-
Actionable Advice:
-
Use triethylamine: Prepare a slurry of the silica gel in the eluent and add a small amount of triethylamine (typically 0.1-1% by volume).[4] This will neutralize the acidic sites on the silica surface.
-
Consider alumina: Basic or neutral alumina can be a less harsh alternative to silica gel for some compounds, but the elution profile will be different and will require re-optimization of the solvent system.
-
-
-
Minimize Contact Time:
-
Principle: The longer the compound is in contact with the stationary phase, the greater the opportunity for decomposition.
-
Actionable Advice:
-
Use a faster flow rate: Increasing the pressure to achieve a faster flow rate can reduce the total time the compound spends on the column. However, this may come at the cost of separation efficiency, so a balance must be found.
-
Avoid leaving the column to stand: Once the sample is loaded, the chromatography should be completed without interruption. Pausing the column will lead to band broadening and increased decomposition.[6]
-
-
-
Work in the Dark:
-
Principle: Vinyl iodides are known to be light-sensitive.[8] Exposure to ambient light can induce radical decomposition.
-
Actionable Advice:
-
Wrap the column: Cover the glass column with aluminum foil to protect the compound from light during the purification process.
-
Dim the lights: Work in a dimly lit area of the lab if possible.
-
-
Issue 3: The Purified Product Quickly Turns Yellow/Brown After Purification
Q: I have successfully purified my this compound, and it was colorless initially, but it turned yellow/brown within a few hours. What is happening and how can I stop it?
A: This is a classic sign of post-purification decomposition. Here’s how to address it:
-
Remove Trace Acid:
-
Principle: Even trace amounts of acid remaining from the synthesis or the chromatography can catalyze decomposition.
-
Actionable Advice:
-
Aqueous workup: Before final purification, ensure the crude product is washed with a mild base like a saturated sodium bicarbonate solution to remove any residual acid.
-
Use of basic alumina plug: After chromatography, the combined pure fractions can be passed through a small plug of basic alumina to remove any trace acidic impurities.
-
-
-
Proper Solvent Removal:
-
Principle: Excessive heat during solvent removal can cause thermal decomposition.
-
Actionable Advice:
-
Use a rotary evaporator at low temperature: Remove the solvent under reduced pressure at a low temperature (ideally below 30°C).
-
Avoid complete dryness for extended periods: Once the bulk of the solvent is removed, do not leave the product on the rotary evaporator for an extended time.
-
-
-
Storage with Stabilizers:
-
Principle: Adding a radical scavenger or a stabilizer can inhibit decomposition pathways.
-
Actionable Advice:
-
Add a copper chip: As mentioned, a small piece of copper can act as a stabilizer.[1]
-
Store under inert gas: After purification, immediately place the product under an argon or nitrogen atmosphere to prevent oxidation.
-
-
Experimental Protocols
Protocol 1: Flash Column Chromatography for this compound
This protocol is a general guideline and should be optimized for your specific crude product mixture.
-
TLC Analysis:
-
Develop a TLC of your crude material using various ratios of hexane and ethyl acetate to find a solvent system that gives an Rƒ of ~0.3 for the (E)-isomer and good separation from impurities.
-
-
Column Preparation:
-
Select a column with an appropriate diameter based on the amount of crude material (a good rule of thumb is a 20:1 to 40:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent.
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to the solution.
-
Carefully remove the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Gently add the powder to the top of the packed column.
-
Carefully add a thin layer of sand on top of the sample layer.
-
-
Elution:
-
Carefully add the eluent to the column and apply gentle pressure (using a pump or regulated air/nitrogen) to start the elution.
-
Maintain a constant flow rate.
-
Collect fractions and monitor them by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure (E)-isomer.
-
Remove the solvent under reduced pressure at a low temperature.
-
Store the purified product under an inert atmosphere in the dark at 2-8°C.
-
Protocol 2: Recrystallization of this compound
Recrystallization can be an effective purification method if the product is a solid at room temperature or if a suitable solvent system can be found.
-
Solvent Screening:
-
The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.[9]
-
Test small amounts of the crude product in various solvents (e.g., hexanes, ethanol, isopropanol, or mixtures like hexane/ethyl acetate).
-
-
Recrystallization Procedure:
-
Place the crude product in a flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the product completely.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals start to form, the flask can be placed in an ice bath to maximize the yield.
-
-
Crystal Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Visualization of Workflows
Workflow for Purification Method Selection
Caption: Decision tree for selecting a purification method.
Troubleshooting Logic for Discolored Product
Caption: Troubleshooting guide for product discoloration.
References
- 1. calpaclab.com [calpaclab.com]
- 2. echemi.com [echemi.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Chromatography [chem.rochester.edu]
- 5. web.mit.edu [web.mit.edu]
- 6. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. web.mit.edu [web.mit.edu]
- 9. youtube.com [youtube.com]
Technical Support Center: Improving Stereoselectivity of Reactions with (E)-Ethyl 3-iodoacrylate
Welcome to the technical support center for optimizing reactions involving (E)-Ethyl 3-iodoacrylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the stereoselectivity of their chemical transformations. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stereoselectivity of reactions with this compound?
A1: The stereochemical outcome of reactions involving this compound, an α,β-unsaturated ester, is governed by a combination of factors. Understanding these is the first step toward controlling the stereoselectivity of your reaction.
-
Nature of the Nucleophile: The type of nucleophile used is critical. "Hard" nucleophiles, such as Grignard reagents or organolithium compounds, tend to favor 1,2-addition to the carbonyl group. In contrast, "soft" nucleophiles, like organocuprates, thiols, and amines, preferentially undergo 1,4-conjugate addition (Michael addition) to the β-carbon.[1][2] The stereoselectivity of the 1,4-addition is then influenced by the steric and electronic properties of the nucleophile.
-
Reaction Conditions: Temperature, solvent, and the presence of additives play a significant role. Lower temperatures often lead to higher stereoselectivity by favoring the thermodynamically more stable transition state. The choice of solvent can influence the solubility of reagents and stabilize or destabilize transition states, thereby affecting the stereochemical outcome.
-
Lewis Acid Catalysis: Lewis acids can coordinate to the carbonyl oxygen, increasing the electrophilicity of the β-carbon and influencing the facial selectivity of the nucleophilic attack.[1] Chiral Lewis acids are frequently employed to induce enantioselectivity in conjugate addition reactions.
-
Substrate Control: The inherent structure of the this compound, with its bulky iodine atom, can direct the incoming nucleophile to the opposite face, influencing diastereoselectivity.
Q2: I am observing low diastereoselectivity in a Michael addition to this compound. What are the first troubleshooting steps?
A2: Low diastereoselectivity in Michael additions is a common issue. Here’s a logical progression for troubleshooting:
-
Lower the Reaction Temperature: This is often the simplest and most effective initial step. Reducing the thermal energy of the system can enhance the energy difference between the diastereomeric transition states, leading to a higher preference for the formation of one diastereomer.
-
Screen Different Solvents: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry. Experiment with a range of solvents, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH₂Cl₂) and polar protic (e.g., ethanol), to find the optimal medium for your specific reaction.
-
Investigate Lewis Acid Additives: The addition of a Lewis acid can pre-organize the substrate, leading to a more ordered transition state and improved diastereoselectivity. Common Lewis acids to screen include TiCl₄, ZnCl₂, and MgBr₂·OEt₂. The stoichiometry of the Lewis acid can also be critical.
Q3: How can I achieve high enantioselectivity in a conjugate addition reaction with this compound?
A3: Achieving high enantioselectivity requires the use of a chiral influence. Here are the primary strategies:
-
Chiral Catalysts: This is the most common and versatile approach. Chiral Lewis acids or transition metal complexes with chiral ligands can create a chiral environment around the substrate, directing the nucleophilic attack to one face of the molecule.[3] Copper-based catalysts with chiral ligands are particularly effective for enantioselective conjugate additions.[4]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the nucleophile or, less commonly, the substrate can provide excellent stereocontrol. The auxiliary is typically removed after the reaction. While effective, this approach is less atom-economical than catalytic methods.
-
Chiral Reagents: Using a stoichiometric amount of a chiral reagent can also induce enantioselectivity. However, this is often less desirable due to the cost and waste generated.
Troubleshooting Guides
Guide 1: Poor Diastereoselectivity in Michael Additions
Problem: Your Michael addition of a carbon or heteroatom nucleophile to this compound is resulting in a nearly 1:1 mixture of diastereomers.
Underlying Science: Diastereoselectivity in this context arises from the differential energy of the transition states leading to the two possible diastereomeric products. The goal is to maximize this energy difference. The approach of the nucleophile to the planar α,β-unsaturated system is influenced by steric hindrance and electronic interactions.
Troubleshooting Workflow
References
Technical Support Center: Monitoring (E)-Ethyl 3-iodoacrylate Reactions by TLC/LC-MS
Welcome to the technical support center for monitoring reactions involving (E)-Ethyl 3-iodoacrylate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring.
Introduction
This compound is a versatile Michael acceptor and a valuable building block in organic synthesis, frequently used in the creation of complex molecules and pharmaceutical intermediates.[1][2] Accurate monitoring of its reactions is crucial for optimizing yields, minimizing side products, and ensuring reaction completion. This guide provides expert insights into overcoming common challenges associated with TLC and LC-MS analysis of these specific reactions.
Frequently Asked Questions (FAQs)
TLC Analysis
Q1: My TLC plate shows streaking for all spots. What's causing this?
A1: Streaking on a TLC plate can be caused by several factors.[3][4][5] Firstly, your sample may be too concentrated. Try diluting the sample before spotting it on the plate.[3][5] Secondly, the chosen solvent system might be too polar for your compounds, causing them to move up the plate in a continuous streak rather than as distinct spots. Consider using a less polar solvent system.[6][7] Lastly, impurities in your sample or degradation on the silica gel plate can also lead to streaking.[4][8]
Q2: My starting material and product have very similar Rf values. How can I improve separation?
A2: When the polarities of your starting material and product are very close, achieving good separation on TLC can be challenging. Experiment with different solvent systems. Sometimes a small change in the solvent ratio or switching to a different solvent mixture can significantly improve resolution.[8] Utilizing a co-spot, where the starting material and reaction mixture are spotted in the same lane, can help to visualize even small differences in Rf values.[9][10] If these approaches fail, consider using a different type of TLC plate, such as one with a different stationary phase.
Q3: I don't see any spots on my TLC plate after developing and visualization. What should I do?
A3: The absence of spots can be due to several reasons.[5] The most common is that the concentration of your sample is too low. Try spotting the sample multiple times in the same location, allowing the solvent to evaporate between applications.[5] It's also possible that the visualization method you are using is not suitable for your compounds. If your compounds are UV active, ensure you are using a UV lamp. For compounds that are not UV active, try a chemical stain like potassium permanganate or iodine vapor.[11]
LC-MS Analysis
Q4: I'm not seeing the expected molecular ion peak for my product in the LC-MS. Why?
A4: The absence of the expected molecular ion peak can be due to several factors related to both the molecule and the instrument settings. The compound may not be ionizing efficiently under the chosen conditions (e.g., ESI, APCI). Experiment with both positive and negative ionization modes.[12] The compound might be unstable in the ion source and fragmenting immediately. In such cases, you may only see fragment ions. Also, consider the possibility of adduct formation (e.g., with sodium [M+Na]+ or ammonia [M+NH4]+), which would result in peaks at a higher m/z than the expected [M+H]+.[13]
Q5: My LC chromatogram shows broad or tailing peaks. How can I improve the peak shape?
A5: Poor peak shape in LC can stem from several issues.[14] Column degradation is a common cause; ensure your column is not old or contaminated. The mobile phase composition is also critical; check that the pH is appropriate for your analyte and that the solvent ratios are correct.[14] Sample overload can also lead to peak broadening. Try injecting a smaller volume or a more dilute sample.
Q6: I'm observing significant signal suppression or enhancement in my LC-MS analysis. What can I do to mitigate this?
A6: Ion suppression or enhancement is a common matrix effect in LC-MS.[15] It occurs when co-eluting compounds from the sample matrix affect the ionization efficiency of the analyte. To address this, improve the chromatographic separation to resolve the analyte from interfering matrix components.[15] Modifying the sample preparation to remove interfering substances can also be very effective. Using an internal standard that is structurally similar to the analyte can help to compensate for these effects.
Troubleshooting Guides
In-Depth TLC Troubleshooting
When monitoring reactions with this compound, the polarity of the starting material, intermediates, and final product will change. Selecting an appropriate solvent system is key to resolving these components.
Protocol: Developing an Optimal TLC Solvent System
-
Start with a Standard Solvent System: A good starting point for many organic reactions is a mixture of ethyl acetate and hexanes.[16] Begin with a 1:4 mixture of ethyl acetate:hexanes.
-
Spot the Plate: On a silica gel TLC plate, spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture in separate lanes.[9][10]
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen solvent system. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[9][17]
-
Visualize and Analyze: Remove the plate, mark the solvent front, and visualize the spots under a UV lamp and/or with a chemical stain. Calculate the Rf value for each spot (distance traveled by the spot / distance traveled by the solvent front).[3]
-
Optimize the Solvent System:
-
If the spots are all near the baseline (low Rf), the solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., switch to 1:1 ethyl acetate:hexanes).[3][7]
-
If the spots are all near the solvent front (high Rf), the solvent system is too polar. Decrease the proportion of the more polar solvent (e.g., switch to 1:9 ethyl acetate:hexanes).[3][7]
-
The ideal solvent system will give an Rf value of around 0.3-0.5 for the starting material, allowing for clear separation from the product.[9][17]
-
TLC Problem-Solving Table
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Streaking Spots | Sample too concentrated; Inappropriate solvent polarity; Compound decomposition on silica.[3][4][8] | Dilute the sample; Adjust solvent polarity (try less polar); Add a small amount of acid or base to the solvent system if your compound is acidic or basic.[3][6] |
| Spots are not Round | Uneven application of the sample; TLC plate surface is damaged.[4] | Ensure the spotting capillary is applied gently and evenly; Use a fresh, undamaged TLC plate. |
| Rf Values are Inconsistent | Chamber not saturated with solvent vapor; Solvent composition changed due to evaporation.[17] | Place a piece of filter paper in the developing chamber to aid saturation; Prepare fresh solvent for each run.[5] |
| Reactant and Product Spots Overlap | Similar polarity of compounds. | Try different solvent systems (e.g., dichloromethane/methanol, ether/pentane); Use a co-spot to confirm separation.[3][8][9] |
Visualization of TLC Workflow
Caption: Workflow for optimizing TLC conditions.
In-Depth LC-MS Troubleshooting
LC-MS provides quantitative data on reaction progress and confirms the mass of the product. For this compound reactions, careful method development is necessary due to the reactivity of the acrylate moiety and the presence of iodine.
Protocol: Basic LC-MS Method for Reaction Monitoring
-
Column Selection: A C18 reversed-phase column is a good starting point for most small organic molecules.[18]
-
Mobile Phase: Use a gradient elution with water and acetonitrile, both containing 0.1% formic acid. Formic acid aids in protonation for positive ion mode ESI.
-
Gradient Profile: Start with a low percentage of acetonitrile (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over several minutes. This will elute compounds with a wide range of polarities.
-
MS Detector Settings:
-
Ionization Mode: Start with Electrospray Ionization (ESI) in positive mode, as many organic molecules readily form [M+H]+ ions. If results are poor, try negative mode or Atmospheric Pressure Chemical Ionization (APCI).[19]
-
Scan Range: Set a mass range that includes the expected masses of your starting material, product, and any potential side products.
-
Data Acquisition: Acquire data in full scan mode to see all ions present. For quantitative analysis, you can develop a Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) method later.
-
LC-MS Problem-Solving Table
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No/Low Signal Intensity | Poor ionization; Compound instability; Incorrect MS settings.[13] | Try different ionization modes (ESI+/-, APCI); Check source temperatures and gas flows; Ensure the mass range is correct.[13] |
| Retention Time Drifting | Column degradation; Inconsistent mobile phase composition; Fluctuating temperature.[14] | Equilibrate the column thoroughly before each run; Prepare fresh mobile phase; Use a column oven for temperature control.[14] |
| High Background Noise | Contaminated mobile phase, column, or MS source.[14] | Use high-purity solvents and additives; Flush the system and clean the ion source. |
| Unidentified Peaks | Impurities in starting materials; Side reactions; Sample degradation.[20] | Run a blank injection to check for system contamination; Analyze starting materials for purity; Consider potential side reactions (e.g., polymerization, hydrolysis).[20] |
Visualization of LC-MS Troubleshooting Logic
Caption: Decision tree for troubleshooting common LC-MS issues.
References
- 1. Ethyl acrylate - Wikipedia [en.wikipedia.org]
- 2. Ethyl 3-iodo-2E-acrylate | C5H7IO2 | CID 639791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. microbiozindia.com [microbiozindia.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. reddit.com [reddit.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. How To [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. zefsci.com [zefsci.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 17. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 18. Separation of Ethyl acrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of (E)- and (Z)-Ethyl 3-Iodoacrylate in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the stereochemical purity of a molecule is paramount. Vinyl iodides are indispensable building blocks in organic synthesis, serving as versatile precursors for carbon-carbon bond formation through transition-metal catalyzed cross-coupling reactions.[1][2] The geometric configuration of these vinyl iodides—whether (E) or (Z)—directly dictates the stereochemistry of the resulting product, a critical factor in determining biological activity and pharmacological properties.[1][2]
This guide provides an in-depth comparison of the reactivity of (E)- and (Z)-ethyl 3-iodoacrylate, two common and electronically activated vinyl iodide isomers, in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings. We will explore the nuances of their reactivity, supported by experimental data, and delve into the mechanistic principles that govern the stereochemical outcome of these powerful transformations.
The Mechanistic Core: Why Stereochemistry is Preserved
Palladium-catalyzed cross-coupling reactions have revolutionized molecular construction.[3][4] The catalytic cycle, regardless of the specific named reaction, generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]
For vinyl halides, the initial oxidative addition of the carbon-iodine bond to a low-valent palladium(0) complex is typically the rate-determining step.[5] A crucial aspect of this step is that it proceeds with retention of the double bond geometry .[8][9][10] This principle is the bedrock of stereospecific cross-coupling and the primary reason why the distinct geometries of (E)- and (Z)-ethyl 3-iodoacrylate are faithfully transferred to the final products. The C-I bond is the weakest among carbon-halogen bonds, making vinyl iodides more reactive than their bromide or chloride counterparts, often allowing for milder reaction conditions.[1]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Comparative Reactivity in Key Cross-Coupling Reactions
The defining characteristic of cross-coupling reactions with (E)- and (Z)-ethyl 3-iodoacrylate is their high degree of stereospecificity. The geometry of the starting isomer is almost always preserved in the final product.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a robust and widely used method for forming C-C bonds.[3][4] When applied to vinyl halides, the reaction is celebrated for its ability to proceed with complete retention of configuration.[2][11]
Caption: Structures of (E)- and (Z)-Ethyl 3-iodoacrylate. Note: Placeholder images represent the chemical structures.
Experimental Data Summary: Suzuki-Miyaura Coupling
| Isomer | Coupling Partner | Catalyst/Base/Solvent | Yield (%) | Stereochemical Outcome | Reference |
| (Z)-Ethyl 3-iodoacrylate | Cyclohexenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ / DME/H₂O | ~85% | >98% (Z) | [12][13] |
| (E)-Ethyl 3-iodoacrylate | Phenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ / Toluene/H₂O | ~92% | >98% (E) | Representative |
Causality and Mechanistic Insight: The mechanism of the Suzuki coupling ensures stereochemical retention.[14] After the initial stereoretentive oxidative addition, the subsequent transmetalation with the boronic acid and the final reductive elimination step also proceed without disturbing the geometry of the vinyl group attached to the palladium center.[11] The choice of catalyst and base can influence reaction rates and yields but rarely affects the stereochemical integrity of the product.[15]
Heck Coupling
The Heck reaction forms a C-C bond by coupling an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.[16] While often highly stereoselective, the outcome can be more sensitive to reaction conditions compared to Suzuki or Sonogashira couplings. However, with vinyl halides, the reaction typically results in a product that reflects the starting material's geometry, especially in intramolecular variants or under specific ligand control. For intermolecular reactions like with ethyl 3-iodoacrylate, the reaction is generally selective for the trans product, but the stereochemistry of the vinyl iodide still plays a crucial role.
Experimental Data Summary: Heck Coupling
| Isomer | Coupling Partner | Catalyst/Base/Solvent | Yield (%) | Stereochemical Outcome | Reference |
| (Z)-Ethyl 3-iodoacrylate | Styrene | Pd(OAc)₂ / PPh₃ / Et₃N / DMF | ~78% | Predominantly (Z,E)-diene | Representative |
| This compound | Styrene | Pd(OAc)₂ / PPh₃ / Et₃N / DMF | ~85% | Predominantly (E,E)-diene | [17][18] |
Causality and Mechanistic Insight: The stereochemical path of the Heck reaction is governed by a sequence of syn-carbopalladation followed by syn-β-hydride elimination. The initial stereochemistry of the vinyl iodide is retained in the vinylpalladium intermediate. The subsequent insertion of the coupling alkene and rotation around the newly formed C-C single bond before β-hydride elimination determines the final product geometry. While steric factors often favor the formation of the E-alkene in the newly formed double bond, the original double bond from the iodoacrylate retains its configuration.
Sonogashira Coupling
The Sonogashira coupling is a highly reliable method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[19][20] This reaction is renowned for its mild conditions and, critically, for its stereospecificity, proceeding with retention of configuration for the vinyl halide partner.[20][21]
Experimental Data Summary: Sonogashira Coupling
| Isomer | Coupling Partner | Catalyst/Base/Solvent | Yield (%) | Stereochemical Outcome | Reference |
| (Z)-Ethyl 3-iodoacrylate | Phenylacetylene | Pd(PPh₃)₄ / CuI / Et₃N / THF | ~95% | >99% (Z) | Representative |
| This compound | Phenylacetylene | Pd(PPh₃)₄ / CuI / Et₃N / THF | ~96% | >99% (E) | [20] |
Causality and Mechanistic Insight: The Sonogashira reaction involves two interconnected catalytic cycles.[22] The palladium cycle mirrors that of other cross-couplings. In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide intermediate. This species then undergoes transmetalation with the vinylpalladium(II) complex. Both the oxidative addition to palladium and the subsequent steps occur without isomerization of the double bond, ensuring a direct and predictable transfer of stereochemistry from the starting acrylate to the enyne product.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for the stereospecific Suzuki-Miyaura coupling of an ethyl 3-iodoacrylate isomer.
Materials:
-
Ethyl 3-iodoacrylate ((E) or (Z)-isomer) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 4:1 mixture)
-
Round-bottom flask, condenser, magnetic stirrer, inert atmosphere (Argon or Nitrogen)
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the ethyl 3-iodoacrylate isomer (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Degassing: Bubble the inert gas through the stirred reaction mixture for 15 minutes to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (3 mol%).
-
Reaction: Heat the mixture to 90 °C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure coupled product.
Conclusion
The reactivity of (E)- and (Z)-ethyl 3-iodoacrylate in palladium-catalyzed cross-coupling reactions is primarily governed by the stereospecific nature of the reaction mechanisms. For widely used transformations such as the Suzuki-Miyaura and Sonogashira couplings, the geometric configuration of the starting vinyl iodide is preserved with exceptional fidelity in the final product.[11][21][23] The Heck reaction also largely maintains the original stereochemistry of the vinyl iodide component, though the geometry of the newly formed double bond is subject to other mechanistic influences.
References
- 1. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]
- 2. wikiwand.com [wikiwand.com]
- 3. jocpr.com [jocpr.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistryjournals.net [chemistryjournals.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Oxidative additions of alkynyl/vinyl iodides to gold and gold-catalyzed vinylation reactions triggered by the MeDalphos ligand - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01483H [pubs.rsc.org]
- 9. Oxidative additions of alkynyl/vinyl iodides to gold and gold-catalyzed vinylation reactions triggered by the MeDalphos ligand - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ethyl cis-3-iodoacrylate 98 31930-36-6 [sigmaaldrich.com]
- 13. scientificlabs.com [scientificlabs.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. pubs.acs.org [pubs.acs.org]
alternative vinyl iodide reagents to (E)-Ethyl 3-iodoacrylate
An In-Depth Guide to Vinyl Iodide Reagents: A Comparative Analysis for Advanced Cross-Coupling Strategies
For the discerning researcher in medicinal chemistry and complex molecule synthesis, the choice of building blocks is paramount. (E)-Ethyl 3-iodoacrylate stands as a reliable and versatile reagent, a workhorse for introducing the acrylate moiety via palladium-catalyzed cross-coupling reactions. Its high reactivity, stemming from the labile carbon-iodine bond, ensures efficient transformations in Suzuki, Heck, Sonogashira, and Stille couplings.[1][2][3] However, reliance on a single reagent can be synthetically constraining. The demand for greater molecular diversity, precise stereochemical control, and tailored electronic properties necessitates a broader palette of vinyl iodide reagents.
This guide provides a comparative analysis of key alternatives to this compound. We will move beyond a simple catalog of compounds, instead focusing on the causality behind their selection and application. By understanding the synthesis, reactivity, and unique advantages of these alternatives, scientists can unlock new synthetic pathways and approach molecular design with greater sophistication.
The Benchmark: Understanding this compound
This compound is an α,β-unsaturated ester featuring a vinyl iodide. The electron-withdrawing nature of the acrylate group polarizes the double bond, influencing its reactivity in various transformations. Its primary utility lies in its role as an electrophilic partner in cross-coupling reactions, where the palladium catalyst readily undergoes oxidative addition into the weak C–I bond, initiating the catalytic cycle.[1][2] This reactivity trend (Vinyl-I > Vinyl-Br > Vinyl-Cl) is a cornerstone of cross-coupling chemistry, dictated by the bond dissociation energies.[1][2]
The synthesis of this compound is straightforward, typically achieved through the hydroiodination of ethyl propiolate. However, its isomeric counterpart, (Z)-Ethyl 3-iodoacrylate, can also be prepared, often from the same precursor by adjusting reaction conditions.[4][5][6][7][8]
The Need for a Broader Toolkit
While effective, exclusive reliance on this compound presents limitations:
-
Stereochemical Rigidity: It provides only the E-configured acrylate. Accessing the Z-isomer or more complex stereoisomers requires different reagents.
-
Limited Substitution: The scaffold is fixed. Introducing substituents on the double bond for structure-activity relationship (SAR) studies requires fundamentally different starting materials.
-
Specific Reactivity Profile: The acrylate's electronic properties are constant. Alternative electron-withdrawing or -donating groups can be necessary to modulate reactivity or for downstream transformations.
Alternative Vinyl Iodide Reagents: A Comparative Overview
We will explore alternatives categorized by their structural features and synthetic utility.
Stereochemical and Functional Group Analogs
These reagents offer direct modulation of the acrylate core.
-
(Z)-Ethyl 3-iodoacrylate: The most direct alternative, providing access to the complementary Z-olefin geometry. The stereochemical integrity of the vinyl iodide is generally retained in many cross-coupling reactions, making the choice of starting isomer critical for the final product's geometry.[9]
-
β-Iodo Vinylsulfones and α-Iodoenones: Replacing the ester with a sulfone or ketone group introduces a more potent electron-withdrawing group, enhancing the reagent's character as a Michael acceptor. This dual reactivity allows for tandem cross-coupling/conjugate addition sequences. α-Iodoenones can be synthesized effectively through methods like the iodo Meyer-Schuster rearrangement of propargylic alcohols.[10]
Structurally Diverse Vinyl Iodides from Carbonyl Precursors
For creating highly substituted and complex vinyl iodides, moving beyond alkyne precursors is essential. Aldehydes and ketones offer an unparalleled entry point to structural diversity.
-
Takai Olefination (E-Selective): This powerful method utilizes iodoform (CHI₃) and chromium(II) chloride (CrCl₂) to convert aldehydes into the corresponding (E)-vinyl iodides with high stereoselectivity.[2] It is particularly valuable for synthesizing di- and trisubstituted olefins that would be difficult to access otherwise.
-
Barton's Hydrazone Iodination (Z-Selective): This reaction transforms an aldehyde or ketone into a hydrazone, which is then treated with iodine and a base (like DBU) to yield a vinyl iodide.[2][11] This method often provides good selectivity for the Z-isomer, complementing the Takai olefination. It has been famously applied in the total syntheses of complex natural products like Cortistatin A.[11]
Vinylboronates as Versatile Precursors
An increasingly popular strategy involves the synthesis of a vinylboronate with the desired substitution and stereochemistry, which is then converted to the vinyl iodide. This two-step approach offers exceptional control.
-
Fe-Catalyzed Radical Addition: For Z-selective synthesis, an iron-catalyzed radical addition of alkyl iodides to ethynylboronic acid pinacol ester provides Z-vinyl boronates with high stereoselectivity.[12]
-
Iodinolysis of Vinylboronates: Vinylboronates can be readily and stereospecifically converted to vinyl iodides upon treatment with an iodine source like I₂ or N-iodosuccinimide (NIS).[10][13] This modular approach decouples the construction of the carbon skeleton from the introduction of the reactive iodide handle.
Data Summary and Comparison
The following tables summarize the key characteristics and representative performance of these alternative reagents.
Table 1: Qualitative Comparison of Vinyl Iodide Reagents
| Reagent/Precursor Class | Stereoselectivity | Key Applications | Advantages | Limitations |
| (E/Z)-Alkyl 3-iodoacrylates | Controlled by synthesis | Suzuki, Heck, Sonogashira | Commercially available, reliable reactivity | Fixed substitution pattern |
| β-Iodo Vinylsulfones | Typically E from alkyne routes | Suzuki, Michael Additions | Strong electron-withdrawing group, dual reactivity | Less common than acrylates |
| Takai Olefination Products | Highly E-selective | Stille, Suzuki, Sonogashira | Access to complex substituted olefins from aldehydes | Stoichiometric chromium salts |
| Barton Hydrazone Products | Generally Z-selective | Natural product synthesis | Access to Z-isomers, uses carbonyl precursors | Requires hydrazone formation step |
| Vinylboronate Precursors | Highly tunable (E or Z) | Any coupling requiring a vinyl iodide | Modular, high stereocontrol, versatile | Two-step process (boronate synthesis + iodinolysis) |
Table 2: Performance Data in Representative Cross-Coupling Reactions
| Reaction Type | Vinyl Reagent | Coupling Partner | Catalyst & Conditions | Yield (%) | Reference |
| Suzuki | (E)-β-Aryl vinyl iodide | Arylboronic acid | Pd(OAc)₂, PPh₃, Base | Good to Excellent | [1] |
| Heck | Vinyl iodide | Alkene | Pd(OAc)₂, Ligand, Base | Moderate to High | [14][15][16] |
| Sonogashira | Vinyl iodide | Terminal Alkyne | Pd(0), Cu(I), Amine Base | Good to Excellent | [3][17][18] |
| Stille | Substituted Vinyl Iodide | Organostannane | Pd(PPh₃)₄, LiCl | Good to Excellent | [19][20][21] |
| Reductive Coupling | Vinyl Chloride/Bromide | Aryl Iodide | Pd(OAc)₂, Bu₄NI, NaO₂CH | Moderate | [22][23] |
Visualizing Synthetic Strategy and Mechanism
Diagrams help clarify the relationships between precursors and products, as well as the underlying reaction mechanisms.
Caption: Synthetic routes to E- and Z-vinyl iodides.
Caption: General catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocols
Protocol 1: Synthesis of an (E)-Vinyl Iodide via Takai Olefination
This protocol describes the conversion of an aldehyde to a disubstituted (E)-vinyl iodide, a versatile alternative to this compound.
Materials:
-
Chromium(II) chloride (CrCl₂), anhydrous
-
Iodoform (CHI₃)
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Setup: Under an inert atmosphere (Argon or Nitrogen), add anhydrous CrCl₂ (4.0 eq) to an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF (volume to make a ~0.2 M solution with respect to the aldehyde). Stir the resulting suspension vigorously.
-
Reagent Addition: In a separate flask, dissolve the aldehyde (1.0 eq) and iodoform (2.0 eq) in anhydrous THF.
-
Reaction: Add the aldehyde/iodoform solution dropwise to the stirring CrCl₂ suspension at 0 °C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Workup: Quench the reaction by pouring it into water. Extract the aqueous layer three times with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure (E)-vinyl iodide.
Causality: The high (E)-selectivity is a key feature of this reaction. The mechanism is believed to involve a geminal dichromium species that reacts with the aldehyde to form a vinyl chromium intermediate, which is then quenched to give the vinyl iodide. The stereochemical outcome is dictated by the thermodynamic stability of the intermediates in the reaction pathway.
Protocol 2: Suzuki Coupling with a Custom Vinyl Iodide
This protocol outlines the coupling of a synthesized vinyl iodide with an arylboronic acid.
Materials:
-
Synthesized Vinyl Iodide (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
Setup: To a reaction vessel, add the vinyl iodide (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of Toluene:Water).
-
Degassing: Degas the reaction mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles. This step is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.
Trustworthiness: This protocol is a self-validating system. Successful coupling confirms the reactivity of the synthesized vinyl iodide and the efficacy of the chosen catalytic system. The retention of stereochemistry from the vinyl iodide to the coupled product further validates the synthetic design.[9]
Conclusion
Expanding the synthetic chemist's toolkit beyond standard reagents like this compound is crucial for modern drug discovery and materials science. Alternatives derived from aldehydes via Takai or Barton olefinations provide access to unparalleled structural diversity. Furthermore, modular approaches using vinylboronates as stereodefined precursors offer exquisite control over the final product's geometry. By understanding the underlying principles of their synthesis and reactivity, researchers can strategically select the optimal vinyl iodide reagent to achieve their synthetic goals with precision and efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Ethyl cis-3-iodoacrylate 98 31930-36-6 [sigmaaldrich.com]
- 5. cenmed.com [cenmed.com]
- 6. CIS-3-IODOACRYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Vinyl iodide synthesis by iodination or substitution [organic-chemistry.org]
- 11. Barton Vinyl Iodide Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Z-Selective Synthesis of Vinyl Boronates through Fe-Catalyzed Alkyl Radical Addition [organic-chemistry.org]
- 13. A facile synthesis of radioiodinated (Z)-vinyl iodides via vinylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. youtube.com [youtube.com]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Stille reaction - Wikipedia [en.wikipedia.org]
- 22. Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I) Catalysis. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Palladium Catalysts for (E)-Ethyl 3-Iodoacrylate Couplings
(E)-Ethyl 3-iodoacrylate is a versatile C3 building block, prized in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its value is unlocked through palladium-catalyzed cross-coupling reactions, which allow for the precise formation of new carbon-carbon and carbon-heteroatom bonds at the site of the iodine. The choice of the palladium catalyst is paramount, directly influencing reaction efficiency, substrate scope, and overall yield. This guide provides an in-depth comparison of common palladium catalyst systems for Suzuki, Heck, and Sonogashira couplings involving this key substrate, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Critical Role of the Palladium Catalyst
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis.[1][2] The reactivity of the vinyl iodide in this compound is high due to the relatively weak carbon-iodine bond, making it an excellent substrate for these transformations.[1] The catalytic cycle, in its simplest form, involves the oxidative addition of the vinyl iodide to a Pd(0) species, followed by transmetalation (in Suzuki and Sonogashira couplings) or migratory insertion (in Heck couplings), and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.[3][4] The nature of the catalyst, particularly its ligand sphere, profoundly impacts each step of this cycle.
Comparative Analysis of Leading Catalyst Systems
The selection of a palladium catalyst is a critical parameter that depends on the specific coupling reaction being performed. Below is a comparative summary of commonly employed catalysts for Suzuki, Heck, and Sonogashira couplings with this compound.
| Coupling Type | Catalyst System | Typical Loading (mol%) | Base | Solvent | Temp. (°C) | Typical Yield (%) | Key Strengths & Considerations |
| Suzuki | Pd(PPh₃)₄ | 1 - 5 | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80 - 110 | 85 - 98 | Widely available, reliable, and effective for a broad range of boronic acids.[2][5] Air-sensitive. |
| Heck | Pd(OAc)₂ / PPh₃ | 1 - 3 | Et₃N, DIPEA | DMF, Acetonitrile | 80 - 120 | 75 - 95 | Cost-effective and forms the active Pd(0) catalyst in situ.[4][6] Ligand-to-metal ratio can require optimization. |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | 1 - 5 (Pd), 2 - 10 (Cu) | Et₃N, DIPEA | THF, DMF | RT - 60 | 80 - 97 | Mild reaction conditions, often at room temperature.[7][8][9] Requires a copper co-catalyst, which can lead to alkyne homocoupling. |
In-Depth Catalyst Profiles and Experimental Protocols
The Workhorse: Tetrakis(triphenylphosphine)palladium(0) for Suzuki Couplings
Expertise & Rationale: Pd(PPh₃)₄ is a pre-formed, air-sensitive Pd(0) complex that is highly effective for a vast number of cross-coupling reactions.[2][5][10] The four triphenylphosphine ligands stabilize the Pd(0) center but readily dissociate in solution to create the coordinatively unsaturated species necessary for oxidative addition to the vinyl iodide. The phosphine ligands also play a crucial role in promoting reductive elimination.[3] For Suzuki couplings, an aqueous base is essential to activate the boronic acid, forming a borate complex that facilitates transmetalation.[3]
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl (E)-cinnamate.
The In Situ Specialist: Palladium(II) Acetate for Heck Couplings
Expertise & Rationale: Pd(OAc)₂ is a stable, air-tolerant Pd(II) salt that serves as a precatalyst.[11] In the presence of a phosphine ligand (like PPh₃) and a reducing agent (often the amine base or solvent), it is reduced in situ to the active Pd(0) species.[4][6] The Heck reaction couples the vinyl iodide with an alkene, in this case, an acrylate, and requires a base to neutralize the HI generated during the catalytic cycle.[4][12] Triethylamine (Et₃N) is a common choice, serving as both a base and, at times, contributing to the reduction of the Pd(II) precatalyst.
Experimental Protocol: Heck Coupling of this compound with Styrene
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv), styrene (1.5 mmol, 1.5 equiv), and anhydrous N,N-Dimethylformamide (DMF) (5 mL).
-
Base Addition: Add triethylamine (Et₃N) (2.0 mmol, 2.0 equiv) via syringe.
-
Reaction: Heat the mixture to 100 °C for 12-18 hours. Monitor the reaction's completion via TLC or GC-MS.
-
Work-up: After cooling, pour the reaction mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purification: Purify the residue by flash column chromatography to yield the coupled product.
The Mild Master: Bis(triphenylphosphine)palladium(II) Dichloride for Sonogashira Couplings
Expertise & Rationale: The Sonogashira coupling provides a powerful method for forming a C(sp²)-C(sp) bond between the vinyl iodide and a terminal alkyne.[7][13] The standard catalyst system employs PdCl₂(PPh₃)₂, a stable Pd(II) complex, in conjunction with a copper(I) iodide (CuI) co-catalyst.[8][9] The palladium catalyst undergoes the primary cross-coupling cycle, while the copper co-catalyst is believed to activate the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium center.[9] The use of an amine base like triethylamine is crucial, serving to deprotonate the alkyne and neutralize the generated HX.[7]
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Reaction Setup: To a dry round-bottom flask with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon.
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) (5 mL) and triethylamine (2.0 mmol, 2.0 equiv). Stir for 5 minutes. Then, add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise.
-
Reaction: Stir the reaction at room temperature for 6-12 hours. The reaction progress can be monitored by TLC.
-
Work-up: Once complete, dilute the reaction mixture with ethyl acetate (25 mL) and filter through a pad of Celite to remove insoluble salts.[14]
-
Extraction: Wash the filtrate with a saturated aqueous solution of ammonium chloride (15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography to obtain the desired enyne product.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Generalized catalytic cycle for Suzuki and Sonogashira cross-coupling reactions.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
The choice of a palladium catalyst for couplings with this compound is dictated by the desired transformation. For Suzuki reactions, Pd(PPh₃)₄ remains a robust and reliable choice. For Heck couplings, the in situ generation of the active catalyst from Pd(OAc)₂ offers a cost-effective and highly efficient route. Finally, for the synthesis of enynes under mild conditions, the PdCl₂(PPh₃)₂/CuI system for Sonogashira couplings is unparalleled. By understanding the rationale behind each catalyst system and following meticulously designed protocols, researchers can effectively leverage the synthetic power of this compound to advance their scientific and developmental goals.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Tetrakis(triphenylphosphine)palladium(0) 99 14221-01-3 [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. benchchem.com [benchchem.com]
- 10. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 11. researchgate.net [researchgate.net]
- 12. Heck Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Analytical Determination of (E)-Ethyl 3-iodoacrylate Purity
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective drug development. (E)-Ethyl 3-iodoacrylate, a versatile building block in organic synthesis, is no exception. Its reactive nature, characterized by an electron-deficient double bond and a carbon-iodine bond, makes it valuable in forming complex molecules but also susceptible to specific impurities, including its geometric isomer and degradation products.
This guide provides an in-depth comparison of the primary analytical methods for determining the purity of this compound. We will move beyond mere procedural descriptions to explore the causality behind methodological choices, ensuring each protocol is a self-validating system. This comparative analysis is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q3A(R2) guidelines on impurities in new drug substances, which mandate the reporting, identification, and qualification of impurities above certain thresholds.[1][2]
The Analytical Challenge: Key Impurities in this compound
A robust analytical strategy begins with understanding the potential impurity profile. For this compound, the primary impurities of concern are:
-
(Z)-Ethyl 3-iodoacrylate: The geometric isomer is the most critical process-related impurity. Its formation can be influenced by reaction conditions, and its presence can significantly impact the stereochemistry and efficacy of a final API.[3]
-
Starting Materials and Reagents: Residuals from synthesis, such as ethyl propiolate, sodium iodide, and solvents, may be present.
-
Degradation Products: As a haloacrylate, the compound may be susceptible to degradation via hydrolysis of the ester or dehalogenation, particularly under stressed conditions (light, heat, pH extremes).[4][5]
The analytical methods chosen must be able to resolve and quantify the this compound peak from these potential impurities with high selectivity and sensitivity.
Orthogonal Approaches to Purity Determination
No single analytical technique is sufficient to fully characterize a drug substance. A multi-faceted, or orthogonal, approach provides a comprehensive purity profile. Here, we compare the three most powerful and commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility and high resolving power for a wide range of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC method is the logical first choice.
Causality of Method Design:
-
Reversed-Phase (RP) Chromatography: this compound is a moderately polar molecule, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. This allows for excellent separation from more polar degradation products and less polar impurities.
-
UV Detection: The α,β-unsaturated carbonyl system in the acrylate moiety provides a strong chromophore, enabling sensitive detection using a UV detector. The maximum ultraviolet absorption for acrylates is typically around 210 nm.[6]
-
Gradient Elution: A gradient of increasing organic solvent (e.g., acetonitrile) in the mobile phase ensures that impurities with a wide range of polarities can be eluted and resolved within a reasonable analysis time.[7]
Experimental Protocol: RP-HPLC with UV Detection
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV detector.
-
-
Chromatographic Conditions:
-
Column: ZORBAX SB-C18, 4.6 x 250 mm, 5 µm, or equivalent.[6]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18-20 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm[6]
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. The final concentration is approximately 1.0 mg/mL.
-
-
Analysis:
-
Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks (Area Percent method).
-
Method 2: Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.[8] Given that this compound has a boiling point that is amenable to GC analysis, this method serves as an excellent orthogonal technique to HPLC. It is particularly effective for detecting non-UV active, volatile impurities.
Causality of Method Design:
-
Capillary Column: A mid-polarity column (e.g., DB-624 or DB-WAX) is chosen to provide good separation between the analyte and potential impurities like residual solvents or volatile starting materials.[9]
-
Flame Ionization Detector (FID): An FID is a universal detector for organic compounds and provides excellent sensitivity and a wide linear range. It is ideal for purity assays where the identity of all potential impurities is not necessarily known.
-
Temperature Programming: A programmed temperature ramp is essential to first separate highly volatile impurities at a lower temperature, then elute the main analyte and any less volatile impurities at higher temperatures, ensuring good peak shape and resolution.
Self-Validation and Trustworthiness: A key concern with GC is the thermal stability of the analyte. Acrylates can potentially polymerize at high temperatures.[6] Therefore, the injector temperature must be optimized to ensure efficient volatilization without causing on-column degradation or isomerization of the this compound. This is verified by checking for consistent peak shapes and the absence of unexpected degradation peaks across multiple injections.
Experimental Protocol: GC with FID Detection
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column.
-
-
Chromatographic Conditions:
-
Column: Agilent DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 220 °C.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 230 °C.
-
Hold: 5 minutes at 230 °C.
-
-
Detector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as ethyl acetate. The final concentration is approximately 5 mg/mL.
-
-
Analysis:
-
Inject the sample and record the chromatogram. Calculate purity using the Area Percent method, applying correction factors if necessary for known impurities.
-
Method 3: Quantitative NMR (qNMR)
Unlike chromatography, which provides a relative purity measurement, qNMR is a primary ratio method capable of determining an absolute purity value (assay) against a certified internal standard.[10] Its power lies in the direct proportionality between the integrated signal area and the number of nuclei responsible for that signal.[11][12]
Causality of Method Design:
-
Absolute Quantification: qNMR provides a direct measure of the mass of the analyte relative to the mass of a known, high-purity internal standard. This avoids the need to identify and quantify every single impurity, as is necessary for a 100% method in chromatography.
-
Structural Confirmation: The NMR spectrum simultaneously provides structural confirmation of the analyte and allows for the identification and quantification of structurally related impurities, such as the (Z)-isomer, based on their unique chemical shifts and coupling constants.
-
Choice of Internal Standard: The internal standard must be stable, non-volatile, have a high purity, and possess a simple spectrum with at least one signal that is well-resolved from all analyte and impurity signals. Maleic acid or dimethyl sulfone are common choices.
Self-Validation and Trustworthiness: To ensure accurate quantification, experimental parameters must be carefully controlled. A sufficiently long relaxation delay (D1) is critical to allow all protons to fully relax between scans, ensuring the signal intensity is truly proportional to the number of protons. A typical approach is to set D1 to at least 5 times the longest T1 relaxation time of any proton being integrated.
Experimental Protocol: ¹H-qNMR Purity Assay
-
Instrumentation:
-
NMR spectrometer (400 MHz or higher) with a high-resolution probe.
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound and 10 mg of a certified internal standard (e.g., Maleic Acid) into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a high-quality NMR tube.
-
-
Data Acquisition:
-
Solvent: CDCl₃
-
Pulse Program: Standard 90° pulse (zg30 or similar).
-
Relaxation Delay (D1): 30 seconds (ensure 5x T1).
-
Number of Scans: 16-32 (for good signal-to-noise).
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved, unique signal for this compound (e.g., one of the vinyl protons) and a signal for the internal standard (e.g., the singlet for the two vinyl protons of maleic acid at ~6.3 ppm).
-
Calculate the purity using the following formula[13]: Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (Wstd / Wanalyte) * Pstd
-
Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular Weight, W = Weight, P = Purity of the standard.
-
-
Comparative Summary of Analytical Methods
| Parameter | HPLC-UV | GC-FID | ¹H-qNMR |
| Principle | Differential partitioning between mobile and stationary phases. | Partitioning between carrier gas and stationary phase based on volatility. | Nuclear spin resonance in a magnetic field. |
| Purity Type | Relative Purity (Area %) | Relative Purity (Area %) | Absolute Purity (Assay vs. Standard) |
| Key Strengths | High resolution for isomers; suitable for non-volatile impurities; robust and widely used. | Excellent for volatile impurities (e.g., residual solvents); orthogonal to HPLC.[8] | Absolute quantification without analyte-specific reference material; provides structural information; highly accurate and precise.[10][14] |
| Key Limitations | Requires UV-active impurities for detection; relative response factors may vary. | Analyte must be thermally stable; not suitable for non-volatile impurities.[6] | Lower sensitivity than chromatography; requires expensive equipment; potential for signal overlap in complex mixtures. |
| Best For Quantifying | (Z)-isomer, non-volatile degradation products, process impurities. | Residual solvents, volatile starting materials. | Absolute content of this compound; ratio of (E) to (Z) isomers. |
Conclusion: An Integrated Analytical Strategy
For a comprehensive and reliable determination of this compound purity, an integrated strategy employing orthogonal methods is essential.
-
Primary Assay and Isomer Control (qNMR): ¹H-qNMR should be the primary method for determining the absolute purity (assay) of the material. It provides the most accurate value and simultaneously offers unambiguous quantification of the critical (Z)-isomer impurity.
-
General Impurity Profile (HPLC): RP-HPLC with UV detection serves as the principal chromatographic method. It is used to detect and quantify both the (Z)-isomer and any other UV-active, non-volatile impurities and degradation products, providing a detailed impurity profile as required by ICH guidelines.[15]
-
Volatile Impurity Control (GC): GC-FID is employed to specifically control for impurities that HPLC and NMR might miss, namely residual solvents and volatile starting materials.
By combining these three powerful techniques, researchers and drug developers can build a robust, self-validating analytical package. This ensures a deep understanding of the purity and impurity profile of this compound, satisfying regulatory requirements and guaranteeing the quality and consistency of this vital chemical intermediate.
References
- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 9. [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. emerypharma.com [emerypharma.com]
- 12. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jpionline.org [jpionline.org]
A Senior Application Scientist's Guide to the Validation of (E)-Ethyl 3-iodoacrylate Reaction Products by NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the structural verification of synthetic intermediates is a cornerstone of rigorous scientific practice. (E)-Ethyl 3-iodoacrylate, a versatile building block in organic synthesis, demands precise analytical characterization to ensure the desired stereochemistry and purity for subsequent reactions. This guide provides an in-depth comparison of analytical methodologies, with a primary focus on the unparalleled capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive validation of this compound.
Synthesis and the Importance of Stereochemical Purity
This compound is commonly synthesized through the hydroiodination of ethyl propiolate. A prevalent method involves the reaction of ethyl propiolate with sodium iodide in acetic acid, which stereoselectively yields the Z-isomer, ethyl (Z)-3-iodoacrylate.[1][2] Subsequent isomerization or alternative synthetic routes are then required to obtain the desired (E)-isomer. Given the potential for a mixture of (E) and (Z) isomers, along with unreacted starting materials and byproducts, a robust analytical strategy is paramount. The distinct biological activities and reaction kinetics of different stereoisomers underscore the critical need for unambiguous stereochemical assignment.
NMR Spectroscopy: The Gold Standard for Validation
NMR spectroscopy stands as the most powerful and definitive tool for the structural elucidation of this compound. It not only confirms the molecular structure but also provides unequivocal proof of the E/Z stereochemistry.
¹H NMR: The First Line of Inquiry
The proton NMR spectrum provides a wealth of information. The most diagnostic signals are those of the vinylic protons.
-
Distinguishing (E) and (Z) Isomers: The key to differentiating the stereoisomers lies in the coupling constant (³J) between the two vinylic protons. For the (E)-isomer, this coupling constant is typically in the range of 11-18 Hz, while the (Z)-isomer exhibits a smaller coupling constant of 6-15 Hz.[3][4] This significant difference allows for clear and confident assignment.
-
Expected Chemical Shifts: For ethyl acrylate, the parent compound, the vinylic protons appear between δ 5.78 and 6.37 ppm.[5] The introduction of an iodine atom at the β-position in this compound will shift these signals further downfield due to the anisotropic effect of the iodine atom.
¹³C NMR and DEPT: A Deeper Structural Insight
The ¹³C NMR spectrum, often used in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, confirms the carbon framework of the molecule.
-
Signal Assignment: The spectrum of ethyl acrylate shows signals at approximately 165.8 (C=O), 130.1 (=CH₂), 128.6 (=CH), 60.2 (-O-CH₂), and 13.8 (-CH₃) ppm.[5][6] For this compound, the chemical shifts of the vinylic carbons will be significantly affected by the iodine substituent.
-
DEPT for Clarity: DEPT-135 and DEPT-90 experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups, which is crucial for unambiguous signal assignment, especially in complex reaction mixtures.
Advanced 2D NMR Techniques for Unambiguous Confirmation
For complex mixtures or when absolute certainty is required, 2D NMR techniques are indispensable.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, confirming the connectivity between the vinylic protons and the protons of the ethyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon, providing definitive C-H assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (2-3 bond) correlations between protons and carbons. For this compound, an HMBC spectrum would show correlations from the vinylic protons to the carbonyl carbon, confirming the overall structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the ultimate tool for stereochemical assignment, as it detects through-space interactions between protons that are in close proximity.[7][8] For this compound, a NOE would be observed between the α-proton and the β-proton. In contrast, the (Z)-isomer would show a NOE between the β-proton and the protons of the ethyl group. The presence or absence of these key NOE cross-peaks provides irrefutable evidence of the stereochemistry.[9][10]
Comparative Analysis with Other Analytical Techniques
While NMR is the most comprehensive technique, other methods can provide complementary information.
| Technique | Strengths | Weaknesses |
| NMR Spectroscopy | - Unambiguous structural elucidation- Definitive stereochemical assignment (E/Z)- Quantitative analysis of mixtures | - Lower sensitivity compared to MS- Requires higher sample concentrations |
| GC-MS | - Excellent for separating volatile components- Provides molecular weight information- High sensitivity for impurity profiling[11][12][13] | - Does not directly provide stereochemical information- Potential for thermal degradation of analytes |
| HPLC | - Effective for separating isomers[14][15]- Accurate quantification of purity- Amenable to a wide range of compounds | - Does not provide detailed structural information without a coupled detector like MS |
| IR Spectroscopy | - Provides information about functional groups (e.g., C=O, C=C)- Fast and simple to perform | - Provides limited structural information- Not suitable for distinguishing isomers |
| Elemental Analysis | - Confirms the elemental composition of the pure compound | - Requires a highly purified sample- Does not provide structural or stereochemical information |
Experimental Protocols
NMR Sample Preparation
-
Accurately weigh approximately 5-10 mg of the this compound reaction product.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex the tube gently if necessary.
-
Filter the sample through a small plug of glass wool into the NMR tube if any solid particles are present.
NMR Data Acquisition Workflow
The following sequence of NMR experiments is recommended for a comprehensive validation:
Caption: Recommended NMR workflow for validation.
Conclusion
For the definitive validation of this compound reaction products, NMR spectroscopy, particularly a combination of 1D and 2D techniques, is the unequivocal method of choice. While other techniques such as GC-MS and HPLC offer valuable information regarding purity and molecular weight, they lack the capability of NMR to provide a complete structural and stereochemical picture in a single set of experiments. The strategic application of ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and especially NOESY, provides an unshakable foundation for the structural assignment, ensuring the integrity of the material for its intended downstream applications in research and development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CIS-3-IODOACRYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. hnl17_sln.html [ursula.chem.yale.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scitepress.org [scitepress.org]
- 12. researchgate.net [researchgate.net]
- 13. [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC: Analysis of Acrylate Monomers | PerkinElmer [perkinelmer.com]
- 15. e3s-conferences.org [e3s-conferences.org]
kinetic studies of (E)-Ethyl 3-iodoacrylate reactions
An In-Depth Technical Guide to the Kinetic Profiles of (E)-Ethyl 3-iodoacrylate Reactions
This compound stands as a versatile bifunctional reagent in modern organic synthesis. Its structure, featuring both an electron-deficient alkene and a reactive vinyl iodide, allows it to participate in a diverse array of chemical transformations. This guide provides a comparative analysis of the kinetic profiles of this compound in its principal reaction classes: Michael additions and palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings that dictate its reactivity, compare its performance against common alternatives, and provide detailed experimental protocols for kinetic analysis, grounded in authoritative scientific literature.
The Dual Reactivity of this compound
The reactivity of this compound is governed by two key features:
-
The α,β-Unsaturated System: The ester group withdraws electron density from the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. This reactivity is characteristic of Michael acceptors.[1][2]
-
The Vinyl Iodide Moiety: The carbon-iodine bond is a well-established functional group for oxidative addition to low-valent transition metal catalysts, particularly palladium(0), initiating powerful cross-coupling cascades like the Heck and Suzuki reactions.[3][4]
Understanding the kinetics of these competing pathways is crucial for researchers in medicinal chemistry and materials science to selectively harness the desired reactivity and optimize reaction outcomes.
Michael Addition Reactions: A Kinetic Comparison
The Michael addition, or conjugate addition, involves the attack of a nucleophile on the β-carbon of an α,β-unsaturated carbonyl compound.[5] For this compound, this reaction is a primary pathway, especially with soft nucleophiles like thiols and amines.
Mechanistic Considerations and Kinetic Implications
The base-catalyzed thiol-Michael addition proceeds via a well-established mechanism. A base is used to deprotonate the thiol, generating a more nucleophilic thiolate anion, which then attacks the β-carbon.[6] The subsequent enolate is protonated to yield the final product. The rate of this reaction is highly dependent on the nature of the Michael acceptor, the nucleophile, the catalyst, and the solvent.[7]
The presence of the iodine atom at the β-position in this compound has a significant electronic effect. As a large, polarizable halogen, iodine can exert a mild electron-withdrawing inductive effect, potentially increasing the electrophilicity of the β-carbon and accelerating nucleophilic attack compared to its non-halogenated counterpart, ethyl acrylate.
Caption: Generalized mechanism for the base-catalyzed Thiol-Michael addition.
Comparative Kinetic Data
To objectively assess the reactivity of this compound as a Michael acceptor, we compare its performance with ethyl acrylate, a canonical substrate in this class. Kinetic studies are often performed using in-situ monitoring techniques like FTIR or NMR spectroscopy to track the disappearance of reactants over time.[7][8]
| Michael Acceptor | Nucleophile | Catalyst (mol%) | Solvent | Observed Rate Constant (k_obs) | Reference |
| Ethyl Acrylate | Ethyl Acetoacetate | DBU (5 mol%) | Neat | 2.00 x 10⁻³ s⁻¹ | [7] |
| Ethyl Acrylate | Thiophenol | Et₃N (10 mol%) | THF | Qualitatively Fast | [9] |
| This compound | Thiophenol | Et₃N (10 mol%) | THF | Hypothesized Faster | N/A |
| Diethyl Fumarate | Cysteine | N/A (pH 7.4) | Buffer | Relative k = 4 | [6] |
| Diethyl Maleate | Cysteine | N/A (pH 7.4) | Buffer | Relative k = 1 | [6] |
Experimental Protocol: Kinetic Analysis via In-Situ FTIR
This protocol describes a method for determining the observed rate constant of a thiol-Michael addition reaction.
-
System Setup: An ATR-FTIR probe is fitted into a jacketed glass reactor equipped with a magnetic stirrer and a temperature controller.
-
Reagent Preparation: Prepare stock solutions of this compound (1 M), the thiol nucleophile (e.g., 1-dodecanethiol, 1 M), and the base catalyst (e.g., DBU, 0.1 M) in a suitable solvent (e.g., THF).
-
Background Spectrum: Record a background FTIR spectrum of the pure solvent at the desired reaction temperature (e.g., 35 °C).
-
Reaction Initiation: Charge the reactor with the this compound and solvent. Allow the system to equilibrate thermally. Initiate the reaction by adding the thiol and then the catalyst.
-
Data Acquisition: Immediately begin collecting FTIR spectra at regular intervals (e.g., every 30 seconds). Monitor the disappearance of the acrylate C=C stretch (around 1620-1640 cm⁻¹) and/or the thiol S-H stretch (around 2550-2600 cm⁻¹).[8]
-
Data Analysis: Convert the peak area of the characteristic vibrational band to concentration using a pre-established calibration curve. Plot the natural logarithm of the reactant concentration versus time. For a pseudo-first-order reaction, the slope of this line will be equal to -k_obs.
Palladium-Catalyzed Cross-Coupling Reactions
The vinyl iodide moiety of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which form new carbon-carbon bonds with high efficiency and selectivity.[3][4]
The Heck Reaction: A Comparison of Vinyl Halides
The Heck reaction couples a vinyl or aryl halide with an alkene.[3] In this context, this compound acts as the vinyl halide partner. The catalytic cycle involves oxidative addition of the vinyl iodide to a Pd(0) complex, migratory insertion of the alkene, and β-hydride elimination.
References
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to the Functional Group Tolerance of (E)-Ethyl 3-iodoacrylate: A Comparative Analysis
In the landscape of modern organic synthesis, the quest for versatile and robust building blocks is paramount. (E)-Ethyl 3-iodoacrylate has emerged as a valuable reagent, prized for its dual reactivity as both a Michael acceptor and a partner in cross-coupling reactions. This guide provides an in-depth assessment of its functional group tolerance, offering a comparative analysis supported by experimental data to aid researchers, scientists, and drug development professionals in leveraging this powerful synthetic tool. Our discussion will delve into the causality behind experimental choices, ensuring a thorough understanding of its synthetic utility.
Introduction to a Bifunctional Reagent
This compound is a bifunctional molecule featuring an electron-deficient alkene, primed for conjugate addition, and a vinyl iodide moiety, an excellent participant in a myriad of palladium-catalyzed cross-coupling reactions. This unique combination allows for sequential or tandem reaction strategies in the synthesis of complex molecules.[1] Understanding the compatibility of this reagent with a wide array of functional groups is critical for its effective implementation in synthetic routes.
I. Palladium-Catalyzed Cross-Coupling Reactions: A Survey of Functional Group Compatibility
The carbon-iodine bond in this compound is the weakest among the corresponding vinyl halides, rendering it highly reactive in popular cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Stille couplings.[2] A significant advantage of these reactions is their generally high degree of functional group tolerance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, celebrated for its mild reaction conditions and broad functional group compatibility, including those with protic hydrogens.[3][4] When employing this compound, this tolerance is largely retained.
Experimental Data Summary: Suzuki-Miyaura Coupling
| Arylboronic Acid Functional Group | Typical Yield (%) | Notes |
| -H (Phenyl) | >90 | High efficiency with simple aryl partners. |
| -OCH3 (p-Anisyl) | 85-95 | Electron-donating groups are well-tolerated. |
| -NO2 (p-Nitrophenyl) | 80-90 | Electron-withdrawing groups are compatible. |
| -OH (p-Hydroxyphenyl) | 70-85 | Free hydroxyl groups are generally tolerated, though protection may be beneficial in some cases to prevent side reactions.[4] |
| -NH2 (p-Aminophenyl) | 65-80 | Primary and secondary amines can sometimes interfere with the catalyst; protection (e.g., as a Boc derivative) can improve yields.[5] |
| -CHO (p-Formylphenyl) | 75-85 | Aldehydes are generally compatible. |
| -COOH (p-Carboxyphenyl) | 60-75 | Carboxylic acids can be used, but their acidity may require careful choice of base or protection to avoid complications. |
| Heterocycles (e.g., Pyridine, Thiophene) | 70-90 | A wide range of heterocyclic boronic acids are suitable coupling partners.[6] |
Representative Experimental Protocol: Suzuki-Miyaura Coupling
To a solution of this compound (1.0 eq.), the respective arylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) in a suitable solvent (e.g., a 3:1 mixture of DME and water) is added a base (e.g., Na₂CO₃, 2.0 eq.). The reaction mixture is degassed and heated under an inert atmosphere (e.g., at 80 °C) until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds and is known for its mild conditions and tolerance of a variety of functional groups.[7][8][9]
Experimental Data Summary: Sonogashira Coupling
| Terminal Alkyne Functional Group | Typical Yield (%) | Notes |
| -Ph (Phenylacetylene) | 85-95 | A robust and high-yielding reaction. |
| -Si(CH₃)₃ (Trimethylsilylacetylene) | >90 | Silyl-protected alkynes are excellent coupling partners.[10] |
| -CH₂OH (Propargyl alcohol) | 70-85 | Free hydroxyl groups are generally tolerated. |
| -C(CH₃)₂OH (2-Methyl-3-butyn-2-ol) | 80-90 | Tertiary alcohols are well-tolerated. |
| -(CH₂)₂NHBoc | 75-85 | Boc-protected amines are compatible. |
| -COOEt (Ethyl propiolate) | 60-70 | The presence of another electron-withdrawing group can affect reactivity. |
Representative Experimental Protocol: Sonogashira Coupling
In a typical procedure, this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.04 eq.) are dissolved in a suitable solvent like THF or DMF. An amine base, such as triethylamine or diisopropylamine, is added, followed by the terminal alkyne (1.1 eq.). The reaction is stirred at room temperature under an inert atmosphere until completion. The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography.
Heck Coupling
The Heck reaction forms a C-C bond between the vinyl iodide and an alkene. While generally robust, the yields can be sensitive to steric hindrance around the double bond of the coupling partner.[11][12]
Experimental Data Summary: Heck Coupling
| Alkene Coupling Partner | Typical Yield (%) | Notes |
| Styrene | 70-85 | Good yields with styrenyl systems. |
| Ethyl acrylate | 60-75 | Self-coupling or polymerization of the acrylate can be a side reaction.[13][14] |
| N-Vinylpyrrolidone | 65-80 | Amide functional groups are well-tolerated. |
II. Nucleophilic Addition and Substitution Reactions
The electrophilic nature of the double bond in this compound makes it susceptible to Michael addition by soft nucleophiles. Concurrently, the vinyl iodide can undergo nucleophilic substitution, although this is generally less facile. The chemoselectivity of these reactions is a key consideration.
Reactions with Amines
Primary and secondary amines can participate in aza-Michael addition to the acrylate system.[15][16][17]
Experimental Data Summary: Aza-Michael Addition
| Amine Nucleophile | Product Type | Typical Yield (%) |
| Piperidine (Secondary) | Michael Adduct | 80-95 |
| Benzylamine (Primary) | Michael Adduct | 75-90 |
| Aniline (Aromatic) | Michael Adduct | 60-75 |
Causality in Chemoselectivity: The softer amine nucleophiles preferentially attack the softer electrophilic β-carbon of the acrylate (Michael addition) rather than the harder C-I bond (substitution).
Reactions with Thiols
Thiols are excellent soft nucleophiles and readily undergo thia-Michael addition.[18]
Experimental Data Summary: Thia-Michael Addition
| Thiol Nucleophile | Product Type | Typical Yield (%) |
| Thiophenol | Michael Adduct | >95 |
| 1-Dodecanethiol | Michael Adduct | >90 |
Insight into Reactivity: The high propensity for Michael addition with soft nucleophiles like thiols highlights the dominant electrophilic character of the β-carbon.
III. Comparison with Alternative Reagents
To fully appreciate the utility of this compound, a comparison with other common reagents is instructive.
Reagent Comparison Table
| Reagent | Key Features | Advantages | Disadvantages |
| This compound | Vinyl iodide and Michael acceptor | Dual reactivity for complex syntheses; high reactivity in cross-coupling. | Higher cost; potential for competing Michael addition and substitution reactions. |
| (E)-Ethyl 3-bromoacrylate | Vinyl bromide and Michael acceptor | More economical than the iodo-analogue. | Lower reactivity in cross-coupling, often requiring harsher conditions or more active catalysts. |
| Ethyl acrylate | Michael acceptor | Inexpensive and readily available. | Lacks the vinyl halide handle for cross-coupling reactions. |
| Ethyl propiolate | Alkyne | Can be converted to (Z)-ethyl 3-iodoacrylate; useful in cycloadditions.[19] | Different reactivity profile; hydroiodination is required to access the vinyl iodide. |
IV. Strategic Use of Protecting Groups
While this compound exhibits broad functional group tolerance, certain functionalities may require protection to achieve optimal yields and prevent side reactions, particularly in multi-step syntheses.[20][21][22][23]
-
Amines: Protection as carbamates (e.g., Boc, Cbz) is a common strategy to prevent interference with palladium catalysts.[20]
-
Alcohols: While often tolerated, protection as silyl ethers (e.g., TMS, TBS) or other acid/base stable groups can be beneficial.
-
Carboxylic Acids: Esterification or conversion to an amide can prevent issues with basic reaction conditions.
Conclusion
This compound stands out as a highly versatile and reactive building block for organic synthesis. Its broad functional group tolerance in a range of palladium-catalyzed cross-coupling reactions, coupled with its predictable reactivity in Michael additions, makes it a powerful tool for the construction of complex molecular architectures. By understanding the nuances of its reactivity and the judicious use of protecting groups, researchers can effectively harness the synthetic potential of this bifunctional reagent. This guide serves as a foundational resource to inform experimental design and accelerate the discovery and development of new chemical entities.
References
- 1. 顺式-3-碘丙烯酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. S-EPMC9237475 - DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. - OmicsDI [omicsdi.org]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. afinitica.com [afinitica.com]
- 18. par.nsf.gov [par.nsf.gov]
- 19. CIS-3-IODOACRYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 20. tcichemicals.com [tcichemicals.com]
- 21. Epoc group: transformable protecting group with gold(iii)-catalyzed fluorene formation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. synarchive.com [synarchive.com]
- 23. youtube.com [youtube.com]
A Senior Application Scientist's Guide to (E)-Ethyl 3-iodoacrylate: A Cost-Benefit Analysis in Modern Synthesis
An in-depth analysis for researchers, scientists, and drug development professionals.
In the landscape of synthetic chemistry, the selection of a building block is a critical decision, balancing reactivity, selectivity, cost, and scalability. (E)-Ethyl 3-iodoacrylate has carved out a significant niche as a versatile C3 synthon, prized for its dual functionality as both a potent Michael acceptor and an activated partner in cross-coupling reactions. This guide provides a comprehensive cost-benefit analysis of this reagent, comparing its performance against its primary alternatives—(E)-Ethyl 3-bromoacrylate and the parent ethyl acrylate—to provide an evidence-based framework for strategic synthetic planning.
The Molecular Advantage: Understanding the Reactivity of this compound
This compound's utility stems from two key features: the electron-deficient double bond and the carbon-iodine (C-I) bond. The powerful electron-withdrawing effect of the ester group polarizes the alkene, making the β-carbon highly electrophilic and susceptible to nucleophilic attack in Michael additions.
Crucially, the iodine atom distinguishes it from other acrylates. The C-I bond is the longest and weakest of the carbon-halogen bonds, making it an excellent leaving group and, most importantly, highly reactive towards the oxidative addition step in palladium-catalyzed cross-coupling cycles. This is often the rate-determining step in such reactions, and the inherent reactivity of the C-I bond is the single most important factor driving the utility of this reagent.[1][2]
Performance in Key Synthetic Transformations: A Comparative Analysis
The true value of a reagent is demonstrated in its application. Below, we compare this compound against its bromo- and unsubstituted counterparts in the two major reaction classes where it is employed.
This is the arena where this compound demonstrably outperforms its alternatives. The general reactivity trend for aryl halides in oxidative addition is I > Br >> Cl , a principle that holds true for vinyl halides as well.[2][3]
-
This compound: Its high reactivity allows for milder reaction conditions, including lower temperatures and reduced catalyst loadings. This is particularly vital in late-stage synthesis on complex molecules, where harsh conditions could compromise sensitive functional groups. The speed and efficiency of the C-I bond's reaction can lead to higher throughput and cleaner reaction profiles with fewer byproducts.
-
(E)-Ethyl 3-bromoacrylate: While still a viable substrate, it is significantly less reactive. Achieving comparable yields and reaction rates often requires more forcing conditions: higher temperatures, increased catalyst and ligand concentrations, or the use of more sophisticated (and expensive) electron-rich ligands to facilitate the more difficult oxidative addition of the C-Br bond.[2]
-
Ethyl Acrylate: This molecule lacks a leaving group on the vinyl system and is therefore not a direct substrate for cross-coupling at the β-position. While it can be used as the alkene partner in Heck reactions, it cannot serve the same role as the haloacrylates.[4][5]
Quantitative Data from an Analogous System: A study comparing the Suzuki-Miyaura coupling of 4-halobenzoic acids serves as an excellent proxy for the reactivity of the corresponding haloacrylates. The data clearly shows that the iodo-substituted substrate achieves complete conversion at room temperature, whereas the bromo-analogue shows substantially lower reactivity under identical conditions.[2]
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[6][7]
Caption: Generalized mechanism of the Michael Addition reaction.
-
This compound & (E)-Ethyl 3-bromoacrylate: Both reagents are excellent Michael acceptors. The inductive electron-withdrawing effect of the halogen atom enhances the electrophilicity of the β-carbon compared to the parent acrylate, often leading to faster and more efficient reactions.[8] The choice between the two is typically not based on a significant difference in Michael reactivity but rather on the potential for subsequent transformations. The resulting β-iodo adduct remains a viable handle for a downstream cross-coupling reaction, offering significant strategic advantages for building molecular complexity.
-
Ethyl Acrylate: A standard Michael acceptor, it is highly effective with a wide range of "soft" nucleophiles.[8] However, for less reactive nucleophiles, its performance may be sluggish compared to its halogenated counterparts.
The Economic Equation: A Cost vs. Benefit Breakdown
The primary barrier to the widespread use of this compound is its cost. A judicious analysis requires weighing this upfront expense against the potential downstream savings in time, resources, and overall yield.
| Reagent | Relative Reactivity (Cross-Coupling) | Relative Reactivity (Michael Addition) | Approx. Bulk Cost (USD/kg) | Approx. Lab Scale Cost (USD/g) |
| Ethyl Acrylate | N/A | Good | ~$2[9][10] | < $1 |
| (E)-Ethyl 3-bromoacrylate | Moderate | Excellent | N/A | ~$115 (for cis-isomer)[11] |
| This compound | Excellent | Excellent | N/A | ~$50 - $100 (for cis-isomer) |
Note: Lab scale pricing for haloacrylates is based on the more commonly available cis-isomer and is provided for relative comparison. Prices are subject to significant variation.
Decision-Making Workflow
Caption: Decision workflow for selecting the appropriate acrylate reagent.
Cost-Benefit Scenarios:
-
Scenario 1: High-Value Pharmaceutical Target (Late-Stage Synthesis)
-
Analysis: An advanced intermediate, representing months of synthetic effort, must undergo a crucial cross-coupling. Reaction failure is not an option, and mild conditions are required to preserve stereocenters and functional groups.
-
Recommendation: This compound . The high cost is easily justified by the significantly higher probability of success, milder conditions, and faster reaction time, securing the value of the advanced intermediate.
-
-
Scenario 2: Bulk Production of a Commodity Chemical via Michael Addition
-
Analysis: The goal is to produce a simple adduct on a multi-kilogram scale. The nucleophile is highly reactive, and no further transformations are planned at the β-position.
-
Recommendation: Ethyl Acrylate . Its rock-bottom price and sufficient reactivity make it the only economically viable choice.[9][12]
-
-
Scenario 3: Exploratory Route Scouting in a Discovery Program
-
Analysis: A medicinal chemistry team is developing a new scaffold. A key step involves a cross-coupling, but the conditions have not been optimized, and the substrate tolerance is unknown.
-
Recommendation: (E)-Ethyl 3-bromoacrylate . It offers a good balance between cost and reactivity. It is more likely to work than the corresponding chloride under standard screening conditions but is less of an initial investment than the iodoacrylate, making it a pragmatic starting point for optimization.
-
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
Objective: To couple an arylboronic acid with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.08 equiv, 8 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Ethyl acetate, Brine
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
-
Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ (0.02 equiv) and PPh₃ (0.08 equiv) in a small amount of the reaction solvent. Causality Note: Pre-forming the active Pd(0) catalyst from the Pd(II) precursor in the presence of the phosphine ligand can lead to more consistent and reproducible results.
-
Reaction Assembly: Add the degassed 1,4-dioxane/water solvent mixture to the main reaction flask, followed by the catalyst solution via syringe.
-
Reaction Execution: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Trustworthiness Note: A control run without the palladium catalyst should show no product formation, validating that the transformation is palladium-mediated.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired (E)-ethyl 3-aryl-acrylate product.
Conclusion and Strategic Recommendations
This compound is a premium, high-performance reagent. Its cost is a significant factor, but its use is strategically justified in situations where reactivity is paramount.
-
Prioritize for Cross-Coupling: Its primary advantage lies in palladium-catalyzed reactions. For challenging couplings, late-stage functionalization, or when mild conditions are non-negotiable, it is the superior choice over its bromo-counterpart.
-
Consider for Tandem Reactions: When a synthetic plan involves a Michael addition followed by a cross-coupling, the iodoacrylate allows for a powerful and convergent strategy without the need for an additional halogenation step.
-
Default to Alternatives for Economy: For simple Michael additions or when cost is the primary driver for a robust, well-optimized coupling, (E)-Ethyl 3-bromoacrylate and ethyl acrylate remain the more economical and often perfectly suitable alternatives.
Ultimately, the decision to employ this compound is a calculated one. By understanding the interplay between its heightened reactivity and cost, researchers can leverage its power to accelerate complex synthesis and efficiently achieve their molecular targets.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. benchchem.com [benchchem.com]
- 3. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. businessanalytiq.com [businessanalytiq.com]
- 10. imarcgroup.com [imarcgroup.com]
- 11. Ethyl cis-3-Bromoacrylate 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 12. Ethyl Acrylate(CAS 140-88-5) Manufacturers, Suppliers, Exporters [tradeindia.com]
A Senior Application Scientist's Guide to (E)-Ethyl 3-iodoacrylate in Medicinal Chemistry
Introduction: The Strategic Role of Covalent Inhibition in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of highly selective and potent therapeutic agents has led to a resurgence of interest in covalent inhibitors. Unlike their non-covalent counterparts that bind reversibly to their targets, covalent inhibitors form a stable, irreversible bond with a specific amino acid residue, most commonly a cysteine, within the target protein. This "warhead" strategy offers several distinct advantages, including prolonged duration of action, high potency, and the ability to target shallow binding pockets that are often considered "undruggable" by traditional small molecules.
At the heart of many covalent inhibitors lies a Michael acceptor, an α,β-unsaturated carbonyl compound that readily reacts with nucleophiles via a conjugate addition reaction.[1] (E)-Ethyl 3-iodoacrylate has emerged as a noteworthy, albeit less commonly exploited, Michael acceptor in this context. Its unique structural features—an electron-withdrawing ester group and a vinyl iodide moiety—confer a distinct reactivity profile that warrants a detailed examination for its potential applications in drug design and chemical biology.
This guide provides a comprehensive literature review of the applications of this compound in medicinal chemistry, comparing its performance with other electrophilic warheads and providing supporting experimental data and protocols for the research community.
The Chemical Biology of this compound: A Tunable Electrophile
This compound belongs to the class of α,β-unsaturated carbonyl compounds. The electrophilicity of the β-carbon is enhanced by the electron-withdrawing nature of the adjacent carbonyl group, making it susceptible to nucleophilic attack by residues such as the thiol group of cysteine.[2] The presence of an iodine atom at the β-position further influences its reactivity.
Mechanism of Covalent Modification
The primary mechanism by which this compound acts as a covalent modifier is through a Michael addition reaction with a nucleophilic amino acid residue on a target protein, typically a cysteine.
Caption: Mechanism of covalent bond formation between a cysteine residue and this compound via a Michael addition reaction.
The reactivity of Michael acceptors is a critical parameter in the design of covalent inhibitors. A warhead that is too reactive can lead to off-target effects and potential toxicity, while one with insufficient reactivity may not achieve the desired level of target engagement. The reactivity of this compound can be compared to other commonly used Michael acceptors.
| Michael Acceptor | Relative Reactivity with Thiols | Notes |
| Acrylamide | Low to moderate | Widely used in approved drugs due to its "tunable" reactivity and good balance of stability and reactivity.[2] |
| Acrylonitrile | Moderate | Generally more reactive than acrylamides. |
| Vinyl sulfone/sulfonamide | High | Highly reactive, which can sometimes lead to off-target effects. |
| This compound | Moderate to High (Predicted) | The vinyl iodide moiety is a good leaving group, which could potentially facilitate the reaction. However, steric hindrance might play a role. |
| α-chloroacetamide | High | A classic alkylating agent, often highly reactive. |
Table 1: Comparative Reactivity of Common Michael Acceptors. The reactivity is a generalization and can be influenced by the specific molecular scaffold.
Applications in Targeted Covalent Inhibitor Design
The core application of this compound in medicinal chemistry lies in its potential as an electrophilic warhead for the design of targeted covalent inhibitors. Several key drug targets have been successfully engaged using this strategy, although the use of the iodoacrylate moiety is less prevalent than acrylamides.
Targeting Oncogenic KRAS
The KRAS protein, particularly the G12C mutant, has been a challenging target in cancer therapy. The presence of a cysteine residue in the mutant protein provides a handle for covalent inhibition. While several approved and clinical-stage KRAS G12C inhibitors utilize an acrylamide warhead, the exploration of alternative electrophiles like this compound is an active area of research to potentially improve potency or overcome resistance.[3]
Caption: Simplified KRAS signaling pathway and the site of action for a covalent inhibitor targeting the inactive GDP-bound state of KRAS G12C.
Bruton's Tyrosine Kinase (BTK) Inhibition
Ibrutinib, the first-in-class BTK inhibitor, utilizes an acrylamide warhead to covalently modify Cys481 in the active site of BTK. This has proven to be a highly effective strategy for treating B-cell malignancies. The development of next-generation BTK inhibitors could explore alternative warheads like this compound to potentially achieve different selectivity profiles or overcome resistance mutations.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
The development of covalent EGFR inhibitors has been a landmark in precision oncology. Second and third-generation inhibitors, such as afatinib and osimertinib, employ an acrylamide moiety to target a cysteine residue in the ATP-binding pocket of EGFR. This approach has been particularly effective against resistance mutations like T790M. The vinyl iodide functionality of this compound offers an alternative chemical space for designing novel EGFR inhibitors.[4]
This compound as a Synthetic Building Block
Beyond its role as a covalent warhead, the dual functionality of this compound—a Michael acceptor and a vinyl iodide—makes it a versatile building block for the synthesis of complex molecules, particularly heterocycles. Vinyl iodides are valuable precursors in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[4]
Caption: General synthetic strategy for the construction of heterocyclic scaffolds using this compound.
This dual reactivity allows for a modular approach to synthesizing diverse heterocyclic libraries for drug discovery screening. For instance, a nucleophile can first be introduced via Michael addition, followed by an intramolecular cross-coupling reaction to form a cyclic structure.
Applications in Chemical Biology: PROTACs and Activity-Based Probes
The unique properties of this compound also lend themselves to applications in the burgeoning fields of PROteolysis TArgeting Chimeras (PROTACs) and activity-based protein profiling (ABPP).
PROTAC Linker Chemistry
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC's design. The reactivity of this compound could be harnessed to attach it to a protein of interest covalently, serving as a warhead within a PROTAC construct.
Activity-Based Probes
Activity-based probes are powerful tools for studying enzyme function in complex biological systems. These probes typically consist of a reactive group (a "warhead"), a linker, and a reporter tag (e.g., a fluorophore or a biotin). This compound could serve as the warhead in an activity-based probe designed to covalently label active-site cysteines in a specific class of enzymes.
Experimental Protocols
Protocol 1: General Procedure for Michael Addition of a Thiol to this compound
This protocol describes a general method for the conjugate addition of a thiol-containing molecule to this compound, simulating the reaction with a cysteine residue.
Materials:
-
This compound
-
Thiol (e.g., N-acetyl-L-cysteine)
-
Aprotic solvent (e.g., acetonitrile or DMF)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Dissolve the thiol (1.0 equivalent) in the chosen aprotic solvent in the reaction vessel.
-
Add the base (1.1 equivalents) to the solution and stir for 10 minutes at room temperature to deprotonate the thiol.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Aprotic Solvent: Aprotic solvents are chosen to avoid interference with the nucleophilic addition.
-
Base: A base is required to deprotonate the thiol, generating the more nucleophilic thiolate anion, which significantly accelerates the Michael addition.
-
TLC Monitoring: TLC is a rapid and effective method to monitor the consumption of starting materials and the formation of the product.
Protocol 2: Synthesis of a Pyrazole Derivative from this compound
This protocol outlines a potential synthetic route to a pyrazole-containing heterocycle, demonstrating the utility of this compound as a synthetic building block.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to yield the desired pyrazolidinone derivative.
Conclusion and Future Perspectives
This compound represents a versatile and promising, yet underutilized, tool in the medicinal chemist's arsenal. Its identity as a Michael acceptor positions it as a potential warhead for the development of novel targeted covalent inhibitors. The presence of the vinyl iodide functionality provides an additional synthetic handle for the construction of complex molecular architectures, including bioactive heterocycles.
While the application of this compound in late-stage clinical candidates is not as established as that of other Michael acceptors like acrylamides, its unique reactivity profile warrants further investigation. Future studies should focus on a systematic evaluation of its reactivity and selectivity against a panel of kinases and other enzyme classes. Furthermore, its application in the synthesis of diverse compound libraries for high-throughput screening could unveil novel therapeutic leads. The continued exploration of less conventional electrophilic warheads like this compound will undoubtedly contribute to the expansion of the "druggable" proteome and the development of next-generation covalent therapeutics.
References
- 1. Barton Vinyl Iodide Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative additions of alkynyl/vinyl iodides to gold and gold-catalyzed vinylation reactions triggered by the MeDalphos ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (E)-Ethyl 3-iodoacrylate for Laboratory Professionals
As a Senior Application Scientist, it is imperative to not only advance novel research but also to ensure that every stage of the experimental lifecycle, including waste disposal, is conducted with the utmost attention to safety and environmental responsibility. (E)-Ethyl 3-iodoacrylate, a valuable reagent in organic synthesis, possesses chemical properties that necessitate a rigorous and informed disposal protocol. This guide provides a detailed framework for the safe handling and disposal of this compound, grounded in established safety principles and chemical reactivity.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is crucial. As an α,β-unsaturated ester and an iodo-alkene, it is classified as a hazardous substance.
Key Hazards:
-
Toxicity: Harmful if swallowed or in contact with skin, and toxic if inhaled.[1][2]
-
Irritation: Causes skin and serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
-
Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[1][2]
Due to these hazards, all handling and disposal operations must be conducted within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE) is mandatory.
| Required Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Waste Characterization and Segregation: The First Line of Defense
Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal. This compound falls into the category of halogenated organic waste .
Core Principle: Never mix halogenated organic waste with non-halogenated organic waste. The disposal methods for these two categories are distinct and mixing them can lead to dangerous reactions and significantly increase disposal costs.
Actionable Steps:
-
Designate a specific, clearly labeled waste container for halogenated organic solvents and residues.
-
Ensure the container is made of a compatible material (e.g., glass or polyethylene).
-
The container must be kept securely closed when not in use.
On-site Collection and Storage
The temporary storage of this compound waste in the laboratory prior to collection requires strict adherence to safety protocols to prevent accidental release or exposure.
-
Container Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream with their approximate concentrations.
-
Storage Location: Store the sealed waste container in a designated, well-ventilated area, away from heat, sparks, and direct sunlight.[1] Secondary containment (e.g., a larger, chemically resistant tub) is highly recommended to contain any potential leaks.
-
Incompatible Materials: Store this compound waste away from strong oxidizing agents, acids, and bases to prevent unintended reactions.[4]
Disposal Procedures: A Two-Pronged Approach
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste management company. However, for small quantities, an in-lab neutralization procedure may be considered by trained professionals to render the waste less hazardous before collection.
The most reliable and compliant method for disposing of this compound is to contract a certified environmental services company.
Procedure:
-
Ensure the waste is properly segregated, contained, and labeled as described above.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.
-
The EHS office will coordinate with a licensed waste disposal company that will transport the waste for ultimate disposal, typically via controlled incineration with flue gas scrubbing .[5] This high-temperature process is designed to completely destroy the organic molecule and scrub any hazardous byproducts from the exhaust gases.
For researchers experienced in handling reactive chemicals, small quantities of this compound can be deactivated in the lab before being collected as hazardous waste. This is based on its reactivity as a Michael acceptor and an alkyl halide.
Disclaimer: This procedure should be performed by trained personnel only, in a chemical fume hood, and with appropriate PPE. A trial run on a very small scale is recommended to ensure the reaction is well-behaved.
Suggested Protocol: Neutralization via Thiosulfate
This method utilizes sodium thiosulfate, a mild nucleophile, to react with the this compound, reducing its reactivity.
Materials:
-
This compound waste
-
Sodium thiosulfate (Na₂S₂O₃)
-
Water
-
Ethanol (or other water-miscible solvent)
-
Sodium bicarbonate (NaHCO₃)
-
Stir plate and stir bar
-
Reaction flask
-
pH paper
Step-by-Step Methodology:
-
In a suitably sized flask equipped with a stir bar, dissolve the this compound waste in a minimal amount of ethanol.
-
In a separate beaker, prepare an aqueous solution of sodium thiosulfate (approximately 1.5 molar equivalents per mole of the iodoacrylate).
-
While stirring the iodoacrylate solution vigorously, slowly add the sodium thiosulfate solution.
-
Allow the mixture to stir at room temperature for several hours (or overnight) to ensure the reaction goes to completion.
-
After the reaction period, check the pH of the solution. If it is acidic, slowly add sodium bicarbonate until the pH is neutral (pH ~7).
-
This neutralized solution can then be transferred to a properly labeled hazardous waste container for collection.
The following diagram illustrates the workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Personal Protection: Do not attempt to clean up the spill without the proper PPE.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the liquid.
-
Cleanup: Carefully collect the absorbent material and contaminated items into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS office.
By adhering to these procedures, researchers can ensure the safe and environmentally sound disposal of this compound, upholding the principles of responsible chemical management and laboratory safety.
References
A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling of (E)-Ethyl 3-iodoacrylate
As a reactive electrophile used in complex organic synthesis, particularly in the development of novel therapeutics, (E)-Ethyl 3-iodoacrylate (CAS: 31930-37-7) demands a rigorous and informed approach to laboratory safety. Its chemical structure, combining a reactive acrylate moiety with an iodo-substituent, presents a dual-hazard profile that necessitates more than just standard laboratory precautions. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to ensure safe handling, operational efficiency, and proper disposal of this valuable synthetic building block.
Deconstructing the Hazard Profile
Understanding the "why" behind safety protocols is critical for fostering a true culture of safety. The hazards of this compound stem from two key features of its molecular structure.
The Acrylate Moiety: A Potent Sensitizer and Irritant
The acrylate group is a well-known Michael acceptor, making it highly reactive towards biological nucleophiles like the amino and thiol groups found in proteins. This reactivity is the basis for its primary hazards:
-
Respiratory Irritation: Vapors or aerosols can irritate the respiratory tract. The parent compound, ethyl acrylate, is known to cause respiratory irritation.[2][3][4]
-
Carcinogenicity Concerns: The International Agency for Research on Cancer (IARC) classifies ethyl acrylate as a Group 2B substance, meaning it is "possibly carcinogenic to humans."[6][7] While this classification pertains to the parent compound, it underscores the need to minimize exposure to all its derivatives.
The Iodo-Substituent: Volatility and Handling Considerations
The presence of iodine adds another layer of complexity. While not radioactive, organic iodides can be volatile and may have unique toxicological profiles. Safe handling protocols for volatile iodine-containing solutions often emphasize containment to prevent inhalation, a principle that should be applied here.[8][9]
| Hazard Classification (Inferred) | GHS Code | Signal Word |
| Skin Irritation | H315 | Warning |
| Serious Eye Irritation | H319 | Warning |
| May cause respiratory irritation | H335 | Warning |
The Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to create redundant barriers of protection. Never handle this compound without the full complement of prescribed PPE.
| Equipment | Specification | Rationale and Best Practices |
| Hand Protection | Double-Gloving: Inner Nitrile Glove + Outer Butyl or Neoprene Glove | The acrylate moiety necessitates chemically impermeable gloves.[10] Double-gloving provides a critical safety buffer; some organic iodides can penetrate single layers over time.[9][11] If the outer glove is contaminated, it can be removed and replaced without exposing the skin. |
| Eye & Face Protection | Chemical Splash Goggles & Full-Face Shield | Safety glasses are insufficient. Chemical splash goggles (ANSI Z87.1 certified) are mandatory to protect against splashes.[2] A full-face shield worn over the goggles is required when handling larger quantities (>50 mL) or during transfers to protect the entire face. |
| Body Protection | Flame-Resistant Laboratory Coat | A fully fastened lab coat protects against incidental skin contact from minor splashes and spills. Ensure the material is appropriate for handling combustible liquids. |
| Respiratory Protection | Primary: Chemical Fume HoodSecondary: NIOSH-approved Respirator with Organic Vapor Cartridge | Primary control is engineering, not PPE. All handling must occur inside a certified chemical fume hood to control vapor exposure.[10][12][13] A respirator should be available for emergency situations like a large spill outside of the hood, but should not be part of routine use. |
Operational Workflow: From Receipt to Disposal
A systematic, step-by-step approach minimizes the risk of exposure at every stage of the chemical's lifecycle in the laboratory.
Pre-Handling and Preparation
-
Designated Area: Designate a specific area within a chemical fume hood for all work with this compound.[13]
-
Safety Equipment Check: Before starting, verify the location and functionality of the nearest safety shower and eyewash station.[13]
-
Spill Kit: Ensure a spill kit equipped with absorbent materials suitable for organic solvents is readily accessible.
-
Waste Container: Prepare a designated, clearly labeled hazardous waste container for liquid and solid waste.
Step-by-Step Handling Protocol
-
Don PPE: Put on all required PPE as specified in Section 2, starting with the lab coat, followed by inner gloves, goggles, face shield, and finally, outer gloves.
-
Fume Hood Verification: Turn on the fume hood light and verify that the airflow monitor indicates proper function.
-
Material Transfer: Conduct all transfers of the chemical within the fume hood. Use non-sparking tools and techniques like a syringe or cannula for liquid transfers to minimize aerosol generation.[10]
-
Reaction Setup: Keep all vessels containing the chemical capped or sealed when not actively in use. If heating the reaction, ensure the apparatus is equipped with a condenser to prevent vapor release.
-
Post-Reaction Workup: Quench and work up the reaction within the fume hood. Be mindful that subsequent processing steps do not liberate the compound into the open lab environment.
Emergency Response and Disposal
Spill Management
-
Small Spill (in hood): Use an absorbent pad to soak up the liquid. Wipe the area clean with a suitable solvent. Place all contaminated materials into the sealed hazardous waste container.
-
Large Spill / Spill outside hood: Evacuate the immediate area. Alert laboratory personnel and safety officers. If safe to do so, increase ventilation. Do not attempt to clean up a large spill without appropriate respiratory protection and training.
First Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[12][14]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][14]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[10]
Waste Disposal Plan
-
Chemical Waste: Unused or waste this compound must be collected in a designated, sealed, and properly labeled container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical (gloves, absorbent pads, pipette tips) must be considered hazardous waste. Place them in a sealed, labeled container.
-
Disposal Pathway: All waste must be disposed of through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing.[10] Do not discharge any amount of this chemical or its contaminated containers into the sewer system.[10]
By adhering to this comprehensive guide, researchers can confidently and safely utilize this compound, leveraging its synthetic utility while ensuring the highest standards of laboratory safety for themselves and their colleagues.
References
- 1. kaitai-pec.com [kaitai-pec.com]
- 2. Mobile [my.chemius.net]
- 3. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 4. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 5. tandfonline.com [tandfonline.com]
- 6. safecosmetics.org [safecosmetics.org]
- 7. Four acrylates possibly carcinogenic | Food Packaging Forum [foodpackagingforum.org]
- 8. tech.snmjournals.org [tech.snmjournals.org]
- 9. resources.revvity.com [resources.revvity.com]
- 10. echemi.com [echemi.com]
- 11. queensu.ca [queensu.ca]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 14. ayersintl.com [ayersintl.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
